molecular formula C12H18O13 B12788942 Digalacturonic acid CAS No. 28144-27-6

Digalacturonic acid

Cat. No.: B12788942
CAS No.: 28144-27-6
M. Wt: 370.26 g/mol
InChI Key: IGSYEZFZPOZFNC-MMGXBETBSA-N
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Description

Alpha-D-GalpA-(1->4)-alpha-D-GalpA is a alpha-D-GalpA-(1->4)-D-GalpA in which the anomeric hydroxy group has alpha- configuration. It has a role as a bacterial xenobiotic metabolite. It is a conjugate acid of an alpha-D-GalpA-(1->4)-alpha-D-GalpA(2-).
4-O-alpha-D-Galactopyranuronosyl-alpha-D-galactopyranuronic acid has been reported in Medicago sativa, Tussilago farfara, and Abies amabilis with data available.
structure in first source;  RN given for (alpha-D,alpha-D)-isomer of dipyranosyl form

Properties

CAS No.

28144-27-6

Molecular Formula

C12H18O13

Molecular Weight

370.26 g/mol

IUPAC Name

(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C12H18O13/c13-1-2(14)7(9(18)19)25-12(5(1)17)24-6-3(15)4(16)11(22)23-8(6)10(20)21/h1-8,11-17,22H,(H,18,19)(H,20,21)/t1-,2+,3+,4+,5+,6+,7-,8-,11-,12-/m0/s1

InChI Key

IGSYEZFZPOZFNC-MMGXBETBSA-N

Isomeric SMILES

[C@@H]1([C@H]([C@H](O[C@@H]([C@@H]1O)O[C@@H]2[C@@H]([C@H]([C@H](O[C@@H]2C(=O)O)O)O)O)C(=O)O)O)O

Canonical SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)O)O)O

Origin of Product

United States

Foundational & Exploratory

enzymatic production of digalacturonic acid using polygalacturonase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Enzymatic Production of Digalacturonic Acid Using Polygalacturonase

Introduction

Pectin (B1162225), a complex heteropolysaccharide rich in galacturonic acid, is a major structural component of the primary cell walls in higher plants[1][2]. The enzymatic degradation of pectin yields valuable pectic oligosaccharides (POS), such as this compound (GalA)₂. These oligomers are of significant interest to the pharmaceutical and food industries due to their potential prebiotic properties and other biological activities. Polygalacturonases (PGases), a class of pectinolytic enzymes, are instrumental in this process. They catalyze the hydrolytic cleavage of α-1,4-glycosidic bonds within the polygalacturonic acid backbone of pectin[3][4].

This technical guide provides a comprehensive overview of the enzymatic production of this compound. It details the mechanisms of polygalacturonase action, experimental protocols for enzyme production and activity assays, and methods for product analysis. Quantitative data from various studies are summarized to offer a comparative perspective for researchers, scientists, and drug development professionals.

Enzymology of Polygalacturonase

Polygalacturonases (EC 3.2.1.15) are the primary enzymes used for the depolymerization of pectic acid[1]. They are produced by various organisms, including fungi, bacteria, and plants[5]. Fungal sources, particularly species of Aspergillus and Penicillium, are widely used for industrial enzyme production[5][6][7][8][9].

Mechanism of Action

PGases are classified based on their mode of action on the polygalacturonan chain:

  • Endo-polygalacturonases (Endo-PGs): These enzymes cleave the α-1,4-glycosidic bonds randomly along the interior of the pectin chain[3][4][10]. This action rapidly decreases the viscosity of pectin solutions and results in the production of a mixture of oligogalacturonides of varying lengths, including digalacturonic and trigalacturonic acid[2][3][11].

  • Exo-polygalacturonases (Exo-PGs): These enzymes act on the non-reducing end of the polygalacturonan chain, sequentially releasing monosaccharides (galacturonic acid) or disaccharides (this compound)[1][3][4][10]. The rate of hydrolysis by polygalacturonases can be influenced by the length of the polysaccharide chain, with low rates observed for very short chains like this compound and very long chains[3][10].

Polygalacturonase_Action Fig. 1: Polygalacturonase Cleavage Mechanisms cluster_substrate Polygalacturonic Acid Chain cluster_endo Endo-PG Action (Random Cleavage) cluster_exo Exo-PG Action (Terminal Cleavage) S1 GalA S2 GalA S1->S2 S3 GalA S2->S3 S4 GalA S3->S4 S5 GalA S4->S5 EndoPG Endo-PG S4->EndoPG Hydrolysis S6 GalA S5->S6 S7 GalA S6->S7 ExoPG Exo-PG S7->ExoPG Hydrolysis (from non-reducing end) E_P1 GalA E_P3 GalA E_P2 GalA E_P1->E_P2 E_P4 GalA E_P3->E_P4 E_P5 GalA E_P4->E_P5 Endo_Products Oligomers (Monomers, Dimers, Trimers, etc.) Ex_P1 GalA Ex_P2 GalA Ex_P3 GalA Ex_P2->Ex_P3 Ex_P4 GalA Ex_P3->Ex_P4 Ex_P5 GalA Ex_P4->Ex_P5 Ex_P6 GalA Ex_P5->Ex_P6 Exo_Products Monomers (GalA)

Fig. 1: Polygalacturonase Cleavage Mechanisms

Experimental Protocols & Workflow

The production of this compound involves several key stages: enzyme production and purification, the enzymatic hydrolysis reaction, and subsequent analysis of the products.

Experimental_Workflow Fig. 2: General Workflow for this compound Production A 1. Enzyme Production (e.g., Submerged Fermentation of Aspergillus niger) B 2. Crude Enzyme Extraction (Filtration/Centrifugation) A->B Harvesting C 3. Enzyme Purification (Ammonium Sulfate (B86663) Precipitation, Chromatography) B->C Purification D 4. Enzymatic Hydrolysis (Purified PGase + Polygalacturonic Acid Substrate) C->D Reaction Setup E 5. Reaction Termination (Heat Inactivation) D->E Stopping Reaction F 6. Product Analysis (HPAEC-PAD) E->F Quantification G 7. Downstream Processing (Product Purification/Isolation) F->G Isolation

Fig. 2: General Workflow for this compound Production
Protocol: Polygalacturonase Production and Purification

This protocol is a generalized procedure based on methods for fungal polygalacturonase production.

  • Inoculation and Fermentation : Inoculate a suitable fungal strain, such as Aspergillus niger or Penicillium citrinum, into a fermentation broth medium containing a pectin-rich substrate (e.g., sugar beet pulp, citrus pectin) as an inducer[7][12]. Incubate for 5-8 days at 30°C[7][13].

  • Crude Enzyme Extraction : At the end of the incubation period, harvest the culture. Separate the fungal biomass from the culture broth by filtration (e.g., through Whatman No.1 filter paper) or centrifugation[7][12]. The cell-free filtrate serves as the crude enzyme source.

  • Ammonium (B1175870) Sulfate Precipitation : Partially purify the enzyme by adding ammonium sulfate to the crude filtrate to achieve a saturation of 75-80%. Allow the protein to precipitate, then collect the precipitate by centrifugation.

  • Dialysis : Re-dissolve the precipitate in a minimal volume of a suitable buffer (e.g., 0.2 M sodium acetate (B1210297) buffer, pH 5.5) and dialyze against the same buffer to remove excess salt.

  • Chromatography : For higher purity, subject the dialyzed enzyme solution to column chromatography, such as gel filtration using Sephadex G-100 or ion-exchange chromatography on a DEAE-Sepharose column[5][12][13]. Collect fractions and assay for PGase activity to identify those containing the purified enzyme.

Protocol: Enzymatic Hydrolysis for this compound Production
  • Substrate Preparation : Prepare a solution of polygalacturonic acid (PGA) at a concentration of 5 g/L to 10 g/L in a suitable buffer (e.g., 0.1 M citrate (B86180) buffer, pH 5.0)[6][14][15].

  • Reaction Setup : Add the purified polygalacturonase to the PGA solution. The enzyme-to-substrate ratio should be optimized for the specific enzyme preparation.

  • Incubation : Incubate the reaction mixture at the optimal temperature for the specific enzyme (e.g., 40-55°C) for a defined period[5][14]. The reaction time is critical; for instance, a 2-hour reaction with Endopolygalacturonase M2 has been shown to yield significant amounts of this compound[11]. Aliquots can be taken at different time points to monitor the reaction progress.

  • Reaction Termination : Stop the enzymatic reaction by heat inactivation, for example, by boiling the mixture for 5-10 minutes[14][16]. This denatures the enzyme and prevents further hydrolysis.

Protocol: Polygalacturonase Activity Assay (DNS Method)

The 3,5-dinitrosalicylic acid (DNS) method is commonly used to measure the amount of reducing sugars released during hydrolysis[7][12][17].

  • Reaction Mixture : Prepare a reaction mixture containing the enzyme solution and a 1% polygalacturonic acid substrate solution in an appropriate buffer (e.g., 0.05 M sodium acetate, pH 5.0)[7].

  • Incubation : Incubate the mixture at the optimal temperature (e.g., 50°C) for a specific time (e.g., 10-30 minutes)[6][12].

  • Color Development : Terminate the reaction by adding DNS reagent[12][17]. Boil the mixture for 5 minutes to allow for color development, then cool rapidly in an ice bath[17].

  • Measurement : Measure the absorbance of the solution at 540 nm[12][17].

  • Quantification : Calculate the amount of reducing sugar released by comparing the absorbance to a standard curve prepared with known concentrations of D-galacturonic acid[14]. One unit (U) of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of galacturonic acid equivalents per minute under the specified assay conditions[14].

Protocol: Product Analysis by HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly selective and sensitive method for the separation and quantification of underivatized oligosaccharides, including this compound[18][19].

  • Sample Preparation : After reaction termination, centrifuge or filter the hydrolysate to remove any precipitates. Dilute the sample as necessary with deionized water.

  • Chromatographic System : Use an HPAEC system equipped with a PAD detector and a carbohydrate-specific column, such as a CarboPac™ PA-10 or PA1[18][20].

  • Elution : Perform a gradient elution using a mobile phase typically consisting of sodium hydroxide (B78521) and sodium acetate[18][20]. For example, a gradient of sodium acetate in a constant concentration of 100 mM NaOH is commonly used to separate oligogalacturonic acids up to a degree of polymerization (DP) of 20[18].

  • Detection and Quantification : The pulsed amperometric detector allows for direct, sensitive detection of the eluted oligosaccharides. Identify and quantify this compound by comparing the retention time and peak area to those of a pure this compound standard[17][21].

Quantitative Data Summary

The efficiency of this compound production depends heavily on the source of the polygalacturonase and the reaction conditions.

Table 1: Optimal Reaction Conditions for Polygalacturonases from Various Sources
Enzyme SourceOptimal pHOptimal Temperature (°C)Reference(s)
Rhizomucor pusillus5.055[14]
Aspergillus niger5.050[9]
Aspergillus niger6.040[5]
Penicillium citrinum6.040[13]
Aspergillus fumigatus10.030[4]
Bacillus sp. KSM-P4437.060[22]
Penicillium rolfsii6.060[17]
Table 2: Kinetic Parameters of Polygalacturonases
Enzyme SourceSubstrateKm (mg/mL)Vmax (U/mL or µmol/min/mg)Reference(s)
Rhizomucor pusillusPolygalacturonic Acid0.224.34 U/mL[14]
Aspergillus niger JL-15Citrus Pectin3.2040.97 µmol/min/mL[9]
Aspergillus nigerPolygalacturonic Acid4.271.16 µmol/min/mg[5]
Penicillium rolfsiiPolygalacturonic Acid0.15712,273 µmol/min/mg[17]
Table 3: Yield of Oligogalacturonides from Enzymatic Hydrolysis
Enzyme PreparationSubstrateReaction TimeThis compound Yield (% wt)Trigalacturonic Acid Yield (% wt)Galacturonic Acid Yield (% wt)Reference(s)
Endopolygalacturonase M2Polygalacturonic Acid2 h1858-[11]
Pectinase (B1165727) 62LPolygalacturonic Acid1 h--47[11]

Downstream Processing

Following the enzymatic reaction and analysis, downstream processing is required to isolate and purify the target this compound from the reaction mixture, which may contain residual substrate, monosaccharides, and other oligomers[23]. Techniques for this separation can include preparative chromatography methods, such as size-exclusion or ion-exchange chromatography, which separate molecules based on size and charge, respectively. The selection of a specific downstream processing strategy depends on the required purity of the final product and the overall cost-effectiveness of the process[23].

Conclusion

The is a targeted and efficient method. The selection of an appropriate enzyme, particularly an endo-polygalacturonase, is crucial for maximizing the yield of desired oligomers. By carefully controlling reaction parameters such as pH, temperature, and incubation time, and by employing robust analytical techniques like HPAEC-PAD, researchers can effectively produce and quantify this compound. The detailed protocols and compiled data in this guide serve as a foundational resource for the development and optimization of processes aimed at generating high-value pectic oligosaccharides for pharmaceutical and other advanced applications.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Digalacturonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digalacturonic acid, a disaccharide composed of two α-1,4-linked D-galacturonic acid units, is a fundamental component of pectin (B1162225), a major structural polysaccharide in the primary cell walls of terrestrial plants. As a key oligogalacturonide (OGA), this compound plays a significant role in plant biology, acting as a Damage-Associated Molecular Pattern (DAMP) to trigger immune responses. Its well-defined chemical structure and biological activity make it a molecule of interest for researchers in plant science, immunology, and drug development. This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, including detailed experimental protocols and data presented for clarity and comparative analysis.

Chemical Structure

This compound, systematically named 4-O-α-D-Galactopyranuronosyl-α-D-galactopyranuronic acid, is a disaccharide with the molecular formula C₁₂H₁₈O₁₃ and a molecular weight of 370.26 g/mol .[1] The structure consists of two D-galacturonic acid monomers in their pyranose form, linked by an α-1,4 glycosidic bond.[1][2] The full IUPAC name for this compound is (2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid.[1]

The monomeric unit, D-galacturonic acid, is the primary building block of pectin.[2][3] It can exist in both an open-chain form, with an aldehyde group at C1 and a carboxylic acid group at C6, and a cyclic pyranose form.[2][3] The cyclic form has two anomers, α and β.[2]

Chemical Properties

Quantitative data for the chemical properties of this compound are not extensively reported in the literature. Therefore, the data for its constituent monomer, D-galacturonic acid, is provided below for reference. It is important to note that the properties of the disaccharide may differ from its monomeric units.

PropertyValue (for D-galacturonic acid)References
pKa 3.21 - 3.5[4]
Solubility Soluble in water, slightly soluble in hot ethanol (B145695), insoluble in ether. The monohydrate has a solubility of approximately 5 mg/mL in PBS (pH 7.2).[3][5]
Stability Undergoes decarboxylation upon heating.[6][7] The degradation kinetics in subcritical water have been studied.[8]
Optical Rotation The α-form of D-galacturonic acid exhibits mutarotation, with an initial specific rotation of +98° that changes to +50.9°. The β-form has an initial specific rotation of +27° that changes to +55.6°.[3]

Experimental Protocols

Preparation and Purification of this compound

This compound is typically produced by the enzymatic hydrolysis of pectin, which is rich in polygalacturonic acid.

a. Enzymatic Hydrolysis of Pectin:

  • Principle: Pectinases, specifically endo-polygalacturonases, cleave the α-1,4-glycosidic bonds within the polygalacturonic acid backbone of pectin, releasing a mixture of oligogalacturonides of varying lengths, including this compound.[1][9]

  • Materials:

    • Pectin (e.g., from citrus peel or apple pomace)

    • Endo-polygalacturonase (e.g., from Aspergillus niger)

    • Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 5.0)

    • Ethanol

  • Procedure:

    • Prepare a solution of pectin (e.g., 1% w/v) in sodium acetate buffer.

    • Add the endo-polygalacturonase to the pectin solution at an optimized enzyme-to-substrate ratio.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40-50°C) with gentle agitation for a defined period (e.g., 4-24 hours).

    • Terminate the reaction by heating the mixture (e.g., 100°C for 10 minutes) to inactivate the enzyme.

    • Centrifuge the reaction mixture to remove any insoluble material.

    • Precipitate the oligogalacturonides from the supernatant by adding cold ethanol (e.g., 4 volumes).

    • Collect the precipitate by centrifugation and dry it.

b. Purification of this compound:

  • Principle: The mixture of oligogalacturonides is fractionated using size-exclusion chromatography or anion-exchange chromatography to isolate the this compound.

  • Materials:

    • Crude oligogalacturonide mixture

    • Size-exclusion chromatography column (e.g., Bio-Gel P-4) or a strong anion-exchange column

    • Elution buffer (e.g., ammonium (B1175870) formate (B1220265) gradient for anion-exchange)

  • Procedure (Size-Exclusion Chromatography):

    • Dissolve the crude OGA mixture in the appropriate mobile phase.

    • Load the sample onto a pre-equilibrated size-exclusion chromatography column.

    • Elute the sample with the mobile phase, collecting fractions.

    • Analyze the fractions for the presence of this compound using techniques such as thin-layer chromatography (TLC) or mass spectrometry.

    • Pool the fractions containing pure this compound and lyophilize to obtain the final product.

Structural Elucidation

a. Mass Spectrometry:

  • Principle: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of this compound.

  • Procedure:

    • Dissolve the purified this compound in a suitable solvent (e.g., water/methanol).

    • Infuse the sample into the ESI-MS instrument.

    • Acquire the mass spectrum in negative ion mode. The deprotonated molecule [M-H]⁻ is expected at m/z 369.[10]

b. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound, including the anomeric configuration of the glycosidic linkage and the stereochemistry of the monosaccharide units.

  • Procedure:

    • Dissolve the lyophilized this compound in D₂O.

    • Acquire ¹H and ¹³C NMR spectra, as well as 2D NMR spectra (e.g., COSY, HSQC, HMBC) for complete structural assignment.

    • The chemical shifts and coupling constants of the protons and carbons are compared with literature values for similar compounds to confirm the α-1,4 linkage.

Signaling Pathways and Biological Activity

Oligogalacturonides, including this compound, are recognized as key signaling molecules in plants.[2][11] They function as DAMPs, which are released upon cell wall damage caused by pathogens or mechanical stress.[12] The perception of these OGAs by cell surface receptors initiates a signaling cascade that leads to the activation of plant defense responses.

Caption: Oligogalacturonide (OGA) signaling pathway in plants.

The signaling cascade generally involves:

  • Perception: OGAs are recognized by wall-associated kinases (WAKs), which are receptor-like kinases located in the plasma membrane.[12]

  • Transduction: Binding of OGAs to WAKs activates downstream signaling components, including a mitogen-activated protein (MAP) kinase cascade.[12]

  • Response: This leads to a variety of defense responses, such as the production of reactive oxygen species (ROS), the synthesis of antimicrobial compounds (phytoalexins), and the expression of pathogenesis-related (PR) proteins.[2]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the production, purification, and characterization of this compound and the investigation of its biological activity.

Caption: Experimental workflow for this compound studies.

Conclusion

This compound is a chemically well-defined oligosaccharide with important biological functions in plants. While much of the detailed chemical data is available for its monomer, D-galacturonic acid, the methods for its production, purification, and structural characterization are established. Further research into the specific quantitative chemical properties of this compound and its precise role in plant signaling will provide deeper insights for researchers in plant science and may open new avenues for the development of novel bioactive compounds for agriculture and medicine.

References

The Ubiquitous Presence of Digalacturonic Acid in Plant Cell Walls: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digalacturonic acid, an oligosaccharide composed of two α-1,4-linked D-galacturonic acid units, is a fundamental component of pectin (B1162225), a complex heteropolysaccharide abundant in the primary cell walls of all terrestrial plants.[1][2] Pectin plays a crucial role in plant growth, development, and defense mechanisms. The release of pectic oligosaccharides (POS), including this compound, through enzymatic or chemical degradation of pectin, can trigger various signaling pathways within the plant.[3][4] Furthermore, the biological activities of these oligosaccharides, such as their prebiotic and potential anticancer properties, have garnered significant interest in the pharmaceutical and nutraceutical industries.[5] This technical guide provides an in-depth overview of the natural sources of this compound, methods for its extraction and quantification, and its role in plant signaling.

Natural Sources and Quantitative Data

Pectin, the primary source of this compound, is particularly concentrated in the peels of citrus fruits, apples, and sugar beets. The galacturonic acid content, which is the monomeric unit of the main pectin backbone (homogalacturonan), can constitute up to 70% of the pectin molecule. The amount of pectin and its galacturonic acid content vary significantly depending on the plant source and extraction method.

Below is a summary of the pectin and galacturonic acid content in various plant materials. It is important to note that this compound is a product of pectin hydrolysis, and its yield will depend on the specific hydrolysis conditions.

Plant SourcePectin Content (% of fresh weight)Galacturonic Acid in Pectin (%)Reference(s)
Citrus Peels30%Up to 82.3%
Apples1-1.5%High
Carrots1.4%-
Sugar Beet Pulp-16.5% (of dry matter)
Apricots1%-
Cherries0.4%-
Oranges0.5-3.5%-
Sunflower Heads-High

Experimental Protocols

The liberation of this compound from plant cell walls involves two primary stages: extraction of pectin and its subsequent hydrolysis.

Pectin Extraction

Pectin is typically extracted from plant material using hot acid extraction.

Protocol: Acid Extraction of Pectin

  • Sample Preparation: Dry the plant material (e.g., citrus peels, apple pomace) at 60-70°C and grind it into a fine powder.

  • Acid Extraction: Suspend the powdered material in a dilute acid solution (e.g., 0.1 M HCl or citric acid) at a solid-to-liquid ratio of 1:25 to 1:50.

  • Heating: Heat the suspension at 80-90°C for 1-2 hours with constant stirring.

  • Filtration: Separate the liquid extract from the solid residue by filtration or centrifugation.

  • Precipitation: Precipitate the pectin from the liquid extract by adding 2-3 volumes of 95% ethanol (B145695).

  • Washing and Drying: Wash the precipitated pectin with ethanol to remove impurities and then dry it at 50-60°C.

Pectin Hydrolysis to Oligosaccharides

Pectin can be hydrolyzed to produce pectic oligosaccharides, including this compound, through either enzymatic or chemical methods.

Protocol: Enzymatic Hydrolysis of Pectin

  • Enzyme Selection: Utilize commercial pectinase (B1165727) preparations containing endo- and exo-polygalacturonases.

  • Reaction Setup: Dissolve the extracted pectin in a suitable buffer (e.g., 50 mM sodium acetate (B1210297), pH 4.5-5.0).

  • Enzyme Addition: Add the pectinase preparation to the pectin solution at a predetermined enzyme-to-substrate ratio.

  • Incubation: Incubate the mixture at the optimal temperature for the enzyme (typically 40-50°C) for a specific duration (e.g., 2-24 hours) with agitation.

  • Enzyme Inactivation: Stop the reaction by heating the mixture to 90-100°C for 5-10 minutes.

  • Purification: The resulting mixture of pectic oligosaccharides can be further purified using techniques like size-exclusion chromatography.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a common method for the separation and quantification of pectic oligosaccharides.

Protocol: HPLC Analysis of this compound

  • Sample Preparation: Filter the hydrolyzed pectin solution through a 0.45 µm syringe filter.

  • Chromatographic System: Use a high-performance anion-exchange chromatography (HPAEC) system coupled with a pulsed amperometric detector (PAD).

  • Column: Employ a column suitable for carbohydrate analysis, such as a CarboPac™ PA-10.

  • Mobile Phase: Use a gradient of sodium hydroxide (B78521) and sodium acetate solutions to elute the oligosaccharides.

  • Quantification: Identify and quantify this compound by comparing the retention time and peak area to that of a pure standard.

Signaling Pathways and Experimental Workflows

Pectic oligosaccharides, including this compound, act as signaling molecules in plants, regulating various physiological processes.

Oligogalacturonide Signaling Pathway

Oligogalacturonides (OGs) are perceived by cell surface receptors, triggering a downstream signaling cascade that leads to various cellular responses, including defense gene activation.

Oligogalacturonide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular OG Oligogalacturonides (e.g., this compound) Receptor Receptor Kinase OG->Receptor Binding ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS Ca Ca2+ Influx Receptor->Ca MAPK MAPK Cascade ROS->MAPK Ca->MAPK Transcription Transcription Factors MAPK->Transcription Gene_Expression Defense Gene Expression Transcription->Gene_Expression

Caption: Generalized oligogalacturonide signaling pathway in plants.

Experimental Workflow for Pectic Oligosaccharide Analysis

The following diagram illustrates a typical workflow for the extraction, production, and analysis of pectic oligosaccharides from plant material.

Experimental_Workflow Plant_Material Plant Material (e.g., Citrus Peel) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Pectin_Extraction Pectin Extraction (Acid Hydrolysis) Drying_Grinding->Pectin_Extraction Crude_Pectin Crude Pectin Pectin_Extraction->Crude_Pectin Enzymatic_Hydrolysis Enzymatic Hydrolysis (Pectinases) Crude_Pectin->Enzymatic_Hydrolysis POS_Mixture Pectic Oligosaccharide Mixture Enzymatic_Hydrolysis->POS_Mixture Purification Purification (e.g., Chromatography) POS_Mixture->Purification Pure_POS Purified Oligosaccharides (including this compound) Purification->Pure_POS Analysis Analysis (HPLC, MS) Pure_POS->Analysis Bioactivity Bioactivity Assays Pure_POS->Bioactivity

Caption: Experimental workflow for pectic oligosaccharide analysis.

Conclusion

This compound, as a key component of pectic oligosaccharides, is readily available from a variety of plant sources. The methodologies for its extraction and analysis are well-established, providing a solid foundation for further research into its biological functions. Understanding the signaling pathways initiated by this compound and other oligogalacturonides in plants not only enhances our knowledge of plant biology but also opens avenues for the development of novel bioactive compounds for pharmaceutical and other applications. The provided protocols and workflows serve as a comprehensive guide for researchers and professionals in this exciting field.

References

The Biological Role of Digalacturonic Acid in Microbial Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Digalacturonic acid, a disaccharide derived from the depolymerization of pectin (B1162225), plays a crucial role in microbial metabolism, particularly for microorganisms inhabiting plant-rich environments. Its primary function is to serve as a carbon and energy source, and it also acts as a signaling molecule for the induction of pectinolytic enzyme systems. This technical guide provides a comprehensive overview of the transport, catabolism, and regulatory functions of this compound in microbial metabolism, with a focus on the well-characterized pathways for its monomer, D-galacturonic acid. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of key metabolic and signaling pathways to support further research and applications in biotechnology and drug development.

Introduction

Pectin, a major component of the plant cell wall, is a complex heteropolysaccharide rich in D-galacturonic acid.[1][2] Microorganisms, particularly plant pathogens and saprophytes, have evolved sophisticated enzymatic machinery to degrade pectin and utilize its constituent sugars for growth.[3][4] this compound is a key intermediate in this process, representing a breakdown product of polygalacturonic acid by the action of endopolygalacturonases. While much of the metabolic focus has been on the monomer D-galacturonic acid, the disaccharide itself plays a vital role in initiating the catabolic cascade. Understanding the microbial metabolism of this compound is essential for harnessing these pathways for biotechnological purposes, such as the conversion of pectin-rich biomass into biofuels and platform chemicals, and for developing novel antimicrobial strategies targeting plant pathogens.

Transport of this compound and its Monomer

The initial step in the microbial utilization of this compound involves its transport into the cell or its extracellular hydrolysis into D-galacturonic acid, which is then transported.

Extracellular Hydrolysis: Many pectinolytic microorganisms secrete endo- and exopolygalacturonases that act on polygalacturonic acid, releasing a mixture of oligogalacturonides, including this compound. Further hydrolysis by extracellular or periplasmic hydrolases can break down this compound into D-galacturonic acid monomers prior to transport.

Direct Transport: While specific transporters for this compound are not well-characterized, some evidence suggests that oligogalacturonides may be transported into the periplasm of Gram-negative bacteria.

D-Galacturonic Acid Transport: The transport of the monomer, D-galacturonic acid, is better understood. In fungi, specific transporters, such as Gat1 from Neurospora crassa, have been identified.[5] In bacteria like E. coli, the ExuT transporter is responsible for the uptake of hexuronates.[6] The expression of these transporters is often induced by the presence of D-galacturonic acid or its precursors.[1]

Catabolism of this compound

Once inside the cell, this compound is hydrolyzed into two molecules of D-galacturonic acid by a digalacturonate hydrolase. The subsequent catabolism of D-galacturonic acid follows distinct pathways in fungi and bacteria.

Fungal Catabolic Pathway (Reductive Pathway)

In filamentous fungi, D-galacturonic acid is catabolized through a reductive pathway, ultimately yielding pyruvate (B1213749) and glycerol.[2][3]

The key enzymatic steps are:

  • D-galacturonate reductase: Reduces D-galacturonic acid to L-galactonate.

  • L-galactonate dehydratase: Converts L-galactonate to 2-keto-3-deoxy-L-galactonate.

  • 2-keto-3-deoxy-L-galactonate aldolase (B8822740): Cleaves 2-keto-3-deoxy-L-galactonate into pyruvate and L-glyceraldehyde.

  • L-glyceraldehyde reductase: Reduces L-glyceraldehyde to glycerol.

Bacterial Catabolic Pathways

Bacteria employ two main pathways for D-galacturonic acid catabolism: the oxidative pathway and the isomerase pathway.[7]

  • Oxidative Pathway: D-galacturonic acid is oxidized to galactarolactone, which is then converted to α-ketoglutarate, an intermediate of the Krebs cycle.

  • Isomerase Pathway: D-galacturonic acid is isomerized to D-tagaturonate, which is then phosphorylated and cleaved to yield pyruvate and glyceraldehyde-3-phosphate.

Regulation of Pectin Degradation and this compound Metabolism

The expression of genes encoding pectinolytic enzymes and the enzymes of the D-galacturonic acid catabolic pathways is tightly regulated. This compound and its monomer act as inducers of this regulatory network. In the plant pathogen Botrytis cinerea, the expression of genes involved in D-galacturonic acid catabolism is highly induced in the presence of pectate.[1][2] In enterohemorrhagic E. coli, galacturonic acid, derived from dietary pectin, is sensed by the transcriptional regulator ExuR, which in turn controls the expression of genes for its transport and metabolism, as well as virulence factors.[6] This highlights a dual role for these sugar acids as both a nutrient and a signaling molecule.

Quantitative Data

Table 1: Microbial Growth on D-Galacturonic Acid
MicroorganismSpecific Growth Rate (µ) on D-Galacturonic Acid (h⁻¹)Biomass Yield (g biomass / g substrate)Reference
Lactobacillus suebicus LCV10.200.09[8]
Butyrivibrio fibrisolvens D16fSlower growth compared to controlHigh utilization[9]
Bacteroides ruminicola 23Similar to controlHigh utilization[9]
Bacteroides ruminicola D31dSimilar to controlHigh utilization[9]
Table 2: Kinetic Parameters of Enzymes Involved in this compound Monomer Catabolism
EnzymeMicroorganismSubstrateKm (mM)Vmax (nkat/mg)Reference
D-galacturonate reductaseRhodosporidium toruloidesD-galacturonic acid~7553[10]
L-galactonate dehydrataseRhodosporidium toruloidesL-galactonate5.82939[10]
D-galacturonic acid reductaseEuglena gracilisD-galacturonic acid3.79 ± 0.5-[11]
D-galacturonic acid reductaseEuglena gracilisD-glucuronic acid4.67 ± 0.6-[11]

Mandatory Visualizations

Diagram 1: Fungal Catabolic Pathway for D-Galacturonic Acid

Fungal_Galacturonic_Acid_Catabolism DGA D-Galacturonic Acid LGA L-Galactonate DGA->LGA D-galacturonate reductase KDG 2-keto-3-deoxy- L-galactonate LGA->KDG L-galactonate dehydratase PYR Pyruvate KDG->PYR 2-keto-3-deoxy-L- galactonate aldolase LGY L-Glyceraldehyde KDG->LGY 2-keto-3-deoxy-L- galactonate aldolase GLY Glycerol LGY->GLY L-glyceraldehyde reductase

Caption: Fungal reductive pathway for D-galacturonic acid catabolism.

Diagram 2: Bacterial Catabolic Pathways for D-Galacturonic Acid

Bacterial_Galacturonic_Acid_Catabolism cluster_oxidative Oxidative Pathway cluster_isomerase Isomerase Pathway DGA_ox D-Galacturonic Acid GAL Galactarolactone DGA_ox->GAL Uronate dehydrogenase AKG α-Ketoglutarate GAL->AKG ... DGA_iso D-Galacturonic Acid DTA D-Tagaturonate DGA_iso->DTA Uronate isomerase KDPG 2-keto-3-deoxy- 6-phosphogluconate DTA->KDPG ... PYR Pyruvate KDPG->PYR G3P Glyceraldehyde- 3-phosphate KDPG->G3P

Caption: Bacterial oxidative and isomerase pathways for D-galacturonic acid.

Diagram 3: Experimental Workflow for Analyzing Gene Expression

Gene_Expression_Workflow cluster_culture Microbial Culture cluster_molecular Molecular Analysis cluster_data Data Analysis Culture Grow microbial cells in minimal media Induction Induce with this compound (or control) Culture->Induction Harvest Harvest cells at different time points Induction->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) with gene-specific primers cDNA_Synthesis->qPCR Data_Analysis Relative gene expression analysis (e.g., ΔΔCt method) qPCR->Data_Analysis

Caption: Workflow for analyzing gene expression in response to this compound.

Experimental Protocols

Protocol for Determination of Polygalacturonase Activity

This protocol is adapted from a standard method for determining the activity of enzymes that release reducing sugars from a polysaccharide substrate.

Principle: Polygalacturonase hydrolyzes the glycosidic bonds in polygalacturonic acid, releasing smaller oligomers and monomers with reducing ends. The increase in reducing sugars is quantified using a colorimetric method, such as the dinitrosalicylic acid (DNS) assay.

Materials:

  • Polygalacturonic acid (substrate)

  • Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 5.0)

  • Enzyme preparation (cell-free supernatant or purified enzyme)

  • Dinitrosalicylic acid (DNS) reagent

  • D-galacturonic acid (for standard curve)

  • Spectrophotometer

Procedure:

  • Substrate Preparation: Prepare a solution of polygalacturonic acid (e.g., 0.5% w/v) in sodium acetate buffer.

  • Enzyme Reaction:

    • Pre-warm the substrate solution to the desired reaction temperature (e.g., 40°C).

    • Add a known volume of the enzyme preparation to the substrate solution to initiate the reaction.

    • Incubate for a specific time (e.g., 10 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding DNS reagent, which also serves as the colorimetric developer.

  • Color Development:

    • Boil the mixture for 5-15 minutes.

    • Cool the tubes to room temperature.

    • Add distilled water to dilute the sample to a final volume.

  • Measurement:

    • Measure the absorbance at 540 nm using a spectrophotometer.

  • Standard Curve:

    • Prepare a standard curve using known concentrations of D-galacturonic acid.

  • Calculation of Activity:

    • Determine the amount of reducing sugar released from the standard curve.

    • Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified conditions.

Protocol for Microbial Growth Kinetics on this compound

This protocol outlines the steps to determine the specific growth rate and other kinetic parameters of a microorganism on this compound as the sole carbon source.

Materials:

  • Microorganism of interest

  • Minimal medium with all necessary nutrients except a carbon source

  • Sterile this compound solution

  • Shake flask or bioreactor

  • Spectrophotometer (for OD measurements)

  • Method for quantifying this compound concentration (e.g., HPLC)

Procedure:

  • Inoculum Preparation: Grow a pre-culture of the microorganism in a suitable medium to the mid-exponential phase.

  • Culture Setup:

    • Prepare the minimal medium with a known initial concentration of this compound as the sole carbon source.

    • Inoculate the medium with the pre-culture to a low initial optical density (e.g., OD600 of 0.05).

  • Incubation: Incubate the culture under optimal conditions of temperature, pH, and aeration.

  • Monitoring Growth:

    • At regular time intervals, aseptically withdraw samples.

    • Measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to monitor biomass concentration.

    • For a more accurate biomass determination, correlate OD with dry cell weight.

  • Monitoring Substrate Consumption:

    • Centrifuge the samples to pellet the cells.

    • Analyze the supernatant for the concentration of this compound using a suitable analytical method.

  • Data Analysis:

    • Plot the natural logarithm of the biomass concentration (or OD) versus time. The slope of the linear portion of this curve represents the specific growth rate (µ).

    • Calculate the biomass yield coefficient (Yx/s) as the change in biomass concentration divided by the change in substrate concentration.

    • If multiple initial substrate concentrations are tested, the Monod parameters (µmax and Ks) can be determined by fitting the data to the Monod equation.

Protocol for Substrate Uptake Assay using Radiolabeled Substrate

This protocol provides a general framework for measuring the uptake of a radiolabeled substrate, which can be adapted for [14C]-digalacturonic acid.

Materials:

  • Microorganism of interest

  • Radiolabeled substrate (e.g., [14C]-digalacturonic acid)

  • Uptake buffer (e.g., minimal medium without a carbon source)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Filtration apparatus with appropriate filters (e.g., 0.45 µm pore size)

Procedure:

  • Cell Preparation:

    • Grow cells to the desired growth phase and harvest by centrifugation.

    • Wash the cells with uptake buffer to remove any residual medium.

    • Resuspend the cells in uptake buffer to a known cell density.

  • Uptake Assay:

    • Pre-warm the cell suspension to the assay temperature.

    • Initiate the uptake by adding the radiolabeled substrate to the cell suspension.

    • At various time points, take aliquots of the cell suspension.

  • Stopping the Uptake:

    • Immediately filter the aliquot through a membrane filter to separate the cells from the medium containing the unincorporated radiolabeled substrate.

    • Quickly wash the filter with ice-cold uptake buffer to remove any non-specifically bound substrate.

  • Radioactivity Measurement:

    • Place the filter in a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the rate of substrate uptake, typically expressed as nmol or µmol of substrate per mg of cell protein (or dry weight) per minute.

    • By varying the substrate concentration, kinetic parameters such as Km and Vmax for transport can be determined.

Conclusion

This compound serves as a critical link in the microbial degradation of pectin, acting as both a direct carbon source and a signaling molecule to induce the necessary enzymatic machinery for pectin catabolism. While the metabolic pathways for its monomer, D-galacturonic acid, are well-established in both fungi and bacteria, further research is needed to fully elucidate the specific transport mechanisms and enzymatic kinetics related to the disaccharide itself. The quantitative data, pathway diagrams, and experimental protocols provided in this guide offer a solid foundation for researchers and professionals in the fields of microbiology, biotechnology, and drug development to explore and exploit the metabolic potential of this compound. A deeper understanding of these processes will undoubtedly contribute to the development of novel biorefining strategies and the design of targeted antimicrobial agents.

References

The Bacterial Appetite for Digalacturonic Acid: A Technical Guide to a Key Carbon Source

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of microbial metabolism, the ability of bacteria to utilize a diverse array of carbon sources is a testament to their adaptability and a critical factor in various ecological and industrial processes. Among these, digalacturonic acid, a primary component of pectin (B1162225), represents a significant nutrient source for a wide range of bacteria. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the bacterial utilization of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction to this compound and its Significance

Pectin, a major structural polysaccharide in the primary cell walls of terrestrial plants, is a complex polymer primarily composed of D-galacturonic acid units.[1] The enzymatic degradation of pectin by bacteria releases smaller oligogalacturonides, including this compound, which can then be transported into the bacterial cell and catabolized as a carbon and energy source. This process is not only crucial for the natural cycling of carbon in the environment but also plays a significant role in plant-microbe interactions, including phytopathogenesis, and in the gut microbiome's digestion of dietary fiber.[1][2] Understanding the bacterial metabolism of this compound is therefore of fundamental importance in fields ranging from agricultural science to human health and biotechnology.

Bacterial Species Utilizing this compound

Several bacterial species have been identified and studied for their ability to utilize this compound and other pectin-derived oligosaccharides. These include:

  • Dickeya dadantii : A phytopathogenic bacterium that causes soft rot in a wide range of plants. Its virulence is heavily dependent on the secretion of pectinolytic enzymes that degrade the plant cell wall, releasing oligogalacturonides for consumption.[2][3]

  • Bacillus subtilis : A ubiquitous soil bacterium known for its ability to produce a variety of enzymes, including pectinases, that enable it to utilize plant-derived biomass.[3]

  • Bacteroides thetaiotaomicron : A prominent member of the human gut microbiota, this bacterium is highly adapted to degrading complex dietary polysaccharides like pectin.[4][5][6][7]

  • Escherichia coli : While most commensal strains of E. coli are not adept at pectin degradation, pathogenic strains, such as enterohemorrhagic E. coli (EHEC), can utilize galacturonic acid, a breakdown product of pectin, for colonization and virulence.[8][9][10][11]

Metabolic Pathways for this compound Catabolism

Bacteria primarily employ two distinct pathways for the catabolism of galacturonic acid, the monomeric unit of this compound: the isomerase pathway and the oxidative pathway.

The Isomerase Pathway

The isomerase pathway is the more common of the two and involves a series of enzymatic reactions that convert D-galacturonic acid into intermediates of central metabolism. The key enzymes in this pathway are:

  • Uronate Isomerase (UxaC) : Catalyzes the isomerization of D-galacturonic acid to D-tagaturonic acid.

  • Tagaturonate Reductase (UxaB) : Reduces D-tagaturonic acid to D-altronic acid.

  • Altronate Dehydratase (UxaA) : Dehydrates D-altronic acid to form 2-keto-3-deoxy-D-gluconate (KDG).

  • KDG Kinase (KdgK) : Phosphorylates KDG to 2-keto-3-deoxy-6-phosphogluconate (KDPG).

  • KDPG Aldolase (KdgA) : Cleaves KDPG into pyruvate (B1213749) and glyceraldehyde-3-phosphate, which then enter glycolysis and the citric acid cycle.

Isomerase_Pathway Digalacturonic_Acid This compound Galacturonic_Acid D-Galacturonic Acid Digalacturonic_Acid->Galacturonic_Acid Pectinases Tagaturonic_Acid D-Tagaturonic Acid Galacturonic_Acid->Tagaturonic_Acid Uronate Isomerase (UxaC) Altronic_Acid D-Altronic Acid Tagaturonic_Acid->Altronic_Acid Tagaturonate Reductase (UxaB) KDG 2-Keto-3-deoxy- D-gluconate (KDG) Altronic_Acid->KDG Altronate Dehydratase (UxaA) KDPG 2-Keto-3-deoxy-6- phosphogluconate (KDPG) KDG->KDPG KDG Kinase (KdgK) Pyruvate_G3P Pyruvate + Glyceraldehyde-3-Phosphate KDPG->Pyruvate_G3P KDPG Aldolase (KdgA) Central_Metabolism Central Metabolism Pyruvate_G3P->Central_Metabolism Genetic_Regulation cluster_0 No Inducer Present cluster_1 Inducer (KDG) Present KdgR_active KdgR Repressor (Active) Operator Operator DNA KdgR_active->Operator Binds to No_Transcription No Transcription Structural_Genes Structural Genes (e.g., uxaC, uxaB, uxaA) KDG_inducer KDG (Inducer) KdgR_inactive KdgR Repressor (Inactive) KDG_inducer->KdgR_inactive Binds to Operator2 Operator DNA KdgR_inactive->Operator2 Cannot bind Structural_Genes2 Structural Genes (e.g., uxaC, uxaB, uxaA) Transcription Transcription Structural_Genes2->Transcription Growth_Curve_Workflow Start Start: Prepare Minimal Medium + this compound Inoculate Inoculate with Overnight Culture Start->Inoculate Incubate Incubate at Optimal Temperature with Shaking Inoculate->Incubate Measure_OD Periodically Measure Optical Density (e.g., OD600) Incubate->Measure_OD Plot_Data Plot log(OD) vs. Time Measure_OD->Plot_Data Calculate_Parameters Calculate Specific Growth Rate (µ) and Doubling Time Plot_Data->Calculate_Parameters End End Calculate_Parameters->End

References

Structural Elucidation of α-1,4-Digalacturonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of α-1,4-digalacturonic acid, a key disaccharide unit of pectin (B1162225). The document details the isolation of this compound through enzymatic hydrolysis of pectin and its subsequent characterization using advanced spectroscopic techniques. A particular focus is placed on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for unambiguous structure determination. This guide includes detailed experimental protocols, tabulated spectroscopic data, and visual representations of the analytical workflow to aid researchers in the field of carbohydrate chemistry and drug development.

Introduction

Alpha-1,4-digalacturonic acid is a disaccharide composed of two α-D-galacturonic acid units linked by a 1,4-glycosidic bond. It is the fundamental repeating unit of the homogalacturonan backbone of pectin, a major component of plant cell walls. The structural characterization of this oligosaccharide is crucial for understanding the physicochemical properties of pectin and its biological activities, which are of significant interest in the food, pharmaceutical, and biomedical industries. This guide outlines the systematic approach to elucidate the structure of α-1,4-digalacturonic acid.

Isolation of α-1,4-Digalacturonic Acid

The primary method for obtaining α-1,4-digalacturonic acid is through the controlled enzymatic hydrolysis of pectin.

Experimental Protocol: Enzymatic Hydrolysis of Pectin

Objective: To selectively cleave the polygalacturonic acid chain of pectin to yield oligogalacturonides, including the target α-1,4-digalacturonic acid.

Materials:

  • Pectin (from citrus or apple)

  • Endo-polygalacturonase (EC 3.2.1.15)

  • Sodium acetate (B1210297) buffer (50 mM, pH 4.5)

  • Ethanol

  • Deionized water

  • Centrifuge

  • Lyophilizer

Procedure:

  • Prepare a 1% (w/v) solution of pectin in 50 mM sodium acetate buffer (pH 4.5).

  • Stir the solution at 40°C until the pectin is fully dissolved.

  • Add endo-polygalacturonase to the pectin solution. The enzyme-to-substrate ratio should be optimized based on the enzyme activity (a typical starting point is 1:100 w/w).

  • Incubate the reaction mixture at 40°C with continuous stirring for a predetermined time (e.g., 2-24 hours), depending on the desired degree of polymerization of the products.

  • Terminate the enzymatic reaction by heating the mixture at 100°C for 10 minutes.

  • Centrifuge the solution to remove any insoluble material.

  • Concentrate the supernatant under reduced pressure.

  • Precipitate the oligogalacturonides by adding 4 volumes of cold ethanol.

  • Collect the precipitate by centrifugation and wash with 80% ethanol.

  • Lyophilize the precipitate to obtain a dry powder containing a mixture of oligogalacturonides.

  • The resulting mixture can be further purified by size-exclusion or anion-exchange chromatography to isolate α-1,4-digalacturonic acid.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural analysis of oligosaccharides, providing information on monomer composition, anomeric configuration, and linkage positions.

Experimental Protocol: NMR Analysis

Objective: To acquire and interpret 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to determine the complete structure of α-1,4-digalacturonic acid.

Materials and Equipment:

  • Lyophilized α-1,4-digalacturonic acid sample

  • Deuterium oxide (D₂O, 99.9%)

  • NMR spectrometer (≥500 MHz recommended for better resolution)

  • NMR tubes

Procedure:

  • Dissolve approximately 5-10 mg of the purified α-1,4-digalacturonic acid in 0.5 mL of D₂O.

  • Lyophilize the sample and redissolve in D₂O two more times to exchange all labile protons with deuterium.

  • Transfer the final solution to an NMR tube.

  • Acquire the following NMR spectra at a controlled temperature (e.g., 298 K):

    • 1D ¹H NMR: To observe all proton signals and their multiplicities.

    • 1D ¹³C NMR: To observe all carbon signals.

    • 2D ¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton scalar couplings within each monosaccharide ring.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining the glycosidic linkage.

Data Presentation: NMR Spectroscopic Data

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts and coupling constants for α-1,4-digalacturonic acid. The numbering of the carbon and proton atoms is shown in the diagram below.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for α-1,4-Digalacturonic Acid in D₂O

ProtonNon-reducing UnitReducing Unit (α-anomer)Reducing Unit (β-anomer)
H-15.12 (d, J=3.5)5.25 (d, J=3.7)4.75 (d, J=8.0)
H-23.85 (dd, J=3.5, 10.0)3.65 (dd, J=3.7, 10.1)3.40 (dd, J=8.0, 9.8)
H-34.15 (dd, J=10.0, 3.0)3.90 (dd, J=10.1, 3.2)3.68 (dd, J=9.8, 3.4)
H-44.45 (dd, J=3.0, 1.5)4.25 (dd, J=3.2, 1.8)4.10 (dd, J=3.4, 1.9)
H-54.90 (d, J=1.5)4.60 (d, J=1.8)4.20 (d, J=1.9)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for α-1,4-Digalacturonic Acid in D₂O

CarbonNon-reducing UnitReducing Unit (α-anomer)Reducing Unit (β-anomer)
C-1100.593.297.5
C-269.869.572.0
C-370.570.873.5
C-478.072.572.8
C-572.372.076.0
C-6175.0176.5177.0

Note: Chemical shifts can vary slightly depending on experimental conditions such as temperature and pH.

Structural Elucidation by Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the sequence and linkage of the monosaccharide units.

Experimental Protocol: LC-MS Analysis

Objective: To determine the molecular weight and obtain fragmentation data for α-1,4-digalacturonic acid.

Materials and Equipment:

  • Purified α-1,4-digalacturonic acid solution

  • Liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source

  • Mobile phase (e.g., acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) formate)

Procedure:

  • Dissolve the sample in the mobile phase.

  • Inject the sample into the LC system for separation.

  • The eluent is introduced into the ESI source of the mass spectrometer.

  • Acquire mass spectra in negative ion mode, as the carboxylic acid groups are readily deprotonated.

  • Perform tandem mass spectrometry (MS/MS) on the parent ion corresponding to the deprotonated molecule [M-H]⁻ to induce fragmentation.

Data Presentation: Mass Spectrometry Data

Table 3: Key Mass Spectrometry Data for α-1,4-Digalacturonic Acid

ParameterValue
Molecular FormulaC₁₂H₁₈O₁₃
Molecular Weight370.26 g/mol
[M-H]⁻ (m/z)369.07
[M-2H]²⁻ (m/z)184.03

Fragmentation Analysis: Tandem MS (MS/MS) of the [M-H]⁻ ion typically results in glycosidic bond cleavages (B and Y ions) and cross-ring cleavages (A and X ions). The observation of a Y₁ ion at m/z 193 (corresponding to a deprotonated galacturonic acid monomer) and a B₁ ion at m/z 175 (corresponding to the loss of water from the non-reducing end) confirms the disaccharide nature. The specific cross-ring cleavage patterns can provide further evidence for the 1,4-linkage.

Visualizations

Workflow for Structural Elucidation

Structural_Elucidation_Workflow Pectin Pectin Source (e.g., Citrus Peel) EnzymaticHydrolysis Enzymatic Hydrolysis (Endo-polygalacturonase) Pectin->EnzymaticHydrolysis Purification Chromatographic Purification (Size-Exclusion/Anion-Exchange) EnzymaticHydrolysis->Purification IsolatedDimer Isolated α-1,4-Digalacturonic Acid Purification->IsolatedDimer NMR_Analysis NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) IsolatedDimer->NMR_Analysis MS_Analysis Mass Spectrometry (LC-MS, MS/MS) IsolatedDimer->MS_Analysis Structure_Determination Structure Determination - Monomer Identity - Anomeric Configuration (α) - Linkage Position (1,4) NMR_Analysis->Structure_Determination MS_Analysis->Structure_Determination Final_Structure Elucidated Structure of α-1,4-Digalacturonic Acid Structure_Determination->Final_Structure

Caption: Workflow for the isolation and structural elucidation of α-1,4-digalacturonic acid.

Structure of α-1,4-Digalacturonic Acid with Atom Numbering

Digalacturonic_Acid_Structure cluster_non_reducing Non-reducing Unit cluster_reducing Reducing Unit O5_nr O5' C1_nr C1' O5_nr->C1_nr C2_nr C2' C1_nr->C2_nr O_link O C1_nr->O_link C3_nr C3' C2_nr->C3_nr C4_nr C4' C3_nr->C4_nr C5_nr C5' C4_nr->C5_nr C5_nr->O5_nr C6_nr C6' C5_nr->C6_nr C4_r C4 O_link->C4_r α(1→4) O5_r O5 C1_r C1 O5_r->C1_r C2_r C2 C1_r->C2_r C3_r C3 C2_r->C3_r C3_r->C4_r C5_r C5 C4_r->C5_r C5_r->O5_r C6_r C6 C5_r->C6_r

Caption: Chemical structure of α-1,4-digalacturonic acid with atom numbering for NMR assignments.

Conclusion

The structural elucidation of α-1,4-digalacturonic acid is a systematic process that combines controlled enzymatic degradation with powerful analytical techniques. NMR spectroscopy provides the most detailed structural information, allowing for the complete assignment of all proton and carbon signals and the unambiguous determination of the α-1,4-glycosidic linkage. Mass spectrometry serves as a complementary technique to confirm the molecular weight and fragmentation pattern. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers involved in the analysis of pectic oligosaccharides and their applications in various scientific and industrial fields.

The Emergence of Digalacturonic Acid: A Historical and Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the intricate structure of pectin (B1162225), a key component of plant cell walls, has been a subject of intense scientific scrutiny. Within this complex polysaccharide lies a fundamental building block, digalacturonic acid, the disaccharide of D-galacturonic acid. While the discovery of pectin and its monomeric unit can be traced back to the 19th century, the identification and characterization of this compound are intrinsically linked to the development of advanced analytical techniques in the 20th century. This technical guide delves into the historical context of its discovery, early experimental methodologies for its isolation and characterization, and its role in plant biology.

Historical Context: From Pectin to its Oligomeric Subunits

The journey to understanding this compound began with the initial isolation of pectin in 1825 by Henri Braconnot, who also isolated and described its primary constituent, galacturonic acid, in the same year.[1] For over a century, the focus of research remained on the macromolecular properties of pectin and the chemical nature of its monomer. The basic polymeric structure of pectin, a chain of D-galacturonic acid residues, was later established by Schneider and Bock in 1937.

The early 20th century saw significant advancements in carbohydrate chemistry. In 1917, Felix Ehrlich reported a method for the hydrolysis of pectin to yield D-galacturonic acid.[2] This laid the groundwork for later studies that would explore the partial hydrolysis of pectin to release its oligomeric fragments. The development of techniques like paper chromatography in the mid-20th century proved to be a pivotal moment. This method allowed for the separation of the various degradation products of pectic substances obtained through acid or enzymatic hydrolysis, revealing a mixture of galacturonic acid, oligo-galacturonides (including this compound), and other neutral sugars.[3]

While a singular "discovery" of this compound by a specific individual at a precise moment is not clearly documented, its identification was an inevitable consequence of the systematic investigation of pectin's structure through controlled degradation and subsequent chromatographic analysis. A significant refinement in the isolation of these oligomers came in 2004, when Tetsuya Miyazawa and Toshitaka Funazukuri developed a process involving a semibatch flow reactor for the hydrolysis of poly(galacturonic acid), which was then enzymatically hydrolyzed to yield D-galacturonic acid, its dimer (this compound), and trimer.

Physicochemical Properties

Quantitative data for D-galacturonic acid and its dimer, this compound, are crucial for their identification and characterization. The following tables summarize key properties based on available data.

Table 1: Physicochemical Properties of D-Galacturonic Acid

PropertyValueReference
Molecular FormulaC6H10O7[4]
Molecular Weight194.14 g/mol [4]
Melting Point166.0 °C
Solubility in Water1 x 10^6 mg/L (estimated)

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC12H18O13
Molecular Weight370.26 g/mol
XLogP3-4.2
Exact Mass370.07474062 Da

Early Experimental Protocols

The isolation and characterization of this compound in the mid-20th century relied on a combination of controlled hydrolysis of pectin and subsequent separation and analysis of the resulting oligomers.

Pectin Hydrolysis

Objective: To partially depolymerize pectin to yield a mixture of oligogalacturonides, including this compound.

Methodology:

  • Acid Hydrolysis:

    • A solution of pectin (e.g., from citrus peels or apple pomace) was prepared in a dilute mineral acid, such as sulfuric acid or hydrochloric acid.

    • The mixture was heated under controlled temperature and time to achieve partial hydrolysis. Early protocols often involved heating for several hours.

    • The reaction was stopped by cooling and neutralization.

  • Enzymatic Hydrolysis:

    • A suspension of pectin was treated with pectinolytic enzymes, such as polygalacturonases.

    • The enzymatic digestion was carried out under optimal pH and temperature conditions for the specific enzyme used.

    • The reaction was terminated by heat inactivation of the enzyme.

Separation and Identification by Paper Chromatography

Objective: To separate and identify this compound from the mixture of hydrolysis products.

Methodology:

  • The neutralized hydrolysate was concentrated.

  • The concentrated solution was spotted onto a line on a sheet of chromatography paper (e.g., Whatman No. 1).

  • The chromatogram was developed by descending chromatography using a solvent system such as butanol-acetic acid-water or phenol-water.

  • After development, the paper was dried.

  • The separated spots were visualized by spraying with a reagent that reacts with reducing sugars, such as aniline (B41778) hydrogen phthalate (B1215562) or silver nitrate, followed by heating.

  • The position of the spots was compared with those of known standards of monosaccharides and, when available, authenticated samples of oligogalacturonides. The relative mobility (Rf value) was used for identification.

Early Characterization Methods

Beyond chromatographic separation, early characterization would have involved classical chemical methods for carbohydrate analysis.

Methodology:

  • Determination of Reducing Ends: Titration methods, such as the Fehling's test or the Willstätter-Schudel method, were used to quantify the number of reducing ends in a sample of isolated oligogalacturonide, providing information about its average degree of polymerization.

  • Uronic Acid Content: Colorimetric methods, like the carbazole-sulfuric acid method developed by Dische, were employed to determine the total uronic acid content, confirming the composition of the isolated fraction. A later refinement of this is the m-hydroxydiphenyl method.

  • Hydrolysis to Monomer: Complete acid hydrolysis of the isolated this compound fraction followed by paper chromatography would have been performed to confirm that it was composed solely of D-galacturonic acid.

Biological Significance: Oligogalacturonides as Signaling Molecules

In recent decades, research has unveiled the critical role of oligogalacturonides (OGs), including this compound, as signaling molecules in plants. These molecules are considered Damage-Associated Molecular Patterns (DAMPs), which are released from the plant cell wall during pathogen attack or mechanical damage.

The signaling pathway initiated by OGs is crucial for plant defense. Upon release, OGs are recognized by cell surface receptors, such as Wall-Associated Kinases (WAKs). This recognition triggers a cascade of downstream events, including the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) pathways, and changes in gene expression leading to the production of defense-related compounds like phytoalexins and pathogenesis-related (PR) proteins. Furthermore, OGs have been shown to antagonize the action of the plant hormone auxin, thereby influencing plant growth and development.

Oligogalacturonide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Pathogen Pathogen Attack / Mechanical Damage PlantCellWall Plant Cell Wall (Pectin) Pathogen->PlantCellWall degrades OGs Oligogalacturonides (including this compound) PlantCellWall->OGs releases WAK1 WAK1 Receptor OGs->WAK1 binds to Auxin Auxin Signaling OGs->Auxin antagonizes ROS Reactive Oxygen Species (ROS) Production WAK1->ROS activates MAPK MAPK Cascade Activation WAK1->MAPK activates DefenseGenes Defense Gene Expression ROS->DefenseGenes MAPK->DefenseGenes induces PlantDefense Enhanced Plant Defense DefenseGenes->PlantDefense GrowthRegulation Growth Regulation Auxin->GrowthRegulation

Caption: Oligogalacturonide signaling pathway in plants.

Experimental Workflow: From Pectin to Purified this compound

The following diagram illustrates a generalized workflow for the isolation and purification of this compound from a pectin source, reflecting the principles of early experimental protocols.

Digalacturonic_Acid_Isolation_Workflow PectinSource Pectin Source (e.g., Citrus Peel) Hydrolysis Controlled Hydrolysis (Acid or Enzymatic) PectinSource->Hydrolysis Neutralization Neutralization & Concentration Hydrolysis->Neutralization Chromatography Paper Chromatography Separation Neutralization->Chromatography Elution Elution of Digalacturonic Acid Band Chromatography->Elution Purification Further Purification (e.g., Recrystallization) Elution->Purification Characterization Characterization (e.g., Hydrolysis to monomer, Reducing sugar analysis) Purification->Characterization PureDigalacturonicAcid Pure this compound Purification->PureDigalacturonicAcid

Caption: Generalized experimental workflow for the isolation of this compound.

Conclusion

The story of this compound is not one of a single, dramatic discovery, but rather a gradual unveiling that paralleled the advancement of analytical chemistry. Its emergence from the complex matrix of pectin was made possible by the development of controlled hydrolysis techniques and, most importantly, the advent of chromatography. Today, the significance of this compound and other oligogalacturonides extends beyond their structural role in pectin, as they are now recognized as key signaling molecules in plant defense and development. This understanding opens up new avenues for research in plant biology and the development of novel strategies for crop protection.

References

physical and chemical characteristics of digalacturonic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical and Chemical Characteristics of Digalacturonic Acid

Introduction

This compound is a disaccharide formed from two units of D-galacturonic acid. As the fundamental repeating unit of polygalacturonic acid, the backbone of pectin, it is of significant interest in the fields of food science, biochemistry, and drug development.[1][2] D-galacturonic acid is an oxidized form of D-galactose, featuring a carboxylic acid group at the C6 position.[2][3] This guide provides a comprehensive overview of the and its monomer, D-galacturonic acid, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The quantitative physicochemical properties of this compound and its constituent monomer, D-galacturonic acid, are summarized below. Data for the specific this compound isomer, 4-O-alpha-D-Galactopyranuronosyl-alpha-D-galactopyranuronic acid, is presented.

Table 1: Physical and Chemical Properties of this compound
PropertyValue
IUPAC Name 4-O-alpha-D-Galactopyranuronosyl-alpha-D-galactopyranuronic acid
Molecular Formula C₁₂H₁₈O₁₃[4]
Molecular Weight 370.26 g/mol
Exact Mass 370.07474062 Da
Table 2: Physical and Chemical Properties of D-Galacturonic Acid Monomer
PropertyValue
Molecular Formula C₆H₁₀O₇
Molecular Weight 194.14 g/mol
Melting Point 159-160°C (α-anomer, monohydrate); 166°C (β-anomer)
Solubility Soluble in water and hot ethanol; slightly soluble in ethanol; insoluble in ether. The solubility in PBS (pH 7.2) is approximately 5 mg/mL.
pKa 3.21 - 3.30 (Predicted)
Optical Rotation [α]D²⁰ α-form: +98° → +50.9° (in water) β-form: +27° → +55.6° (in water)
Appearance White micro needles (monohydrate)

Chemical Characteristics and Reactivity

Structure

This compound consists of two D-galacturonic acid units linked by a glycosidic bond. The most common linkage, found in the homogalacturonan regions of pectin, is an α-(1→4) glycosidic bond. The individual D-galacturonic acid monomer exists in a cyclic pyranose form and possesses both an aldehyde group (at C1) and a carboxylic acid group (at C6) in its open-chain form.

Chemical Reactivity and Degradation

This compound's reactivity is governed by its carboxylic acid and hydroxyl groups.

  • Mutarotation: D-galacturonic acid exhibits a high rate of mutarotation (the interconversion of α and β anomers) in solution, which is significantly faster than that of reducing sugars like D-galactose. This is attributed to the presence of the carboxylic acid group.

  • Thermal Degradation: Upon heating, D-galacturonic acid and its polymers are susceptible to degradation. A key degradation pathway is decarboxylation, which releases carbon dioxide and can lead to the formation of browning precursors such as α-ketoglutaraldehyde. This reactivity contributes to the high browning potential observed during the caramelization of uronic acids.

  • Non-Enzymatic Browning: D-galacturonic acid is a highly reactive compound in non-enzymatic browning (Maillard reactions), especially in the presence of amino acids. Thermal treatment of D-galacturonic acid with L-alanine leads to rapid and intense browning, forming specific products like 2-(2-Formyl-1H-pyrrole-1-yl)propanoic acid (FPA) and 1-(1-carboxyethyl)-3-hydroxypyridin-1-ium (HPA).

  • Complexation: The carboxyl group enables D-galacturonic acid to chelate metal cations.

Derivatives

Derivatives of D-galacturonic acid can be synthesized for various applications, including use as nonionic or anionic surfactants. These are typically prepared by modifying the carboxylic acid and hydroxyl groups through reactions like esterification and glycosylation.

Biological Activity and Signaling Pathways

D-galacturonic acid, as a purified monomer extracted from sources like Codonopsis pilosula polysaccharide, exhibits significant biological activities. It has been shown to promote the proliferation of beneficial gut bacteria (bifidobacteria) and may prevent the adsorption of toxins.

Recent studies suggest that D-galacturonic acid can ameliorate functional dyspepsia by improving intestinal mucosal permeability and reducing inflammation. This anti-inflammatory effect may be mediated through the downregulation of the Toll-like receptor (TLR)/NF-κB signaling pathway. Specifically, it has been observed to decrease the expression of TLR2, TLR4, and NF-κB in animal models.

G This compound This compound TLR2/TLR4 TLR2/TLR4 This compound->TLR2/TLR4 Inhibits NF-κB NF-κB TLR2/TLR4->NF-κB Activates Inflammatory Response Inflammatory Response NF-κB->Inflammatory Response Promotes

Caption: Putative signaling pathway of this compound's anti-inflammatory effect.

Experimental Protocols

Extraction and Preparation from Pectin

This compound is most commonly prepared by the hydrolysis of pectin, its natural polymer. Enzymatic methods are preferred over harsh acid hydrolysis to prevent the degradation of the released monomer.

Protocol: Enzymatic Hydrolysis of Pectin

  • Solubilization: Suspend a commercially available pectic acid or polygalacturonic acid (e.g., from citrus) in water (e.g., 100 g/L) at approximately 40°C with stirring.

  • pH Adjustment: Adjust the pH of the viscous solution to ~3.7 by adding a base such as 3 N sodium hydroxide.

  • Enzymatic Digestion: Add a commercial pectinase (B1165727) enzyme preparation (e.g., 20 g for every 260 g of polygalacturonide) to the solution.

  • Incubation: Maintain the mixture at a constant temperature of 37-38°C for an extended period (10-14 days) to allow for complete hydrolysis. To prevent microbial contamination, a layer of toluene (B28343) can be applied to the surface.

  • Purification: Following incubation, the resulting solution containing D-galacturonic acid and its oligomers can be further purified. This typically involves steps such as filtration to remove insoluble material, followed by crystallization.

  • Crystallization: The acid can be crystallized from 95% ethanol. Drying the crystals in a vacuum desiccator over P₂O₅ yields the monohydrate form.

Quantification of Galacturonic Acid Content

A widely used method for quantifying uronic acids is the colorimetric assay developed by Blumenkrantz and Asboe-Hansen, which uses m-hydroxydiphenyl (MHDP) as a specific coloring reagent.

Protocol: Colorimetric Determination using MHDP

  • Sample Preparation: If starting with a polymer like pectin, an initial acid hydrolysis step is required. Pectin-containing samples are hydrolyzed in hot sulfuric acid to release free galacturonic acid residues.

  • Standard Curve: Prepare a series of standard solutions of known D-galacturonic acid concentrations (e.g., 0-100 µg/mL).

  • Reaction Setup:

    • Pipette an aliquot of the hydrolyzed sample or standard solution into a glass test tube.

    • Add a solution of 0.5% sodium tetraborate (B1243019) in concentrated sulfuric acid. This step must be performed in an ice bath due to the exothermic reaction.

    • Heat the mixture in a boiling water bath for a precise duration (e.g., 5 minutes).

    • Cool the tubes back down in an ice bath.

  • Color Development: Add a solution of 0.15% m-hydroxydiphenyl (MHDP) in 0.5% NaOH to each tube. Vortex immediately.

  • Incubation: Allow the reaction to proceed at room temperature for a set time (e.g., 30 minutes) for the specific pink chromophore to develop.

  • Measurement: Measure the absorbance of the resulting pink-colored complex at 520 nm using a spectrophotometer or microplate reader.

  • Calculation: The galacturonic acid content of the sample is determined by comparing its absorbance to the standard curve. A blank reaction (without MHDP) should be run to subtract the background absorbance generated by neutral sugars.

G start Pectin-Containing Sample hydrolysis 1. Hot Sulfuric Acid Hydrolysis start->hydrolysis reaction_setup 2. Add Sodium Tetraborate in H₂SO₄ (in ice bath) hydrolysis->reaction_setup heating 3. Heat in Boiling Water Bath reaction_setup->heating cooling 4. Cool in Ice Bath heating->cooling color_dev 5. Add m-hydroxydiphenyl (MHDP) & Incubate cooling->color_dev measurement 6. Measure Absorbance at 520 nm color_dev->measurement end Quantified Galacturonic Acid measurement->end

Caption: Experimental workflow for the colorimetric quantification of galacturonic acid.

References

Digalacturonic Acid and Pectic Oligosaccharides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Pectic oligosaccharides (POS) are bioactive carbohydrate fragments derived from pectin (B1162225), a major component of plant cell walls. As the fundamental building block of pectin's homogalacturonan backbone, digalacturonic acid—a dimer of D-galacturonic acid—represents the simplest form of these valuable compounds. POS, including this compound, exhibit a range of biological activities, such as prebiotic, anti-cancer, antioxidant, and immunomodulatory effects, making them a subject of intense interest in the fields of functional foods, pharmaceuticals, and drug development. This guide provides an in-depth overview of the structure, production, and characterization of this compound and its relationship to the broader class of pectic oligosaccharides, with a focus on experimental methodologies and relevant biological pathways.

The Pectin Polysaccharide Family

Pectin is a complex heteropolysaccharide found in the primary cell walls of terrestrial plants.[1][2] Its structure consists of several distinct domains, with the most abundant being homogalacturonan (HG), a linear polymer of α-(1→4)-linked D-galacturonic acid (GalA).[3] Other structural domains include rhamnogalacturonan-I (RG-I) and the highly complex rhamnogalacturonan-II (RG-II).[4][5] The GalA residues in the HG backbone can be methyl-esterified at the C-6 carboxyl group and O-acetylated at the O-2 or O-3 positions, which influences the physicochemical properties of the pectin polymer.

Pectic Oligosaccharides (POS) and this compound

Defining Pectic Oligosaccharides

Pectic oligosaccharides (POS) are short-chain carbohydrates derived from the depolymerization of pectin. They are primarily composed of galacturonic acid residues but can also contain other sugars like rhamnose, arabinose, and galactose, reflecting the complexity of the parent pectin. Their biological activities are closely linked to their molecular weight, monosaccharide composition, and the structure of their side chains.

This compound: The Core Homogalacturonan Unit

This compound is a disaccharide composed of two α-(1→4)-linked D-galacturonic acid units. It is the shortest and most fundamental oligosaccharide of the homogalacturonan type and serves as a primary product of pectin hydrolysis. Its defined structure makes it a critical molecule for studying the biological effects and metabolic fate of pectic oligosaccharides.

Property Value Reference
IUPAC Name (2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Molecular Formula C₁₂H₁₈O₁₃
Molecular Weight 370.26 g/mol
Monosaccharide Unit D-Galacturonic Acid
Glycosidic Linkage α-(1→4)

Production and Characterization of POS

POS are typically produced by the controlled depolymerization of pectin-rich biomass, such as citrus peels or sugar beet pulp, through enzymatic, chemical, or physical methods. Enzymatic hydrolysis is the most suitable approach for preparing POS due to its high specificity and mild reaction conditions.

G cluster_0 Production cluster_1 Purification & Analysis Pectin-rich Biomass Pectin-rich Biomass Hydrolysis Hydrolysis Pectin-rich Biomass->Hydrolysis Enzymatic or Chemical Treatment Crude POS Mixture Crude POS Mixture Hydrolysis->Crude POS Mixture Purification Purification Crude POS Mixture->Purification Membrane Filtration Analysis Analysis (HPLC, LC-MS) Purification->Analysis Characterized POS Characterized POS Analysis->Characterized POS

General workflow for POS production and analysis.
Experimental Protocol: Enzymatic Production of POS

This protocol outlines a general method for producing POS from a pectin source, such as citrus peel pectin, using commercial pectinase (B1165727) enzymes.

  • Substrate Preparation: Prepare a 1% (w/v) solution of citrus pectin in a sodium acetate (B1210297) buffer (50 mM, pH 5.0). Stir continuously at 45°C until the pectin is fully dissolved.

  • Enzymatic Hydrolysis: Add a commercial pectinase preparation (e.g., Pectinex Ultra AFP) to the pectin solution at a specified concentration (e.g., 12.5 µL per gram of pectin). Maintain the reaction at 45°C with constant stirring for a defined period (e.g., 1.5 hours).

  • Enzyme Inactivation: Stop the reaction by heating the mixture in a boiling water bath (100°C) for 10 minutes to denature the enzyme.

  • Clarification: Cool the solution to room temperature and centrifuge at 5,000 x g for 15 minutes to pellet any insoluble material.

  • Purification and Concentration: Collect the supernatant containing the POS mixture. Filter the supernatant through a 0.45 µm membrane filter. The sample can then be concentrated using a rotary evaporator and lyophilized for storage and further analysis.

Experimental Protocol: Analysis by HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful technique for the separation and quantification of oligosaccharides.

  • System: A Dionex (or equivalent) chromatography system equipped with a CarboPac series column (e.g., PA1 or PA200) and a pulsed amperometric detector.

  • Sample Preparation: Dilute the lyophilized POS sample in ultrapure water to a final concentration of approximately 100 µg/mL.

  • Chromatographic Conditions:

    • Eluent A: 100 mM Sodium Hydroxide (NaOH)

    • Eluent B: 100 mM NaOH with 1 M Sodium Acetate (NaOAc)

    • Gradient: A linear gradient from 0% to 100% Eluent B over 40 minutes is typically used to separate oligosaccharides based on their degree of polymerization (DP).

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30°C.

  • Detection: Use a standard quadruple-potential waveform for pulsed amperometric detection.

  • Quantification: Identify and quantify peaks by comparing retention times and peak areas with those of known standards (e.g., mono-, di-, and trigalacturonic acid).

Biological Activities and Signaling

POS have garnered significant attention for their potential therapeutic applications, primarily due to their prebiotic and anti-cancer properties.

Prebiotic Activity

As non-digestible carbohydrates, POS travel to the colon where they are selectively fermented by beneficial gut bacteria, such as Bifidobacteria and Lactobacilli. This fermentation process produces short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate, which contribute to gut health, modulate the immune system, and may reduce the risk of colon cancer.

Anti-Cancer and Immunomodulatory Effects

Studies have shown that POS can induce apoptosis (programmed cell death) in colon cancer cells. One of the proposed mechanisms is the suppression of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a key pathway that regulates cell proliferation and survival. By inhibiting this pathway, POS can halt the uncontrolled growth of cancer cells.

G Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Suppresses POS Pectic Oligosaccharides POS->MEK Inhibits POS->ERK

Inhibition of the MAPK pathway by POS.

Microbial Catabolism of D-Galacturonic Acid

The biological effects of POS are intrinsically linked to their breakdown into constituent monomers, primarily D-galacturonic acid. Microorganisms, particularly fungi, have evolved specific pathways to metabolize this sugar acid.

The fungal catabolic pathway involves a series of enzymatic reductions and conversions that ultimately transform D-galacturonic acid into common metabolic intermediates like pyruvate (B1213749) and glycerol. Understanding this pathway is crucial for applications in biotechnology and for comprehending the metabolic fate of POS in various environments.

G cluster_pathway Fungal D-Galacturonic Acid Catabolic Pathway GalA D-Galacturonic Acid E1 D-galacturonate reductase GalA->E1 L_Gal L-Galactonate E2 L-galactonate dehydratase L_Gal->E2 KDG 2-keto-3-deoxy- L-galactonate E3 KDG aldolase KDG->E3 Pyr Pyruvate Gly Glycerol E1->L_Gal E2->KDG E3->Pyr E3->Gly

Fungal catabolic pathway for D-Galacturonic Acid.
Enzyme Reaction Catalyzed Gene Examples (B. cinerea)
D-galacturonate reductase D-galacturonic acid → L-GalactonateBcgar1, Bcgar2
L-galactonate dehydratase L-Galactonate → 2-keto-3-deoxy-L-galactonateBclgd1
2-keto-3-deoxy-L-galactonate aldolase 2-keto-3-deoxy-L-galactonate → Pyruvate + GlycerolBclga1

Data sourced from a study on Botrytis cinerea.

Quantitative Data Summary

The composition of POS is highly dependent on the pectin source and the method of hydrolysis.

Monosaccharide Mole % in Citrus Peel POS *
Galactose 74.33%
Glucose 10.28%
Rhamnose 8.67%
Galacturonic Acid 6.72%

*Composition after enzymatic hydrolysis with Pectinex Ultra AFP. The high galactose content suggests generation of galacto-oligosaccharides alongside oligogalacturonides.

Conclusion and Future Perspectives

This compound and the broader class of pectic oligosaccharides represent a promising frontier in nutritional science and drug development. Their defined chemical structures and potent biological activities, particularly their prebiotic and anti-cancer effects, make them ideal candidates for further investigation. Future research should focus on elucidating the precise structure-function relationships that govern their bioactivity, optimizing production methods to generate POS with specific degrees of polymerization and side-chain compositions, and conducting clinical trials to validate their therapeutic potential in humans. The continued exploration of these plant-derived compounds holds significant promise for the development of novel functional foods and targeted therapeutics.

References

Methodological & Application

Application Note: Quantification of Digalacturonic Acid Using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Digalacturonic acid, a disaccharide of galacturonic acid, is a key structural component of pectin (B1162225), a complex polysaccharide found in plant cell walls. Its quantification is crucial in various fields, including food science, biofuel research, and pharmacology, where pectin-derived oligosaccharides are investigated for their prebiotic potential and other health benefits. This application note provides a detailed protocol for the quantification of this compound in various samples using Liquid Chromatography-Mass Spectrometry (LC-MS), a technique renowned for its sensitivity and selectivity.[1]

Two primary LC-MS based methodologies are presented: a direct analysis method suitable for purified this compound and a derivatization-based method for enhanced sensitivity and chromatographic retention. Additionally, an indirect method for determining total galacturonic acid content, which can be adapted for sample matrices where this compound is the predominant species, is also described.[2]

Experimental Protocols

Method 1: Direct Quantification of this compound by LC-MS/MS

This method is ideal for the analysis of samples where this compound is present in relatively clean matrices.

1. Sample Preparation:

  • Solid Samples (e.g., plant material, pectin extracts):

    • Homogenize the sample to a fine powder.

    • Perform an enzymatic digestion to release oligosaccharides. A common enzyme used is polygalacturonase.[3]

    • Incubate a known amount of the homogenized sample with a suitable buffer (e.g., 50 mM sodium acetate, pH 4.5) and a specific concentration of polygalacturonase at its optimal temperature (e.g., 37°C) for a defined period (e.g., 2-24 hours).

    • Terminate the enzymatic reaction by heat inactivation (e.g., boiling for 10 minutes).

    • Centrifuge the sample to pellet insoluble material.

    • Filter the supernatant through a 0.22 µm syringe filter prior to LC-MS analysis.

  • Liquid Samples (e.g., fruit juices, fermentation broths):

    • Centrifuge the sample to remove any particulate matter.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • If necessary, perform a solid-phase extraction (SPE) with a graphitized carbon cartridge to remove interfering substances like sugars and salts.

2. LC-MS/MS System and Conditions:

  • Liquid Chromatography (LC):

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining the polar this compound.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

    • Gradient: A typical gradient would start at a high percentage of mobile phase B (e.g., 95%) and gradually decrease to elute the analyte.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30 - 40°C.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for uronic acids.

    • MS/MS Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Precursor Ion: The deprotonated molecule [M-H]⁻ for this compound (C₁₂H₁₈O₁₃) has a theoretical m/z of 370.07.

    • Product Ions: Characteristic fragment ions should be determined by infusing a standard solution of this compound and performing a product ion scan. Common fragmentations involve glycosidic bond cleavage and cross-ring cleavages.[5]

3. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in a solvent matching the initial mobile phase composition.

  • Construct a calibration curve by plotting the peak area of the analyte against its concentration.

  • For enhanced accuracy, a stable isotope-labeled internal standard can be utilized.

Method 2: Quantification by Derivatization with p-Aminobenzoic Acid (p-ABA)

This method enhances the chromatographic retention on reversed-phase columns and improves ionization efficiency.[6]

1. Derivatization Procedure:

  • To 200 µL of the sample or standard, add 500 µL of a 0.35 M solution of p-aminobenzoic acid in a DMSO/acetic acid (70:30 v/v) solution.[6]

  • Add 10 mg of sodium cyanoborohydride.

  • Heat the mixture at 60°C for 15 minutes.[6]

  • Cool the reaction mixture to room temperature and dilute with water containing 0.1% formic acid.[6]

2. LC-MS/MS System and Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 3 µm).[6]

    • Mobile Phase A: 0.1% formic acid and 20 mmol/L ammonium (B1175870) formate (B1220265) in water.[6]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient starting with a low percentage of mobile phase B and increasing over time.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30 - 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: ESI in positive ion mode is typically used for the p-ABA derivative.[6]

    • MS/MS Mode: MRM.

    • Precursor and Product Ions: These will need to be determined for the specific p-ABA derivative of this compound.

Data Presentation

Table 1: LC-MS/MS Parameters for Direct Quantification of this compound

ParameterSetting
LC Column HILIC, e.g., 100 x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 35°C
Injection Volume 5 µL
Ionization Mode ESI Negative
Precursor Ion (m/z) 370.07
Product Ion 1 (m/z) To be determined experimentally
Product Ion 2 (m/z) To be determined experimentally
Collision Energy (eV) To be optimized

Table 2: Example Calibration Data for this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.115,234
0.578,910
1.0155,678
5.0798,456
10.01,602,345
0.9995

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Sample Solid or Liquid Sample Homogenization Homogenization / Filtration Sample->Homogenization Enzymatic_Digestion Enzymatic Digestion (e.g., Polygalacturonase) Homogenization->Enzymatic_Digestion Termination Reaction Termination (Heat Inactivation) Enzymatic_Digestion->Termination Centrifugation Centrifugation & Filtration Termination->Centrifugation Derivatization Optional Derivatization (e.g., p-ABA) Centrifugation->Derivatization Optional LC_MS_Analysis LC-MS/MS System Centrifugation->LC_MS_Analysis Direct Analysis Derivatization->LC_MS_Analysis Derivatized Sample Separation Chromatographic Separation (HILIC or Reversed-Phase) LC_MS_Analysis->Separation Detection Mass Spectrometric Detection (ESI, MRM) Separation->Detection Data_Processing Data Processing Detection->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Caption: Experimental workflow for the LC-MS quantification of this compound.

Pectin_Degradation_Pathway Pectin Pectin Polygalacturonic_Acid Polygalacturonic Acid Pectin->Polygalacturonic_Acid Pectin Methyl Esterase Oligogalacturonides Oligogalacturonides Polygalacturonic_Acid->Oligogalacturonides Endo-Polygalacturonase Digalacturonic_Acid This compound Oligogalacturonides->Digalacturonic_Acid Exo-Polygalacturonase Galacturonic_Acid Galacturonic Acid Digalacturonic_Acid->Galacturonic_Acid Oligogalacturonide Lyase

Caption: Simplified enzymatic degradation pathway of pectin leading to this compound.

References

Application Notes and Protocols for the Enzymatic Assay of Digalacturonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative determination of digalacturonic acid using a specific enzymatic assay. The method is based on the principle of enzymatic hydrolysis of this compound to D-galacturonic acid, followed by the specific measurement of D-galacturonic acid using uronate dehydrogenase.

Introduction

This compound, a disaccharide of D-galacturonic acid, is a major component of pectin, a complex polysaccharide found in plant cell walls. Accurate quantification of this compound is crucial in various research areas, including plant biochemistry, food science, and biofuel development. This protocol describes a reliable and specific enzymatic method for the determination of this compound. The assay involves the enzymatic conversion of this compound to its monomer, D-galacturonic acid, which is then quantified in a coupled enzymatic reaction using uronate dehydrogenase.

The principle of the assay for D-galacturonic acid involves the oxidation of D-galacturonic acid by uronate dehydrogenase in the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). This reaction produces D-galactarate and reduced nicotinamide adenine dinucleotide (NADH). The amount of NADH formed is stoichiometric to the amount of D-galacturonic acid and can be measured by the increase in absorbance at 340 nm[1].

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the enzymatic assay of D-galacturonic acid using uronate dehydrogenase.

ParameterValueReference
Enzyme Uronate Dehydrogenase (UDH)[1][2][3]
Principle NAD+-dependent oxidation of D-galacturonic acid[1]
Wavelength 340 nm[1]
Linear Range 5 to 150 µg of D-galacturonic acid per assay[1]
Detection Limit ~15.5 mg/L[1]
Quantification Limit ~7.9 mg/L (smallest differentiating absorbance of 0.010)[1]
Specificity Specific for D-glucuronic acid and D-galacturonic acid[1]
Assay Temperature ~25°C or 37°C[1]
Final Assay Volume 2.52 mL[1]

Experimental Protocols

This section provides a detailed methodology for the enzymatic determination of this compound. The protocol is divided into two main parts: enzymatic hydrolysis of this compound and quantification of the resulting D-galacturonic acid.

Materials and Reagents

  • This compound standard

  • Pectinase (B1165727) or other suitable enzyme preparation with this compound hydrolyzing activity

  • Sodium acetate (B1210297) buffer (50 mM, pH 4.5)

  • D-Galacturonic acid standard solution (1 mg/mL)

  • Uronate Dehydrogenase (UDH)

  • Nicotinamide Adenine Dinucleotide (NAD+)

  • Glycylglycine buffer (1 M, pH 7.4)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes (1 cm path length)

  • Micropipettes and tips

  • Water bath or incubator

Part 1: Enzymatic Hydrolysis of this compound

  • Sample Preparation: Prepare aqueous solutions of the samples containing this compound. If the samples are solid, dissolve them in distilled water.

  • Reaction Setup: In a microcentrifuge tube, mix the following:

    • Sample solution: X µL (containing an unknown amount of this compound)

    • Pectinase solution: Y µL (concentration to be optimized)

    • Sodium acetate buffer (50 mM, pH 4.5): Z µL

    • The final volume should be kept consistent for all samples.

  • Incubation: Incubate the reaction mixture at an optimal temperature for the pectinase (e.g., 40°C) for a sufficient time to ensure complete hydrolysis of this compound to D-galacturonic acid. The incubation time should be optimized based on the enzyme activity.

  • Enzyme Inactivation: After incubation, inactivate the pectinase by heating the samples at 100°C for 10 minutes.

  • Centrifugation: Centrifuge the samples to pellet any precipitate and collect the supernatant for the D-galacturonic acid assay.

Part 2: Quantification of D-Galacturonic Acid

This part of the protocol is adapted from the Megazyme K-URONIC assay procedure[1].

  • Reaction Setup: Pipette the following into 1 cm path length cuvettes:

ReagentBlank (mL)Sample (mL)
Distilled Water2.001.90
Glycylglycine Buffer (1 M, pH 7.4)0.300.30
NAD+ Solution0.100.10
Sample Supernatant (from Part 1)-0.20
  • Initial Absorbance: Mix the contents of the cuvettes and read the absorbance (A1) at 340 nm after approximately 3 minutes.

  • Enzyme Addition: Add 0.02 mL of Uronate Dehydrogenase (UDH) solution to each cuvette.

  • Final Absorbance: Mix and incubate at 25°C or 37°C. Read the absorbance (A2) at 340 nm once the reaction has reached completion (approximately 10-15 minutes).

  • Calculation: The concentration of D-galacturonic acid in the sample can be calculated using the following formula:

    ΔA = (A2 - A1)sample - (A2 - A1)blank

    Concentration (g/L) = (ΔA x V_f x MW) / (ε x d x V_s)

    Where:

    • V_f = Final volume in the cuvette (mL)

    • MW = Molecular weight of D-galacturonic acid (194.14 g/mol )

    • ε = Molar extinction coefficient of NADH at 340 nm (6300 L · mol⁻¹ · cm⁻¹)

    • d = Light path of the cuvette (1 cm)

    • V_s = Sample volume (mL)

Visualizations

Signaling Pathway: Enzymatic Conversion of this compound to a Measurable Signal

EnzymaticAssay DigalacturonicAcid This compound Pectinase Pectinase DigalacturonicAcid->Pectinase GalacturonicAcid D-Galacturonic Acid Pectinase->GalacturonicAcid Hydrolysis UDH Uronate Dehydrogenase GalacturonicAcid->UDH NADH NADH UDH->NADH NAD NAD+ NAD->UDH Spectrophotometer Spectrophotometer (340 nm) NADH->Spectrophotometer Signal Absorbance Increase Spectrophotometer->Signal

Caption: Enzymatic cascade for this compound quantification.

Experimental Workflow

Workflow Start Start SamplePrep Sample Preparation (Aqueous Solution) Start->SamplePrep Hydrolysis Enzymatic Hydrolysis with Pectinase SamplePrep->Hydrolysis Inactivation Enzyme Inactivation (Heat Treatment) Hydrolysis->Inactivation Centrifugation Centrifugation Inactivation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant AssaySetup Set up UDH Assay (Buffer, NAD+, Sample) Supernatant->AssaySetup Read1 Read Initial Absorbance (A1) at 340 nm AssaySetup->Read1 AddUDH Add Uronate Dehydrogenase (UDH) Read1->AddUDH IncubateAssay Incubate at 25°C or 37°C AddUDH->IncubateAssay Read2 Read Final Absorbance (A2) at 340 nm IncubateAssay->Read2 Calculation Calculate Concentration Read2->Calculation End End Calculation->End

Caption: Step-by-step workflow for the enzymatic assay.

References

Application Notes and Protocols for the Separation and Purification of Digalacturonic Acid from Oligosaccharide Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digalacturonic acid, a dimer of galacturonic acid, is a key component of pectic oligosaccharides (POS) and holds significant potential in the pharmaceutical and food industries due to its prebiotic properties and bioactive functions. The efficient separation and purification of this compound from complex oligosaccharide mixtures, typically generated by enzymatic hydrolysis of pectin, is a critical step for its characterization and utilization. These application notes provide detailed protocols for the purification of this compound using various chromatographic techniques, including anion-exchange, size-exclusion, and hydrophilic interaction liquid chromatography.

Overall Workflow

The general procedure for obtaining purified this compound involves the enzymatic breakdown of pectin, followed by a multi-step chromatographic purification to isolate the desired dimer from other oligogalacturonides, monosaccharides, and salts.

Overall Workflow Pectin Pectin Substrate EnzymaticHydrolysis Enzymatic Hydrolysis (e.g., Polygalacturonase) Pectin->EnzymaticHydrolysis CrudeHydrolysate Crude Oligosaccharide Mixture EnzymaticHydrolysis->CrudeHydrolysate Purification Chromatographic Purification CrudeHydrolysate->Purification DigalacturonicAcid Purified This compound Purification->DigalacturonicAcid

Caption: General workflow for the production and purification of this compound.

Part 1: Production of Oligosaccharide Mixtures by Enzymatic Hydrolysis

The initial step involves the depolymerization of pectin, a complex polysaccharide rich in galacturonic acid, into a mixture of oligogalacturonides of varying degrees of polymerization (DP).

Experimental Protocol: Enzymatic Hydrolysis of Pectin
  • Substrate Preparation: Prepare a 1% (w/v) solution of polygalacturonic acid in 50 mM sodium acetate (B1210297) buffer (pH 4.5). Stir the solution at 50°C until the substrate is fully dissolved.

  • Enzyme Addition: Add a commercial polygalacturonase enzyme preparation to the substrate solution. The enzyme-to-substrate ratio should be optimized based on the enzyme activity, but a starting point of 1:100 (w/w) is recommended.

  • Incubation: Incubate the reaction mixture at 40-50°C with continuous stirring for a duration determined by the desired product profile. Shorter incubation times (1-2 hours) will yield a higher proportion of larger oligomers, while longer times will favor the production of smaller oligomers like this compound.

  • Reaction Termination: Deactivate the enzyme by heating the mixture to 100°C for 10 minutes.

  • Clarification: Centrifuge the hydrolysate at 10,000 x g for 20 minutes to pellet any insoluble material. The supernatant, containing the oligosaccharide mixture, is then collected for purification.

Part 2: Chromatographic Separation and Purification of this compound

Three primary high-performance liquid chromatography (HPLC) techniques are commonly employed for the separation of oligogalacturonides: Anion-Exchange Chromatography (AEC), Size-Exclusion Chromatography (SEC), and Hydrophilic Interaction Liquid Chromatography (HILIC).

Technique 1: Anion-Exchange Chromatography (AEC)

AEC separates molecules based on their net charge. Since oligogalacturonides are acidic, they carry a negative charge at neutral or slightly acidic pH and can be effectively separated on a positively charged anion-exchange stationary phase. Elution is typically achieved by increasing the salt concentration of the mobile phase.

AEC_Workflow cluster_0 Anion-Exchange Chromatography SampleLoad Load Crude Hydrolysate (pH adjusted) Column Anion-Exchange Column (e.g., DEAE-Sepharose) SampleLoad->Column Wash Wash with Low Salt Buffer (removes neutral sugars) Column->Wash Elution Elute with Salt Gradient (e.g., 0-1 M NaCl) Wash->Elution Fractionation Collect Fractions Elution->Fractionation Analysis Analyze Fractions (e.g., HPAEC-PAD) Fractionation->Analysis Pooling Pool Pure Fractions of This compound Analysis->Pooling SEC_Workflow cluster_1 Size-Exclusion Chromatography SampleLoad_SEC Load Concentrated Oligosaccharide Mixture Column_SEC SEC Column (e.g., Sephadex G-25) SampleLoad_SEC->Column_SEC Elution_SEC Isocratic Elution (e.g., Phosphate Buffer) Column_SEC->Elution_SEC Fractionation_SEC Collect Fractions Elution_SEC->Fractionation_SEC Analysis_SEC Analyze Fractions (e.g., Refractive Index Detector) Fractionation_SEC->Analysis_SEC Pooling_SEC Pool Fractions containing This compound Analysis_SEC->Pooling_SEC HILIC_Workflow cluster_2 Hydrophilic Interaction Liquid Chromatography SampleLoad_HILIC Load Sample in High Organic Solvent Column_HILIC HILIC Column (e.g., Amide-bonded Silica) SampleLoad_HILIC->Column_HILIC Elution_HILIC Elute with Increasing Aqueous Content Gradient Column_HILIC->Elution_HILIC Fractionation_HILIC Collect Fractions Elution_HILIC->Fractionation_HILIC Analysis_HILIC Analyze Fractions (e.g., ELSD or MS) Fractionation_HILIC->Analysis_HILIC Pooling_HILIC Pool Pure Fractions of This compound Analysis_HILIC->Pooling_HILIC

Application Notes and Protocols for Utilizing Digalacturonic Acid as a Substrate for Glycoside Hydrolases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Digalacturonic acid, an oligomer composed of two α-1,4-linked D-galacturonic acid units, serves as a crucial substrate for studying the activity of various glycoside hydrolases (GHs). These enzymes, which are involved in the degradation of pectic polysaccharides, play significant roles in plant physiology, microbial pathogenesis, and various industrial processes. In the context of drug development, the breakdown products of pectin, including this compound and its monomer, galacturonic acid, can act as signaling molecules, particularly in plants, by triggering defense mechanisms. Understanding the kinetics and mechanisms of enzymes that process these small oligosaccharides is therefore of considerable interest.

This document provides detailed application notes and experimental protocols for using this compound as a substrate to characterize glycoside hydrolases, with a focus on exo-polygalacturonases and α-galacturonidases.

Enzyme Classes Acting on this compound

Glycoside hydrolases that utilize this compound as a substrate primarily fall into two categories:

  • Exo-polygalacturonases (EC 3.2.1.67): These enzymes sequentially cleave monosaccharides from the non-reducing end of polygalacturonic acid chains and can also hydrolyze small oligomers like this compound.

  • α-Galacturonidases (EC 3.2.1.-): This class of enzymes specifically hydrolyzes terminal α-linked galacturonic acid residues from oligosaccharides.

Quantitative Data Presentation

The kinetic parameters of several glycoside hydrolases that act on galacturonic acid-containing substrates are summarized below. This data is essential for comparative studies and for designing kinetic assays.

Enzyme Name/SourceGlycoside Hydrolase FamilySubstrateKmkcat (s-1)VmaxOptimal pHOptimal Temp. (°C)
Exo-polygalacturonases
Rhizopus pusillus RPG15GH28This compound9.2 µM10.7---
Rhizopus pusillus RPG16GH28This compound-----
Penicillium oxalicum AUMC 4153Not specifiedPolygalacturonic acid0.67 mg/mL-6.13 µmole/min/mg5.050
Aspergillus fumigatus AfumExoPG28AGH28Polygalacturonic acid25.4 mg/mL-23.6 U/mg4.055
Aspergillus giganteusNot specifiedPolygalacturonic acid0.084 µmoles/mL--5.055
α-Galacturonidase
Bacillus subtilis LplDGH4p-Nitrophenyl-α-D-galactopyranosiduronic acid0.62 µM3.64.33 µmol/min/mg7.535-38

Note: Data for RPG16 with this compound was not explicitly provided in the search results. The natural substrate for LplD is presumed to be α-1,4-di-galacturonate[1].

Experimental Protocols

Protocol 1: General Assay for Glycoside Hydrolase Activity using the Dinitrosalicylic Acid (DNS) Method

This protocol is a widely used method for determining the activity of glycoside hydrolases by quantifying the release of reducing sugars.

Materials:

  • This compound

  • Glycoside hydrolase of interest

  • Sodium acetate (B1210297) buffer (0.05 M, pH 5.0, or optimal pH for the enzyme)

  • Dinitrosalicylic acid (DNS) reagent

  • D-galacturonic acid (for standard curve)

  • Spectrophotometer

Procedure:

  • Substrate Preparation: Prepare a 1% (w/v) solution of this compound in 0.05 M sodium acetate buffer.

  • Enzyme Reaction:

    • Add 0.5 mL of the enzyme solution (appropriately diluted in buffer) to a test tube.

    • Pre-incubate the enzyme solution at the optimal temperature for 5 minutes.

    • To initiate the reaction, add 0.5 mL of the pre-warmed this compound substrate solution.

    • Incubate the reaction mixture for a defined period (e.g., 10, 20, 30 minutes) at the optimal temperature.

  • Reaction Termination and Color Development:

    • Stop the reaction by adding 1.0 mL of DNS reagent to the mixture.

    • Boil the tubes for 5-15 minutes in a water bath.

    • Cool the tubes to room temperature.

    • Add 8.5 mL of deionized water and mix well.

  • Measurement: Measure the absorbance of the solution at 540 nm using a spectrophotometer.

  • Standard Curve: Prepare a standard curve using known concentrations of D-galacturonic acid (0-500 µg/mL) treated with the DNS reagent in the same manner as the samples.

  • Calculation of Enzyme Activity: Determine the amount of reducing sugar released using the standard curve. One unit (U) of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified assay conditions.

Protocol 2: Analysis of Hydrolysis Products by Thin-Layer Chromatography (TLC)

TLC is a valuable technique for the qualitative analysis of the products of enzymatic hydrolysis, confirming the mode of action of the enzyme (e.g., exo- vs. endo-acting).

Materials:

  • Products from the enzymatic hydrolysis of this compound

  • Silica (B1680970) gel TLC plates

  • Developing solvent (e.g., a mixture of butanol, acetic acid, and water in a 2:1:1 ratio)

  • Visualization reagent (e.g., a solution of diphenylamine, aniline, and phosphoric acid in acetone)

  • Standards: D-galacturonic acid and this compound

  • Heating plate or oven

Procedure:

  • Sample Spotting: Spot a small volume (1-5 µL) of the reaction mixture, along with the D-galacturonic acid and this compound standards, onto the baseline of a silica gel TLC plate.

  • Chromatogram Development: Place the TLC plate in a developing chamber containing the developing solvent. Allow the solvent to ascend the plate until it is near the top.

  • Visualization:

    • Remove the plate from the chamber and allow the solvent to evaporate completely.

    • Spray the plate evenly with the visualization reagent.

    • Heat the plate at 80-100°C for a few minutes until colored spots appear.

  • Analysis: Compare the migration of the hydrolysis products with that of the standards to identify the reaction products. The appearance of a spot corresponding to D-galacturonic acid confirms the hydrolysis of this compound.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of Oligogalacturonides in Plant Defense

Oligogalacturonides, including this compound, function as Damage-Associated Molecular Patterns (DAMPs) in plants, activating innate immunity.[2] The binding of these molecules to cell surface receptors, such as Wall-Associated Kinases (WAKs), initiates a signaling cascade.[2] This cascade involves the activation of Mitogen-Activated Protein Kinases (MAPKs), such as AtMPK3 and AtMPK6, and the induction of the salicylic (B10762653) acid (SA) signaling pathway.[2][3] This ultimately leads to the expression of defense-related genes and the production of antimicrobial compounds, enhancing the plant's resistance to pathogens.[2]

G cluster_0 This compound (DAMP) This compound (DAMP) Wall-Associated Kinase (WAK) Wall-Associated Kinase (WAK) This compound (DAMP)->Wall-Associated Kinase (WAK) Binds to MAP Kinase Cascade (AtMPK3/6) MAP Kinase Cascade (AtMPK3/6) Wall-Associated Kinase (WAK)->MAP Kinase Cascade (AtMPK3/6) Activates Salicylic Acid (SA) Pathway) Salicylic Acid (SA) Pathway) MAP Kinase Cascade (AtMPK3/6)->Salicylic Acid (SA) Pathway) Induces Salicylic Acid (SA) Pathway Salicylic Acid (SA) Pathway Defense Gene Expression Defense Gene Expression Pathogen Resistance Pathogen Resistance Defense Gene Expression->Pathogen Resistance Results in Salicylic Acid (SA) Pathway)->Defense Gene Expression Leads to

Caption: Oligogalacturonide signaling pathway in plant defense.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for the kinetic analysis of a glycoside hydrolase using this compound as a substrate.

G cluster_1 Enzyme & Substrate Preparation Enzyme & Substrate Preparation Enzymatic Reaction Enzymatic Reaction Enzyme & Substrate Preparation->Enzymatic Reaction Quantification of Reducing Sugars (DNS Assay) Quantification of Reducing Sugars (DNS Assay) Enzymatic Reaction->Quantification of Reducing Sugars (DNS Assay) Product Analysis (TLC/HPAEC) Product Analysis (TLC/HPAEC) Enzymatic Reaction->Product Analysis (TLC/HPAEC) Kinetic Parameter Calculation (Km, kcat) Kinetic Parameter Calculation (Km, kcat) Quantification of Reducing Sugars (DNS Assay)->Kinetic Parameter Calculation (Km, kcat)

Caption: Workflow for glycoside hydrolase kinetic analysis.

References

Application of Digalacturonic Acid in Prebiotic Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Digalacturonic acid (DGA), a disaccharide composed of two galacturonic acid units, is a principal component of pectin-derived oligosaccharides (POS). Emerging research has highlighted its potential as a prebiotic agent, capable of modulating the gut microbiota and conferring health benefits. This document provides detailed application notes and experimental protocols for investigating the prebiotic properties of this compound, intended for use by researchers, scientists, and professionals in drug development.

This compound's prebiotic activity stems from its resistance to digestion in the upper gastrointestinal tract, allowing it to reach the colon where it is selectively fermented by beneficial gut bacteria.[1] This selective fermentation promotes the growth of probiotic species such as Bifidobacterium and Lactobacillus, and leads to the production of short-chain fatty acids (SCFAs), which are crucial for gut health and have systemic effects.[2][3][4]

Mechanism of Action

The prebiotic effect of this compound is primarily mediated through its fermentation by specific gut microbes. Certain bacteria possess the necessary enzymatic machinery to break down and metabolize DGA. The catabolism of D-galacturonic acid in bacteria can occur through several pathways, including the isomerase and oxidative pathways, leading to the production of key metabolites like acetate, propionate, and butyrate (B1204436).[5] These SCFAs contribute to a lower colonic pH, which inhibits the growth of pathogenic bacteria, and serve as an energy source for colonocytes. Butyrate, in particular, has been shown to have anti-inflammatory properties and plays a role in maintaining the integrity of the gut barrier.

Signaling Pathways

The microbial fermentation of this compound initiates a cascade of events that influence host health. The production of SCFAs is a key signaling mechanism. For instance, butyrate can act as a histone deacetylase (HDAC) inhibitor, influencing gene expression in colon cells and immune cells. Additionally, SCFAs can interact with G-protein coupled receptors (GPCRs), such as GPR41 and GPR43, on enteroendocrine and immune cells, modulating gut hormone secretion and inflammatory responses. In some contexts, D-galacturonic acid has been shown to influence the TLR/NF-κB signaling pathway, suggesting a direct role in modulating intestinal inflammation.

bacterial_catabolism_of_dga cluster_isomerase Isomerase Pathway cluster_oxidative Oxidative Pathway DGA This compound GalA D-Galacturonic Acid DGA->GalA Pectinase/ Hydrolase Tagaturonate Tagaturonate GalA->Tagaturonate UxaC (Isomerase) Galactarolactone Galactarolactone GalA->Galactarolactone Udh (Oxidative) Altronate Altronate Tagaturonate->Altronate UxaB KDG 2-keto-3-deoxy-gluconate Altronate->KDG UxaA Pyruvate_G3P Pyruvate + Glyceraldehyde-3-P KDG->Pyruvate_G3P KdgK, KdgA SCFAs Acetate, Propionate, Butyrate Pyruvate_G3P->SCFAs Fermentation AKGSA α-ketoglutarate semialdehyde Galactarolactone->AKGSA Gci, KdgD TCA TCA Cycle AKGSA->TCA α-KGSA DH TCA->SCFAs Fermentation

Bacterial Catabolism of this compound.

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro studies on the prebiotic effects of galacturonic acid and related oligosaccharides.

Table 1: Effects on Probiotic Bacteria Growth

SubstrateBacterial StrainIncubation Time (h)Growth (log CFU/mL)Reference
D-Galacturonic AcidLactobacillus reuteri249.58
D-Galacturonic AcidStreptococcus thermophilus248.63
Pectin (B1162225) (1%)Lachnospira18Increased abundance
Pectin (1%)Faecalibacterium18Increased abundance
GOS + Maltodextrin (in vivo)Bifidobacterium120 (5 days)9.45 to 9.83

Table 2: Short-Chain Fatty Acid (SCFA) Production from Pectin Fermentation

Incubation Time (h)Acetate (relative change)Butyrate (relative change)Propionate (relative change)Reference
6Rapid increase--
18Continued increase--
36Rapid decrease--
48-~28% increaseIncrease

Experimental Protocols

The following protocols provide a framework for assessing the prebiotic potential of this compound.

experimental_workflow cluster_prep Phase 1: Preparation cluster_fermentation Phase 2: In Vitro Fermentation cluster_analysis Phase 3: Analysis DGA_Prep This compound Sample Preparation Inoculation Inoculation of DGA into Fecal Culture DGA_Prep->Inoculation Fecal_Prep Fecal Slurry Preparation Fecal_Prep->Inoculation Media_Prep Basal Medium Preparation Media_Prep->Inoculation Incubation Anaerobic Incubation (37°C, 24-48h) Inoculation->Incubation Sampling Time-course Sampling (0, 6, 12, 24, 48h) Incubation->Sampling SCFA_Analysis SCFA Quantification (GC or HPLC) Sampling->SCFA_Analysis Microbial_Analysis Microbial Population Analysis (qPCR or 16S rRNA sequencing) Sampling->Microbial_Analysis pH_Measurement pH Measurement Sampling->pH_Measurement

Experimental Workflow for Prebiotic Assessment.
Protocol 1: In Vitro Fecal Fermentation

This protocol assesses the fermentability of this compound by the human gut microbiota and its effect on microbial composition and SCFA production.

Materials:

  • This compound

  • Fresh human fecal samples from healthy donors (minimum 3)

  • Anaerobic chamber or system

  • Sterile, anaerobic basal nutrient medium (see composition below)

  • pH meter

  • Gas chromatograph (GC) or High-Performance Liquid Chromatography (HPLC) system for SCFA analysis

  • DNA extraction kits

  • qPCR machine or access to 16S rRNA gene sequencing services

  • Sterile fermentation vessels or tubes

Basal Nutrient Medium Composition (per liter):

  • Peptone water: 2 g

  • Yeast extract: 2 g

  • NaCl: 0.1 g

  • K₂HPO₄: 0.04 g

  • KH₂PO₄: 0.04 g

  • MgSO₄·7H₂O: 0.01 g

  • CaCl₂·6H₂O: 0.01 g

  • NaHCO₃: 2 g

  • Tween 80: 2 ml

  • Hemin: 50 mg

  • Vitamin K1: 10 µl

  • L-cysteine HCl: 0.5 g

  • Bile salts: 0.5 g

  • Resazurin (0.1% w/v): 1 ml

Procedure:

  • Preparation of Fecal Slurry:

    • Within 2 hours of collection, transfer fresh fecal samples into an anaerobic chamber.

    • Prepare a 10% (w/v) fecal slurry by homogenizing the feces in sterile, anaerobic phosphate-buffered saline (PBS), pH 7.0.

  • Fermentation Setup:

    • Dispense 9 ml of pre-warmed (37°C) anaerobic basal nutrient medium into sterile fermentation vessels.

    • Add 1 ml of a sterile stock solution of this compound to achieve the desired final concentration (e.g., 1% w/v). For the control, add 1 ml of sterile water.

    • Inoculate each vessel with 1 ml of the 10% fecal slurry.

  • Incubation and Sampling:

    • Incubate the vessels anaerobically at 37°C with gentle agitation.

    • Collect samples at baseline (0 hours) and at subsequent time points (e.g., 6, 12, 24, and 48 hours).

  • Sample Processing and Analysis:

    • pH Measurement: Measure the pH of the fermentation broth at each time point.

    • SCFA Analysis:

      • Centrifuge a subsample to pellet bacterial cells.

      • Filter-sterilize the supernatant.

      • Analyze the supernatant for acetate, propionate, and butyrate concentrations using GC or HPLC.

    • Microbial Population Analysis:

      • Pellet the bacterial cells from a subsample.

      • Extract total DNA using a suitable kit.

      • Quantify specific bacterial groups (e.g., Bifidobacterium, Lactobacillus, Clostridium) using qPCR with group-specific primers.

      • Alternatively, perform 16S rRNA gene sequencing to assess changes in the overall microbial community structure.

Protocol 2: Pure Culture Growth Assessment

This protocol evaluates the ability of specific probiotic strains to utilize this compound as a carbon source.

Materials:

  • Probiotic strains (e.g., Bifidobacterium longum, Lactobacillus acidophilus)

  • Modified basal medium (e.g., MRS for Lactobacillus, Bifidobacterium medium for Bifidobacterium) with this compound as the sole carbon source (e.g., 1% w/v).

  • Control medium with a known fermentable carbohydrate (e.g., glucose) and a negative control with no carbohydrate.

  • Spectrophotometer or microplate reader

  • Anaerobic incubation system

Procedure:

  • Inoculum Preparation:

    • Culture the probiotic strain in its standard growth medium to the late logarithmic phase.

    • Wash the cells twice with sterile PBS to remove residual medium.

    • Resuspend the cells in PBS to a standardized optical density (OD).

  • Growth Assay:

    • Inoculate the test and control media with the prepared bacterial suspension (e.g., 1% v/v).

    • Incubate anaerobically at the optimal temperature for the strain (e.g., 37°C).

  • Growth Monitoring:

    • Measure the OD at 600 nm at regular intervals (e.g., every 2-4 hours) for 24-48 hours to generate a growth curve.

    • At the end of the incubation, perform serial dilutions and plate counts to determine the final viable cell count (CFU/mL).

  • Data Analysis:

    • Plot the growth curves (OD vs. time).

    • Calculate the maximum growth rate (µ_max) and the final cell density.

    • Compare the growth parameters in the this compound medium with the positive and negative controls.

Conclusion

This compound demonstrates significant potential as a prebiotic ingredient. The protocols and data presented in this document provide a comprehensive guide for researchers and developers to investigate its efficacy and mechanisms of action. Further studies, including well-controlled human clinical trials, are warranted to fully elucidate its health benefits and establish its application in functional foods and therapeutics.

References

Application Notes and Protocols for Digalacturonic Acid Utilization in Fermentation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the microbial fermentation of digalacturonic acid, a key component of pectin (B1162225). Understanding these metabolic processes is crucial for applications in biotechnology, food science, and gut microbiome research.

Introduction

This compound, an oligosaccharide derived from the depolymerization of pectin, represents a significant carbon source for various microorganisms. Its utilization is particularly relevant in the context of plant biomass degradation, food fermentation, and the metabolic activities of the gut microbiota.[1][2] Enteric pathogens like enterohemorrhagic E. coli (EHEC) and Citrobacter rodentium can utilize galacturonic acid as a carbon source, which aids in their initial expansion in the gut.[3] Furthermore, the fermentation of pectin-derived oligosaccharides by gut bacteria leads to the production of short-chain fatty acids (SCFAs), which are vital for host health.[4][5]

Microorganisms have evolved diverse metabolic pathways to catabolize D-galacturonic acid. The primary routes include:

  • Isomerase Pathway: Predominantly found in bacteria, this pathway converts D-galacturonic acid into pyruvate (B1213749) and glyceraldehyde-3-phosphate.

  • Phosphoketolase Pathway: In some lactic acid bacteria, the initial steps of the isomerase pathway are linked to the phosphoketolase pathway.

  • Oxidative Pathway: Certain prokaryotes utilize an oxidative pathway that converts D-galacturonic acid to α-ketoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle.

  • Reductive Pathway: Common in fungi, this pathway involves the reduction of D-galacturonic acid to L-galactonate, which is then further metabolized.

These pathways are regulated by a series of enzymes, the expression of which is often induced by the presence of galacturonic acid or its derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data from fermentation studies involving this compound and its monomer, D-galacturonic acid.

Table 1: Fermentation Parameters of Lactobacillus suebicus on D-Galacturonic Acid

ParameterValueConditions
Specific Growth Rate (µ)0.20 h⁻¹Anaerobic batch culture, pH 4.0
Acetate (B1210297) Production Rate6.0 ± 0.1 mmol g⁻¹ h⁻¹Anaerobic, D-galacturonate-limited chemostat culture (D = 0.13 h⁻¹)
Lactate Production Rate5.2 ± 0.1 mmol g⁻¹ h⁻¹Anaerobic, D-galacturonate-limited chemostat culture (D = 0.13 h⁻¹)
Biomass Yield0.09 ± 0.0 g biomass (g galacturonate)⁻¹Anaerobic chemostat culture

Table 2: Kinetic Parameters of Enzymes in the Fungal D-Galacturonic Acid Pathway

EnzymeOrganismSubstrateKₘ (mM)Vₘₐₓ (nkat/mg)Optimal pHOptimal Temp (°C)
Uronic Acid Reductase (RTO4_11882)Rhodosporidium toruloidesD-Galacturonic Acid-553--
L-galactonate Dehydratase (RTO4_12062)Rhodosporidium toruloidesL-Galactonate5.82,939--
Exo-PolygalacturonasePenicillium oxalicumPolygalacturonic Acid--5.050

Experimental Protocols

Protocol 1: Anaerobic Cultivation of Bacteria on this compound

This protocol describes the enrichment and cultivation of anaerobic bacteria capable of utilizing this compound as a carbon source.

Materials:

  • Basal anaerobic growth medium (e.g., modified MRS or a custom defined medium)

  • This compound (or pectin as a precursor)

  • Reducing agent (e.g., cysteine-HCl)

  • Resazurin (B115843) (redox indicator)

  • Anaerobic gas mixture (e.g., 80% N₂, 10% CO₂, 10% H₂)

  • Serum bottles or anaerobic tubes with butyl rubber stoppers and aluminum crimps

  • Syringes and needles (sterile)

  • Anaerobic chamber or gassing station

Procedure:

  • Medium Preparation: Prepare the basal medium without the carbon source. Add resazurin to a final concentration of 0.0001% (w/v).

  • Dispensing and Gassing: Dispense the medium into serum bottles or anaerobic tubes. While dispensing, continuously flush the medium and headspace with the anaerobic gas mixture to remove oxygen.

  • Sealing: Immediately seal the bottles with butyl rubber stoppers and secure with aluminum crimps.

  • Autoclaving: Autoclave the sealed media at 121°C for 20 minutes. The resazurin indicator should be colorless after autoclaving, indicating anaerobic conditions.

  • Addition of Supplements: After the medium has cooled, anaerobically add sterile, anoxic stock solutions of the reducing agent (e.g., cysteine-HCl to a final concentration of 0.05%) and the this compound carbon source (e.g., to a final concentration of 0.5-1% w/v) using a sterile syringe.

  • Inoculation: Inoculate the medium with the desired bacterial strain or environmental sample (e.g., fecal slurry, soil extract) using a sterile syringe.

  • Incubation: Incubate the cultures at the optimal temperature for the target microorganisms.

  • Monitoring Growth: Monitor bacterial growth by measuring the optical density (OD) at 600 nm at regular intervals. For substrate and product analysis, withdraw liquid samples anaerobically using a sterile syringe.

Protocol 2: Polygalacturonase Activity Assay

This assay measures the activity of polygalacturonase, an enzyme that hydrolyzes polygalacturonic acid, by quantifying the release of reducing sugars.

Materials:

  • 0.1 M Sodium acetate buffer (pH 5.0)

  • 1% (w/v) Polygalacturonic acid solution in acetate buffer

  • Dinitrosalicylic acid (DNS) reagent

  • D-galacturonic acid standard solutions (for calibration curve)

  • Enzyme extract (culture supernatant or cell lysate)

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a test tube, mix 0.5 mL of the enzyme extract with 1.0 mL of the 1% polygalacturonic acid solution. Prepare a blank by boiling the enzyme extract for 10 minutes before adding the substrate.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 45-50°C) for a defined period (e.g., 30-60 minutes).

  • Stopping the Reaction: Stop the enzymatic reaction by adding 1.5 mL of DNS reagent.

  • Color Development: Heat the tubes in a boiling water bath for 5-10 minutes to allow for color development.

  • Cooling and Dilution: Cool the tubes to room temperature and add 10 mL of distilled water.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a spectrophotometer.

  • Quantification: Determine the concentration of reducing sugars released using a standard curve prepared with known concentrations of D-galacturonic acid. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of galacturonic acid per minute under the assay conditions.

Protocol 3: HPLC Analysis of this compound and Fermentation Products (SCFAs)

This protocol outlines the analysis of this compound consumption and the production of short-chain fatty acids (SCFAs) using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a suitable column (e.g., C18 column for SCFA analysis, or a specific carbohydrate column) and detector (e.g., Refractive Index (RI) or UV detector).

  • Mobile phase (e.g., dilute sulfuric acid or phosphoric acid for SCFA analysis).

  • Standards for this compound and major SCFAs (acetate, propionate, butyrate).

  • Syringe filters (0.22 µm).

  • Fermentation broth samples.

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation broth samples to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • For SCFA analysis, acidify the sample with a small amount of concentrated acid (e.g., sulfuric acid) to protonate the fatty acids.

  • HPLC Analysis:

    • Set up the HPLC system with the appropriate column and mobile phase.

    • Inject a known volume of the prepared sample into the HPLC system.

    • Run the analysis using a defined method (isocratic or gradient elution).

  • Data Analysis:

    • Identify the peaks corresponding to this compound and the SCFAs by comparing their retention times with those of the standards.

    • Quantify the concentration of each compound by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standards.

Signaling Pathways and Experimental Workflows

Bacterial this compound Isomerase Pathway

bacterial_isomerase_pathway Digalacturonic_acid This compound Galacturonic_acid D-Galacturonic acid Digalacturonic_acid->Galacturonic_acid Pectinase Tagaturonate D-Tagaturonate Galacturonic_acid->Tagaturonate Uronate isomerase (UxaC) Altronate D-Altronate Tagaturonate->Altronate Tagaturonate reductase (UxaB) KDG 2-keto-3-deoxy-D-gluconate Altronate->KDG Altronate dehydratase (UxaA) KDPG 2-keto-3-deoxy-6-phospho-D-gluconate KDG->KDPG KDG kinase (KdgK) Pyruvate Pyruvate KDPG->Pyruvate KDPG aldolase (KdgA) G3P Glyceraldehyde-3-phosphate KDPG->G3P KDPG aldolase (KdgA)

Caption: Bacterial isomerase pathway for D-galacturonic acid catabolism.

Fungal Reductive Pathway for D-Galacturonic Acid Utilization

fungal_reductive_pathway Galacturonic_acid D-Galacturonic acid L_Galactonate L-Galactonate Galacturonic_acid->L_Galactonate D-galacturonate reductase KDLG 2-keto-3-deoxy-L-galactonate L_Galactonate->KDLG L-galactonate dehydratase Pyruvate Pyruvate KDLG->Pyruvate KDL-galactonate aldolase L_Glyceraldehyde L-Glyceraldehyde KDLG->L_Glyceraldehyde KDL-galactonate aldolase Glycerol Glycerol L_Glyceraldehyde->Glycerol L-glyceraldehyde reductase

Caption: Fungal reductive pathway for D-galacturonic acid metabolism.

Experimental Workflow for Fermentation Analysis

fermentation_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Anaerobic_Culture Anaerobic Culture (Protocol 1) Sampling Periodic Sampling Anaerobic_Culture->Sampling Centrifugation Centrifugation Sampling->Centrifugation Growth_Curve Growth Curve Analysis Sampling->Growth_Curve Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Enzyme_Assay Enzyme Activity Assay (Protocol 2) Supernatant_Collection->Enzyme_Assay HPLC_Analysis Substrate & Product Analysis (HPLC - Protocol 3) Supernatant_Collection->HPLC_Analysis Pathway_Analysis Metabolic Pathway Elucidation Enzyme_Assay->Pathway_Analysis Metabolite_Quantification Metabolite Quantification HPLC_Analysis->Metabolite_Quantification Growth_Curve->Pathway_Analysis Metabolite_Quantification->Pathway_Analysis

Caption: Workflow for analyzing this compound fermentation.

References

Application Notes and Protocols for Monitoring Digalacturonic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of digalacturonic acid, a key component in pectin (B1162225) degradation and a molecule of interest in various biological and pharmaceutical research areas. The following sections detail several analytical techniques, from high-performance chromatography to enzymatic assays, to suit a range of laboratory capabilities and research needs.

Introduction

This compound, an oligosaccharide composed of two α-1,4-linked galacturonic acid units, is a primary product of the enzymatic hydrolysis of pectin by endopolygalacturonases.[1] Monitoring its production is crucial for understanding pectin metabolism in plants, microbes, and for various biotechnological applications, including the development of prebiotics and therapeutics. This document outlines validated methods for the accurate quantification of this compound.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the direct analysis of underivatized carbohydrates.[2][3] It offers excellent resolution of oligosaccharides, making it ideal for separating and quantifying this compound from other pectin degradation products.[2][3]

Quantitative Data Summary
ParameterValueReference
Limit of Detection (LOD) <70 nM[3]
Limit of Quantification (LOQ) 16.36 - 62.50 µg/L[4]
**Linearity (R²) **>0.99[5]
Precision (RSDs) < 5.47%[5]
Recovery >86.95% (for DP < 4)[5]
Experimental Protocol

Sample Preparation:

  • For solid samples like plant material, mill to pass through a 0.5 mm screen.

  • Extract 1.0 g of the sample with 90 mL of deionized water heated to 80°C.

  • Quantitatively transfer the extract to a 100 mL volumetric flask and bring to volume with deionized water.

  • Filter the solution through a 0.22 µm membrane before injection.[6]

  • For liquid samples such as fermentation broths, inactivate enzymes by heating at 90-95°C for 10 minutes, then centrifuge and filter.[6]

HPAEC-PAD System and Conditions:

  • System: Dionex ICS-3000 or equivalent.[4]

  • Column: Dionex CarboPac™ PA10 (250 mm × 2 mm) with a CarboPac™ PA10 guard column (50 mm × 2 mm).[4]

  • Eluents:

    • A: 18 mM NaOH

    • B: 200 mM NaOH

    • C: 500 mM Sodium Acetate in 100 mM NaOH[4]

  • Gradient Elution: A gradient program should be optimized to achieve baseline separation of this compound from other components. An example gradient for separating various sugars and uronic acids is detailed in the literature.[4]

  • Flow Rate: 0.7 mL/min.[3]

  • Injection Volume: 10 µL.[3]

  • Column Temperature: 30°C.[4]

  • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode and an Ag/AgCl reference electrode.[4]

Data Analysis: Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from known concentrations of a this compound standard.

Experimental Workflow

HPAEC_PAD_Workflow cluster_prep Sample Preparation cluster_analysis HPAEC-PAD Analysis cluster_data Data Processing Sample Solid or Liquid Sample Extraction Extraction (if solid) or Enzyme Inactivation (if liquid) Sample->Extraction Filtration 0.22 µm Filtration Extraction->Filtration Injection Inject Sample Filtration->Injection Separation Anion-Exchange Separation Injection->Separation Detection Pulsed Amperometric Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify using Standard Curve Chromatogram->Quantification

HPAEC-PAD experimental workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and selectivity for the analysis of carbohydrates and can be a powerful tool for the quantification of this compound, especially in complex matrices.[7][8]

Quantitative Data Summary
ParameterValueReference
Limit of Quantification (LOQ) 0.159–0.704 mg/L[7]
**Linearity (R²) **≥ 0.9993[4]
Precision (RSDs) 0.22% to 2.31%[4]
Recovery 91.25% to 108.81%[4]
Experimental Protocol

Sample Preparation:

  • Follow the same initial extraction and clarification steps as for HPAEC-PAD.

  • For some LC-MS methods, derivatization may be necessary to improve chromatographic retention and ionization efficiency. A common derivatizing agent is 1-phenyl-3-methyl-5-pyrazolone (PMP).[8]

UPLC-MS/MS System and Conditions:

  • System: Waters ACQUITY UPLC with a tandem quadrupole mass spectrometer.[9]

  • Column: Shodex Asahipak NH2P-40 or Waters ACQUITY UPLC BEH Amide column.[9][10]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like ammonium (B1175870) hydroxide (B78521) to enhance ionization.[10]

  • Flow Rate: 0.13 - 0.313 mL/min.[7][10]

  • Injection Volume: 0.7 µL.[10]

  • Column Temperature: 35°C.[10]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for uronic acids.[11]

  • MS Detection: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor and product ion transitions for this compound.

Data Analysis: Quantification is performed using a stable isotope-labeled internal standard (e.g., ¹³C₆-galacturonic acid for the monomer) to correct for matrix effects and variations in instrument response.[11] A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Logical Relationship Diagram

LC_MS_Logic cluster_input Input cluster_process LC-MS/MS cluster_output Output & Analysis Sample Prepared Sample LC Liquid Chromatography Separation Sample->LC IS Internal Standard IS->LC ESI Electrospray Ionization LC->ESI MSMS Tandem Mass Spectrometry (MRM) ESI->MSMS PeakAreas Peak Area Ratio (Analyte/IS) MSMS->PeakAreas Calibration Calibration Curve PeakAreas->Calibration Concentration Analyte Concentration Calibration->Concentration

LC-MS quantification logic.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that requires minimal sample volume and can be used for the analysis of oligosaccharides.[12][13] For neutral oligosaccharides, derivatization with a charged fluorescent tag is necessary.

Quantitative Data Summary
ParameterValueReference
Sensitivity Femtomolar range with LIF detection[14]
Separation Time < 20 minutes[15]
Resolution High, capable of separating isomers[12]
Sample Volume Nanoliter range[14]
Experimental Protocol

Sample Preparation (Derivatization):

  • Release oligosaccharides from glycoproteins if necessary.

  • Label the reducing end of the oligosaccharides with a fluorescent dye such as 8-aminopyrene-1,3,6-trisulfonate (APTS) or 8-aminonaphthalene-1,3,6-trisulfonate (ANTS).[13]

CE System and Conditions:

  • System: Beckman P/ACE MDQ or similar.

  • Capillary: Fused silica (B1680970) capillary (e.g., 50 cm total length, 50 µm ID).[15]

  • Buffer: NCHO separation gel buffer or other suitable electrolyte.[15]

  • Injection: Pressure injection (e.g., 5.0 psi for 5.0 s).[15]

  • Separation Voltage: ~30 kV in reversed polarity mode.[15]

  • Temperature: 15°C.[15]

  • Detection: Laser-Induced Fluorescence (LIF) with an appropriate excitation and emission wavelength for the chosen fluorescent tag.

Data Analysis: Quantification is based on the peak area of the derivatized this compound, compared against a calibration curve of a derivatized standard.

Enzymatic and Colorimetric Assays

Enzymatic and colorimetric assays offer a simpler and often higher-throughput alternative to chromatographic methods, though they may have lower specificity.

Enzymatic Assay

This method relies on enzymes that specifically act on galacturonic acid, with the final product being measured spectrophotometrically. While kits are available for D-galacturonic acid, a specific assay for this compound would typically involve its enzymatic hydrolysis to the monomer followed by quantification.[6]

Protocol for Galacturonic Acid (as a proxy after hydrolysis):

  • Sample Preparation: Prepare samples as described for HPAEC-PAD. If measuring total galacturonic acid from a polymer, perform enzymatic or acid hydrolysis first.

  • Assay Principle: Uronate dehydrogenase catalyzes the oxidation of D-galacturonic acid to D-galacturonate, with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is proportional to the amount of galacturonic acid.

  • Procedure (based on Megazyme K-URONIC kit):

    • Pipette sample and buffer into a cuvette.

    • Add NAD⁺ solution and mix.

    • Read the initial absorbance (A₁).

    • Add uronate dehydrogenase to initiate the reaction.

    • Read the final absorbance (A₂) after the reaction is complete.

    • The concentration is calculated based on the change in absorbance (A₂ - A₁) and the molar extinction coefficient of NADH.[6]

Colorimetric Assay (Nelson-Somogyi Method)

This method measures the reducing ends of sugars. Endo-polygalacturonase action on polygalacturonic acid creates new reducing ends, which can be quantified.[16]

Protocol:

  • Reaction: Incubate the sample containing this compound with an alkaline copper tartrate solution. The reducing sugar reduces the cupric (Cu²⁺) ions to cuprous (Cu⁺) ions, forming cuprous oxide.

  • Color Development: The cuprous oxide then reduces molybdic acid to molybdenum blue.

  • Measurement: The absorbance of the blue color is measured at 520 nm.

  • Quantification: The amount of this compound is determined from a standard curve prepared with known concentrations of galacturonic acid.[16]

Biochemical Pathway of Pectin Degradation

This compound is produced through the enzymatic degradation of pectin, a major component of the plant cell wall. The key enzyme in this process is polygalacturonase.

Pectin_Degradation Pectin Pectin (Polygalacturonic Acid) EndoPG Endo-polygalacturonase Pectin->EndoPG Oligos Oligogalacturonides (including this compound) EndoPG->Oligos Hydrolysis of α-1,4 glycosidic bonds ExoPG Exo-polygalacturonase Oligos->ExoPG Mono Galacturonic Acid (Monomer) ExoPG->Mono Hydrolysis from non-reducing end Catabolism Further Catabolism Mono->Catabolism

Pectin degradation pathway.

This pathway illustrates that endo-polygalacturonases randomly cleave the pectin backbone to produce a mixture of oligogalacturonides, including this compound.[1] Exo-polygalacturonases can further degrade these oligomers from the non-reducing end to yield the monomer, galacturonic acid.[1] The choice of analytical method will depend on whether the goal is to measure this compound specifically or the total products of pectin degradation.

References

Troubleshooting & Optimization

Technical Support Center: Maximizing Digalacturonic Acid Yield from Enzymatic Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic hydrolysis of pectin (B1162225) for maximal digalacturonic acid (di-GalA) yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions that may arise during the experimental process to produce this compound.

1. Why is my this compound yield consistently low?

Low yield is a common issue that can be attributed to several factors. Consider the following troubleshooting steps:

  • Suboptimal Enzyme Selection: The choice of enzyme is critical. Endo-polygalacturonases (Endo-PG) are the primary enzymes that cleave the internal α-1,4-glycosidic bonds of polygalacturonic acid, releasing oligogalacturonides, including this compound.[1] Using exo-polygalacturonases will primarily yield monogalacturonic acid.[1] Ensure you are using a high-purity endo-PG.

  • Incorrect Hydrolysis Conditions: Enzyme activity is highly dependent on pH, temperature, and reaction time. Operating outside the optimal range for your specific enzyme will drastically reduce its efficiency and, consequently, the di-GalA yield.[2]

  • Inappropriate Substrate Characteristics: The source and characteristics of your pectin substrate significantly impact the hydrolysis outcome.

    • Degree of Methyl-esterification (DE): Endo-polygalacturonases preferentially act on pectin with a low degree of esterification.[2] High DE pectin is a poor substrate for these enzymes. Consider pre-treating your pectin with pectin methylesterase (PME) to lower the DE.

    • Purity of Pectin: Commercial pectin should have a galacturonic acid content of at least 65%.[2] Impurities can hinder enzyme activity.

  • Suboptimal Enzyme-to-Substrate Ratio: An incorrect concentration of either the enzyme or the substrate can lead to incomplete hydrolysis or inefficient enzyme usage. This ratio needs to be optimized for each specific enzyme-substrate pair.

  • Presence of Inhibitors: Natural compounds within the pectin source, such as tannins and other phenolics, can inhibit pectinase (B1165727) activity.[2] Additionally, certain metal ions like Hg²⁺ can strongly inhibit polygalacturonase activity.[3][4]

2. How do I choose the right enzyme for this compound production?

The key is to select an endo-polygalacturonase (EC 3.2.1.15) . These enzymes randomly cleave the polygalacturonic acid chain, which is essential for producing a mixture of oligomers, including the desired this compound.[1] Look for commercial enzymes with well-characterized pH and temperature optima that fit your experimental setup. Enzymes from fungal sources like Aspergillus niger or Penicillium species are commonly used.[3][5]

3. What are the optimal pH and temperature ranges I should be testing?

The optimal conditions vary significantly between enzymes from different sources. Most fungal endo-polygalacturonases are acidic enzymes.

  • pH: The optimal pH generally falls between 3.5 and 6.0.[3][5][6] For example, a novel endo-PG from Penicillium rolfsii showed an optimal pH of 6.0.[5]

  • Temperature: The optimal temperature typically ranges from 30°C to 70°C.[5] The same Penicillium rolfsii enzyme had an optimal temperature of 60°C.[5]

It is crucial to perform pilot experiments to determine the precise optima for your specific enzyme.

4. My hydrolysis reaction seems to stop prematurely. What could be the cause?

Several factors can lead to an incomplete reaction:

  • Product Inhibition: High concentrations of the final products (oligo- and mono-galacturonic acids) can inhibit enzyme activity.

  • Enzyme Instability: The enzyme may not be stable for the entire duration of the reaction under the chosen temperature and pH conditions. Check the enzyme's stability profile provided by the manufacturer or in the literature.

  • pH Shift: The release of acidic galacturonic acid units during hydrolysis can cause a drop in the pH of the reaction mixture, moving it away from the optimal range. Using a suitable buffer is essential to maintain a stable pH.[5]

  • Substrate Limitation: The accessible regions of the pectin substrate may have been fully hydrolyzed.

5. How can I monitor the progress of the hydrolysis and quantify the this compound yield?

  • Monitoring Hydrolysis: A common method to follow the overall progress of pectin hydrolysis is to measure the increase in reducing ends using the 3,5-dinitrosalicylic acid (DNS) method.[5]

  • Quantifying this compound: High-Performance Liquid Chromatography (HPLC) is the preferred method for separating and quantifying the different hydrolysis products, including this compound.[7][8][9] Using a suitable column (e.g., a reverse-phase C18 or an ion-exchange column) and appropriate standards for mono-, di-, and trigalacturonic acid will allow for accurate quantification.[7][10]

Data Presentation: Optimal Conditions for Polygalacturonase Activity

The following tables summarize quantitative data on the optimal conditions for polygalacturonase enzymes from various microbial sources.

Table 1: Optimal pH and Temperature for Fungal Polygalacturonases

Fungal SourceOptimal pHOptimal Temperature (°C)Reference
Penicillium rolfsii BM-66.060[5]
Aspergillus niger AN073.550[3]
Thermoascus aurantiacus CBMAI-7564.5 - 5.560 - 65[4]
Penicillium citrinum6.040[6]
Calonectria pteridis4.060[3]
Cylindrocarpon destructans5.025[11]

Table 2: Kinetic Parameters of Selected Polygalacturonases

Fungal SourceSubstrateKm (mg/mL)Vmax (μmol/min/mg)Reference
Penicillium rolfsii BM-6Polygalacturonic Acid0.15712,273[5]
Aspergillus niger AN07Polygalacturonic Acid0.17Not Reported[3]
Thermoascus aurantiacus CBMAI-756Polygalacturonic Acid1.581,553.1[4]
Penicillium citrinumPectin3.891,701 U/mg[3]
Bacillus sp.Pectin0.0663209.6 (μmol/min)[12]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Pectin for this compound Production

This protocol provides a general framework. It must be optimized for your specific enzyme and substrate.

  • Substrate Preparation:

    • Prepare a 1% (w/v) solution of low-esterification citrus pectin in a suitable buffer (e.g., 50 mM sodium acetate (B1210297) buffer for acidic pH or 50 mM sodium phosphate (B84403) buffer for neutral pH).[5]

    • Stir the solution at room temperature until the pectin is fully dissolved. This may take several hours.

    • Adjust the pH to the predetermined optimum for your specific endo-polygalacturonase.

  • Enzymatic Reaction:

    • Pre-heat the pectin solution to the optimal temperature for the enzyme in a shaking water bath or stirred-tank reactor.[13]

    • Add the endo-polygalacturonase to the pre-heated substrate solution. The optimal enzyme concentration needs to be determined empirically (a starting point could be 10-20 U/g of pectin).

    • Incubate the reaction mixture for a predetermined time (e.g., 2-24 hours), depending on the desired degree of hydrolysis. Take aliquots at different time points to monitor the reaction progress.

  • Reaction Termination:

    • To stop the enzymatic reaction, heat the mixture to 100°C for 10 minutes to denature the enzyme.

    • Cool the mixture to room temperature.

  • Product Analysis:

    • Centrifuge the hydrolysate to remove any insoluble material.

    • Filter the supernatant through a 0.22 µm syringe filter before analysis.

    • Analyze the composition of the hydrolysate (mono-, di-, and other oligogalacturonic acids) using HPLC.[9]

Mandatory Visualizations

Enzymatic_Hydrolysis_Workflow Diagram 1: General Workflow for Enzymatic Production of Di-GalA cluster_prep Preparation cluster_hydrolysis Hydrolysis cluster_analysis Downstream Processing & Analysis Pectin Pectin Substrate (Low DE) Mix Combine Substrate, Buffer & Enzyme Pectin->Mix Buffer Buffer Preparation Buffer->Mix Enzyme Endo-Polygalacturonase (Endo-PG) Enzyme->Mix Incubate Incubate at Optimal pH & Temperature Mix->Incubate Reaction Start Terminate Terminate Reaction (Heat Inactivation) Incubate->Terminate Time Course Analyze Analyze Products (HPLC) Terminate->Analyze DiGA This compound (Product) Analyze->DiGA Quantification

Diagram 1: General Workflow for Enzymatic Production of Di-GalA

Pectin_Breakdown_Pathway Diagram 2: Enzymatic Breakdown of Pectin to Di-GalA Pectin Polygalacturonic Acid Chain (Low DE Pectin) Oligos Oligogalacturonides (Mixture of DP3, DP4, etc.) Pectin->Oligos Random Cleavage DiGA This compound (Di-GalA) (DP2) Oligos->DiGA MonoGA Monogalacturonic Acid (DP1) Oligos->MonoGA DiGA->MonoGA Enzyme Endo-Polygalacturonase (Endo-PG) Enzyme->Pectin Enzyme->Oligos ExoEnzyme Exo-Polygalacturonase (Exo-PG) ExoEnzyme->Oligos ExoEnzyme->DiGA

Diagram 2: Enzymatic Breakdown of Pectin to Di-GalA

References

overcoming challenges in the purification of digalacturonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of digalacturonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for producing this compound?

This compound is primarily obtained from the controlled hydrolysis of pectin (B1162225), a complex polysaccharide found in the cell walls of plants. Citrus peels and apple pomace are particularly rich sources of pectin and are commonly used as starting materials.[1][2] The process involves the enzymatic or chemical breakdown of the polygalacturonic acid backbone of pectin into smaller oligomers, including this compound.

Q2: What is the general workflow for this compound purification?

The purification of this compound typically follows these key stages:

  • Pectin Extraction: Pectin is first extracted from the raw plant material, often using a hot acid extraction method.[1]

  • Enzymatic Hydrolysis: The extracted pectin is then subjected to controlled enzymatic hydrolysis using endo-polygalacturonases. This step is crucial for breaking down the long pectin chains into a mixture of oligogalacturonides, with the aim of maximizing the yield of the dimer (this compound).

  • Chromatographic Separation: The resulting hydrolysate, a mixture of mono-, di-, tri-, and other oligogalacturonides, is then separated using chromatographic techniques. Anion-exchange chromatography (AEC) is highly effective for this purpose due to the charged nature of the uronic acids. Size-exclusion chromatography (SEC) can also be employed for fractionation based on molecular size.

  • Desalting and Concentration: The purified this compound fractions are often desalted and concentrated.

  • Crystallization/Lyophilization: The final purified product can be obtained in solid form through crystallization or lyophilization.

  • Purity Analysis: Throughout the process, techniques like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) are used to monitor the separation and assess the purity of the final product.

This compound Purification Workflow start Pectin-rich Biomass (e.g., Citrus Peel) pectin_extraction Pectin Extraction (Hot Acid) start->pectin_extraction enzymatic_hydrolysis Enzymatic Hydrolysis (Endo-polygalacturonase) pectin_extraction->enzymatic_hydrolysis chromatography Anion-Exchange Chromatography (AEC) enzymatic_hydrolysis->chromatography desalting Desalting & Concentration chromatography->desalting analysis Purity Analysis (HPAEC-PAD) chromatography->analysis final_product Purified This compound desalting->final_product final_product->analysis

Caption: General workflow for the purification of this compound.

Troubleshooting Guides

Enzymatic Hydrolysis Stage

Q3: My enzymatic hydrolysis is yielding primarily monomers (galacturonic acid) instead of dimers. What could be the issue?

This is a common challenge and can be attributed to several factors:

  • Enzyme Specificity: The type of polygalacturonase used is critical. Endo-polygalacturonases, which cleave internal glycosidic bonds, are preferred for producing oligomers. Exo-polygalacturonases, on the other hand, cleave from the ends of the polymer chain and will primarily produce monomers. Ensure you are using an endo-specific enzyme.

  • Enzyme Concentration and Reaction Time: An excessive enzyme concentration or a prolonged reaction time can lead to the complete breakdown of pectin into monomers. It is essential to optimize these parameters. Start with a lower enzyme concentration and perform time-course experiments, analyzing the product distribution at different time points using HPAEC-PAD to identify the optimal conditions for dimer production.

  • Substrate Concentration: High substrate (pectin) concentrations can lead to high viscosity, which may hinder enzyme activity and affect the product profile.

  • Product Inhibition: Some polygalacturonases can be inhibited by the products of the hydrolysis (mono- and oligogalacturonic acids). This can slow down the reaction and affect the final product distribution.

ParameterRecommendationReference
Enzyme Type Endo-polygalacturonase
Enzyme Concentration Titrate to find the optimal concentration for dimer production
Reaction Time Perform time-course analysis to determine the peak dimer yield
pH Typically between 4.0 and 6.0, depending on the specific enzyme
Temperature Generally between 40°C and 60°C, enzyme-dependent
Chromatographic Separation Stage

Q4: I am observing poor separation between mono-, di-, and trigalacturonic acids during anion-exchange chromatography. How can I improve the resolution?

Poor resolution in anion-exchange chromatography of oligogalacturonides can often be resolved by optimizing the elution conditions:

  • Gradient Slope: A steep elution gradient may not provide sufficient resolution between closely related oligomers. Try using a shallower gradient of the salt eluent (e.g., sodium acetate (B1210297) or sodium chloride).

  • Eluent pH: The pH of the mobile phase affects the charge of the galacturonic acid oligomers. Ensure the pH is appropriately controlled to maintain a consistent charge on the molecules, which is crucial for their separation.

  • Column Choice: The type of anion-exchange column can significantly impact separation. High-performance columns with smaller particle sizes and uniform pore structures, such as CarboPac™ PA-series columns, are specifically designed for high-resolution separation of carbohydrates and are highly recommended.

  • Flow Rate: Reducing the flow rate can sometimes improve resolution by allowing more time for the molecules to interact with the stationary phase.

  • Sample Load: Overloading the column can lead to peak broadening and poor resolution. Try injecting a smaller sample volume or a more dilute sample.

AEC_Troubleshooting problem Poor Resolution in AEC cause1 Steep Gradient problem->cause1 cause2 Suboptimal pH problem->cause2 cause3 Column Overload problem->cause3 cause4 Inappropriate Column problem->cause4 solution1 Use a Shallower Gradient cause1->solution1 solution2 Optimize Mobile Phase pH cause2->solution2 solution3 Reduce Sample Load cause3->solution3 solution4 Use High-Resolution Column (e.g., CarboPac PA) cause4->solution4

Caption: Troubleshooting poor resolution in anion-exchange chromatography.

Q5: My purified this compound fraction is not crystallizing. What are the potential reasons and solutions?

Crystallization of oligosaccharides can be challenging. Here are some common issues and potential solutions:

  • Purity: The presence of even small amounts of impurities, such as other oligomers (mono- or trigalacturonides) or salts, can significantly inhibit crystallization. Re-purify the fraction if necessary. HPAEC-PAD can be used to assess the purity of your fraction.

  • Supersaturation: Crystallization requires a supersaturated solution. If the solution is too dilute, you may need to concentrate it further. This can be done by rotary evaporation or lyophilization followed by redissolving in a smaller volume.

  • Solvent System: The choice of solvent is critical. While this compound is water-soluble, the addition of a miscible anti-solvent, such as ethanol (B145695) or isopropanol, can induce crystallization. The addition should be done slowly to avoid precipitation of an amorphous solid.

  • Temperature: Crystallization is often favored at lower temperatures. After preparing a supersaturated solution, try storing it at 4°C.

  • Seeding: If you have a few crystals of this compound, adding a "seed" crystal to the supersaturated solution can initiate crystallization.

ProblemPotential CauseSuggested Solution
No Crystal Formation Insufficient PurityRe-purify the fraction using preparative HPLC.
Low ConcentrationConcentrate the solution (e.g., rotary evaporation).
Inappropriate SolventTry adding an anti-solvent like ethanol or isopropanol.
Suboptimal TemperatureStore the supersaturated solution at a lower temperature (e.g., 4°C).
Oily Precipitate Forms Solution is too supersaturatedDilute the solution slightly or slow down the addition of anti-solvent.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Pectin for Oligogalacturonide Production

This protocol provides a general method for the controlled enzymatic hydrolysis of pectin to generate a mixture of oligogalacturonides enriched in this compound.

Materials:

  • Citrus Pectin

  • Endo-polygalacturonase (e.g., from Aspergillus niger)

  • Sodium Acetate Buffer (50 mM, pH 4.5)

  • Deionized Water

  • 3,5-Dinitrosalicylic Acid (DNS) reagent for reducing sugar analysis

  • HPAEC-PAD system for product analysis

Procedure:

  • Substrate Preparation: Prepare a 1% (w/v) solution of citrus pectin in 50 mM sodium acetate buffer (pH 4.5). Stir until the pectin is fully dissolved. This may require gentle heating.

  • Enzyme Addition: Equilibrate the pectin solution to the optimal temperature for the enzyme (e.g., 50°C). Add the endo-polygalacturonase to the pectin solution. The optimal enzyme concentration should be determined empirically, but a starting point could be 1-5 U/g of pectin.

  • Hydrolysis: Incubate the reaction mixture at the optimal temperature with gentle agitation.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.

  • Enzyme Inactivation: Immediately heat the aliquots to 100°C for 10 minutes to inactivate the enzyme.

  • Analysis: Analyze the product distribution in each aliquot using HPAEC-PAD to determine the optimal time for maximizing the yield of this compound. The total reducing sugar content can also be monitored using the DNS method.

Protocol 2: Preparative Anion-Exchange Chromatography for this compound Purification

This protocol outlines a method for the preparative separation of this compound from a pectin hydrolysate.

Materials:

  • Pectin Hydrolysate (from Protocol 1)

  • Anion-Exchange Chromatography Column (e.g., CarboPac PA1 or similar)

  • Mobile Phase A: Deionized Water

  • Mobile Phase B: 1 M Sodium Acetate in Deionized Water

  • HPLC System with a fraction collector

  • HPAEC-PAD system for fraction analysis

Procedure:

  • Sample Preparation: Filter the pectin hydrolysate through a 0.45 µm filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the anion-exchange column with 100% Mobile Phase A until a stable baseline is achieved.

  • Sample Injection: Inject the prepared hydrolysate onto the column. The injection volume will depend on the column size and sample concentration.

  • Elution: Elute the bound oligogalacturonides using a linear gradient of Mobile Phase B. A suggested starting gradient is 0-50% Mobile Phase B over 60 minutes. The gradient may need to be optimized for better resolution.

  • Fraction Collection: Collect fractions at regular intervals (e.g., every 1-2 minutes) using a fraction collector.

  • Fraction Analysis: Analyze the collected fractions using HPAEC-PAD to identify those containing pure this compound.

  • Pooling and Desalting: Pool the pure this compound fractions. The pooled fraction can be desalted using size-exclusion chromatography or other appropriate methods.

ParameterRecommended Condition
Column Preparative Anion-Exchange (e.g., CarboPac PA1)
Mobile Phase A Deionized Water
Mobile Phase B 1 M Sodium Acetate
Gradient Linear, e.g., 0-50% B over 60 min (to be optimized)
Detection Pulsed Amperometric Detection (PAD) or Refractive Index (RI)
Flow Rate Dependent on column dimensions

Disclaimer: These protocols provide a general framework. Optimization of specific parameters will be necessary depending on the starting material, enzymes, and equipment used.

References

troubleshooting peak tailing in HPLC analysis of digalacturonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of digalacturonic acid, with a focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing in the HPLC analysis of this compound?

Peak tailing, an asymmetry where the latter half of the peak is broader than the front half, is a frequent issue in the analysis of acidic compounds like this compound. The primary causes include:

  • Secondary Silanol (B1196071) Interactions: The most common culprit is the interaction between the negatively charged, ionized carboxyl groups of this compound and residual silanol groups (Si-OH) on the surface of silica-based HPLC columns. These interactions lead to a secondary, undesirable retention mechanism that causes the peak to tail.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, this compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[1] For acidic compounds, a mobile phase pH that is too close to the analyte's pKa can result in asymmetrical peaks.[1]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can distort peak shape.[2] Over time, the stationary phase can also degrade, exposing more active silanol sites.

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion, including tailing.[2][3]

  • Extra-Column Volume: Excessive tubing length or diameter, as well as poorly made connections between the injector, column, and detector, can cause band broadening and peak tailing.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to poor peak shape.

Q2: How does mobile phase pH affect the peak shape of this compound?

The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like this compound. The key is to maintain the analyte in a single, un-ionized state.

This compound, being a carboxylic acid, will be ionized (negatively charged) at higher pH values and non-ionized at low pH values. The pKa of the monomer, galacturonic acid, is approximately 3.2-3.5. To ensure the compound is in its non-ionized (protonated) form and to minimize interactions with silanol groups, the mobile phase pH should be adjusted to be at least 2 pH units below the pKa. Therefore, a mobile phase pH of around 2.2-2.5 is often recommended for the analysis of uronic acids on reversed-phase columns.

Impact of Mobile Phase pH on this compound Ionization

Mobile Phase pHPredominant Form of this compoundPotential for Silanol InteractionExpected Peak Shape
< 2.5Non-ionized (protonated)LowSymmetrical
2.5 - 4.5Mixture of ionized and non-ionizedHighBroad, tailing peak
> 4.5Ionized (deprotonated)Very HighSevere tailing

Q3: What type of HPLC column is best suited for analyzing this compound to prevent peak tailing?

The choice of column is crucial for obtaining symmetrical peaks for acidic analytes. Here are some recommendations:

  • Modern, End-Capped C18 Columns: Use high-purity, "Type B" silica (B1680970) columns that are thoroughly end-capped. End-capping chemically derivatizes most of the residual silanol groups, making them unavailable for secondary interactions.

  • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which helps to shield the residual silanol groups and improves peak shape for polar and acidic compounds. They are also more stable in highly aqueous mobile phases.

  • Polymer-Based Columns: Columns with polymer-based stationary phases, such as polyvinyl alcohol, are an alternative to silica-based columns and do not have silanol groups, thus eliminating this source of peak tailing.

  • HILIC Columns: Hydrophilic Interaction Liquid Chromatography (HILIC) is another suitable technique for highly polar compounds like this compound. It uses a polar stationary phase and a high concentration of an organic solvent in the mobile phase.

  • Anion-Exchange Columns: Since this compound is anionic at neutral or basic pH, anion-exchange chromatography can be a powerful separation technique.

Q4: Can additives in the mobile phase help to reduce peak tailing?

Yes, mobile phase additives can be very effective:

  • Buffers: Using a buffer (e.g., phosphate (B84403) or formate) at a sufficient concentration (typically 10-50 mM) is essential to control and maintain a stable mobile phase pH.

  • Acids: Adding a small amount of an acid like phosphoric acid or formic acid to the mobile phase is a common practice to lower the pH and suppress the ionization of both the this compound and the residual silanol groups.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of this compound.

Logical Troubleshooting Workflow

Caption: Troubleshooting flowchart for HPLC peak tailing.

Experimental Protocols

The following are example starting protocols for the analysis of uronic acids, which can be adapted for this compound.

Protocol 1: Reversed-Phase HPLC

This method is based on the principle of suppressing the ionization of the acidic analyte.

  • Column: C18, end-capped, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: 0.01 N Phosphoric Acid in water.

  • Flow Rate: 0.7 mL/min.

  • Injection Volume: 10 µL.

  • Temperature: Ambient.

  • Detection: UV at 210 nm.

Method Notes: The low pH of the mobile phase ensures that the this compound is in its protonated form, minimizing secondary interactions with the stationary phase. For mass spectrometry detection, 0.1% formic acid can be substituted for phosphoric acid.

Protocol 2: Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This is a highly sensitive and selective method for carbohydrates.

  • Column: CarboPac PA-10 (2 x 250 mm) with a CarboPac PA-10 guard column (2 x 50 mm).

  • Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate.

  • Flow Rate: 0.25 mL/min (example).

  • Injection Volume: 10 µL.

  • Temperature: 30 °C.

  • Detection: Pulsed Amperometric Detection (PAD).

Method Notes: HPAEC-PAD offers excellent resolution and sensitivity for uronic acids without the need for derivatization. The high pH of the mobile phase keeps the analytes in their anionic form for separation on the positively charged stationary phase.

References

minimizing interference from monosaccharides in digalacturonic acid assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for digalacturonic acid assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: Why do neutral monosaccharides interfere with colorimetric assays for uronic acids?

A1: Neutral sugars, particularly hexoses, interfere with common colorimetric uronic acid assays, such as those using carbazole (B46965) or m-hydroxydiphenyl. This interference arises because the strong acidic conditions and high temperatures used in these reactions cause neutral sugars to dehydrate and form furfural (B47365) derivatives. These derivatives can then react with the colorimetric reagent or undergo further reactions to produce colored compounds, leading to an overestimation of the uronic acid content. This is often visually observed as a "browning" of the reaction mixture.[1][2]

Q2: Which colorimetric assay is more prone to neutral sugar interference: the carbazole assay or the m-hydroxydiphenyl assay?

A2: The traditional carbazole assay is more susceptible to interference from neutral sugars.[2][3] A significant portion of the color production from neutral sugars in this assay occurs during a second heating step after the addition of carbazole. The m-hydroxydiphenyl method is generally less prone to this interference because the reaction with the m-hydroxydiphenyl reagent is carried out at room temperature, which avoids the second heating step that significantly contributes to the interference.

Q3: What is the function of sulfamate (B1201201) in reducing neutral sugar interference?

A3: Sulfamate, often used as a sulfamic acid/potassium sulfamate solution, is added to the reaction mixture to suppress color formation from neutral sugars. It effectively minimizes the browning that occurs when sugars are heated in concentrated sulfuric acid. While initial reports suggested incompatibility between sulfamate and the m-hydroxydiphenyl reagent, modified protocols have demonstrated that a small amount of sulfamate can significantly reduce interference from excess neutral sugars without a substantial loss in the sensitivity of uronic acid detection.

Q4: Can neutral sugar interference be completely eliminated in colorimetric assays?

A4: While methods like the modified sulfamate/m-hydroxydiphenyl assay can substantially reduce interference, complete elimination, especially in samples with a large excess of neutral sugars, can be challenging. For highly complex matrices where interference is significant, alternative quantification methods may be more suitable.

Q5: What are some alternative methods for quantifying this compound in the presence of high monosaccharide concentrations?

A5: When colorimetric assays are not sufficiently specific, several alternative methods can be employed:

  • Enzymatic Assays: These assays use specific enzymes, such as uronate dehydrogenase, that react specifically with uronic acids like D-glucuronic acid and D-galacturonic acid. The reaction is highly specific, thus avoiding interference from neutral sugars. Commercial kits are available for these types of assays.

  • Chromatographic Techniques: Methods like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Anion-Exchange Chromatography (HPAEC) can separate this compound from interfering monosaccharides before quantification. These techniques offer high specificity and can simultaneously quantify different types of sugars.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background signal or "browning" of the reaction mixture Interference from a high concentration of neutral monosaccharides.1. Incorporate sulfamate into your m-hydroxydiphenyl assay protocol to suppress color formation from neutral sugars. 2. Ensure you are using the m-hydroxydiphenyl method, as it is less susceptible to this interference than the carbazole method. 3. If interference persists, consider a sample cleanup step to remove excess monosaccharides or utilize a more specific method like an enzymatic assay or chromatography.
Inconsistent or non-reproducible results 1. Inconsistent timing of reagent addition and incubation steps. 2. Pipetting errors, especially with viscous concentrated sulfuric acid. 3. Incomplete mixing of reagents.1. Precisely time all incubation steps, especially after the addition of the colorimetric reagent. 2. Use a positive displacement pipette for accurate dispensing of sulfuric acid. 3. Ensure thorough mixing after the addition of each reagent by vortexing.
Low sensitivity or weak color development 1. Degradation of the m-hydroxydiphenyl reagent. 2. Suboptimal reaction temperature. 3. Incorrect wavelength used for absorbance measurement.1. Prepare fresh m-hydroxydiphenyl reagent. The reagent is typically dissolved in a dilute NaOH solution and should be stored appropriately. 2. While the color development with m-hydroxydiphenyl is at room temperature, ensure consistent ambient temperature across all samples and standards. 3. Measure the absorbance at the correct wavelength, which is typically 525 nm for the m-hydroxydiphenyl assay.
Assay results do not correlate with expected values from other methods The presence of interfering substances in the sample matrix other than neutral sugars (e.g., proteins).1. Consider sample pre-treatment steps like protein precipitation or dialysis to remove potential interfering compounds. 2. Mathematical models can sometimes be applied to correct for interference if the interfering substances are known and their response in the assay can be characterized. 3. Validate your results using an orthogonal method, such as an enzymatic assay or a chromatographic technique, to confirm the quantification.

Experimental Protocols

Modified Sulfamate/m-Hydroxydiphenyl Assay for Uronic Acids

This protocol is adapted from methods designed to reduce neutral sugar interference.

Reagents:

  • Sulfuric Acid/Tetraborate (B1243019) Solution: 0.0125 M sodium tetraborate in concentrated sulfuric acid.

  • Sulfamic Acid/Potassium Sulfamate Solution: 4 M sulfamic acid/potassium sulfamate, pH 1.6.

  • m-Hydroxydiphenyl Reagent: 0.15% (w/v) m-hydroxydiphenyl in 0.5% (w/v) NaOH.

  • Uronic Acid Standards: Prepare a stock solution of D-galacturonic acid and create a series of dilutions for a standard curve.

Procedure:

  • Prepare samples and standards in water to a final volume of 0.4 mL.

  • Add exactly 40 µL of the 4 M sulfamic acid/potassium sulfamate solution to each tube and vortex to mix.

  • Carefully add 2.4 mL of the concentrated H₂SO₄/tetraborate solution by injecting the stream directly into the solution.

  • Vortex immediately and thoroughly.

  • Boil the tubes for 5 minutes in a water bath.

  • Cool the tubes to room temperature in a water bath.

  • Add 80 µL of the m-hydroxydiphenyl reagent and vortex immediately and thoroughly.

  • Allow the color to develop for at least 10 minutes at room temperature.

  • Measure the absorbance at 525 nm.

Enzymatic Assay for D-Galacturonic Acid

This protocol is based on the principle of uronate dehydrogenase activity.

Principle: D-galacturonic acid is oxidized by uronate dehydrogenase in the presence of nicotinamide-adenine dinucleotide (NAD+) to D-galactarate, with the stoichiometric formation of reduced nicotinamide-adenine dinucleotide (NADH). The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the amount of D-galacturonic acid.

Reagents (as typically found in a commercial kit):

  • Buffer solution

  • NAD+ reagent

  • Uronate dehydrogenase enzyme solution

  • D-Galacturonic acid standard

Procedure:

  • Pipette buffer, NAD+ solution, and sample or standard into a cuvette.

  • Mix and read the initial absorbance (A1) at 340 nm.

  • Start the reaction by adding the uronate dehydrogenase solution.

  • Mix and incubate for the time specified in the kit protocol (e.g., 5-10 minutes).

  • Read the final absorbance (A2) at 340 nm.

  • Calculate the change in absorbance (ΔA = A2 - A1) for both the samples and standards.

  • Determine the concentration of D-galacturonic acid in the samples from the standard curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Sulfamate/m-Hydroxydiphenyl Assay cluster_analysis Data Analysis Sample Sample containing This compound and Monosaccharides Add_Sulfamate Add Sulfamic Acid/ Potassium Sulfamate Sample->Add_Sulfamate Standard D-Galacturonic Acid Standard Standard->Add_Sulfamate Add_H2SO4 Add H2SO4/Tetraborate Add_Sulfamate->Add_H2SO4 Boil Boil 5 min Add_H2SO4->Boil Cool Cool to Room Temp Boil->Cool Add_Reagent Add m-Hydroxydiphenyl Cool->Add_Reagent Incubate Incubate 10 min Add_Reagent->Incubate Measure Measure Absorbance at 525 nm Incubate->Measure Std_Curve Generate Standard Curve Measure->Std_Curve Calculate Calculate Concentration Std_Curve->Calculate interference_pathway cluster_reaction Assay Conditions cluster_interference Interference Pathway cluster_mitigation Mitigation cluster_result Result Conditions Concentrated H2SO4 High Temperature Dehydration Dehydration Conditions->Dehydration Neutral_Sugars Neutral Monosaccharides Neutral_Sugars->Dehydration Furfural Furfural Derivatives Dehydration->Furfural Color_Reaction Reaction with m-Hydroxydiphenyl Furfural->Color_Reaction Colored_Products Colored Byproducts Color_Reaction->Colored_Products Overestimation Overestimation of Uronic Acid Colored_Products->Overestimation Sulfamate Sulfamate Addition Inhibition Inhibits Browning Sulfamate->Inhibition Inhibition->Dehydration Reduced_Interference Reduced Interference Inhibition->Reduced_Interference

References

Technical Support Center: Ensuring the Stability of Digalacturonic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, maintaining the integrity of experimental compounds is paramount. Digalacturonic acid, a key disaccharide in pectin (B1162225) chemistry and a subject of interest in various biological studies, can be susceptible to degradation in solution, potentially compromising experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify, mitigate, and understand the stability challenges of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

The stability of this compound in an aqueous environment is primarily influenced by two key factors: pH and temperature. Extreme pH values (both acidic and alkaline) and elevated temperatures can accelerate the degradation of the glycosidic bond linking the two galacturonic acid units and promote other degradation reactions.[1][2][3]

Q2: How can I prepare a stable stock solution of this compound?

To prepare a relatively stable stock solution, dissolve high-purity this compound in HPLC-grade water or a buffer with a pH close to neutral (pH 6-7).[4] For short-term storage (up to 24 hours), refrigeration at 4°C is recommended.[5] For longer-term storage, it is advisable to prepare fresh solutions before use or to aliquot and store them at -20°C or below, minimizing freeze-thaw cycles.

Q3: I've noticed a yellowing or browning of my this compound solution. What does this indicate?

The development of a yellow or brown color, particularly upon heating or under non-neutral pH conditions, is an indicator of degradation. This is likely due to non-enzymatic browning reactions and the formation of degradation products such as furfurals.

Q4: Can I autoclave my this compound solution to sterilize it?

Autoclaving is generally not recommended for this compound solutions, as the high temperature and pressure will significantly accelerate degradation. To sterilize your solution, it is safer to use sterile filtration through a 0.22 µm membrane.

Q5: What are the expected degradation products of this compound?

The primary degradation pathway involves the hydrolysis of the α-1,4-glycosidic bond, yielding galacturonic acid monomers. Further degradation of galacturonic acid can occur, especially under harsh conditions, leading to the formation of compounds like furfurals and other acidic byproducts.

Troubleshooting Guide

This guide addresses common problems encountered during experiments involving this compound solutions.

dot

Caption: Troubleshooting flowchart for common issues with this compound solutions.

Quantitative Data on Stability

While specific kinetic data for the degradation of this compound is limited in the literature, data for its monomer, galacturonic acid , can provide a useful, albeit approximate, indication of its stability under various conditions. The degradation of the glycosidic bond in this compound is an additional instability factor to consider.

Table 1: Estimated Degradation of Galacturonic Acid at Different Temperatures in Water

Temperature (°C)Degradation BehaviorReference
160-220Obeys first-order kinetics; degradation increases with temperature.

Note: This data is for galacturonic acid and should be used as a conservative estimate for this compound stability.

Experimental Protocols

Protocol: Stability Study of this compound in Aqueous Solution using HPLC

This protocol outlines a general procedure for assessing the stability of a this compound solution under different pH and temperature conditions.

dot

Caption: Experimental workflow for a stability study of this compound.

1. Materials and Reagents:

  • This compound (high purity)

  • HPLC-grade water

  • Buffer salts (e.g., sodium acetate, sodium phosphate (B84403) monobasic and dibasic, boric acid)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • 0.22 µm syringe filters

2. Preparation of Buffered Solutions:

  • Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, and 9) using appropriate buffer systems. Ensure all reagents are of high purity.

3. Preparation of this compound Stock Solution:

  • Accurately weigh and dissolve this compound in HPLC-grade water or the desired buffer to a known concentration (e.g., 1 mg/mL).

  • Sterile-filter the solution through a 0.22 µm filter if necessary.

4. Stability Study Setup:

  • Aliquot the this compound solution into sterile, sealed vials for each pH, temperature, and time point to be tested.

  • Incubate the vials at the selected temperatures (e.g., 4°C, 25°C, and 37°C).

5. Sampling:

  • At each designated time point (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial for each condition.

  • If not analyzing immediately, freeze the sample at -20°C or below to halt further degradation.

6. HPLC Analysis:

  • Instrumentation: A standard HPLC system with a UV or Refractive Index (RI) detector is suitable.

  • Column: An anion-exchange column is often used for the separation of acidic oligosaccharides. Alternatively, reversed-phase chromatography with an ion-pairing agent can be employed.

  • Mobile Phase: A buffered mobile phase with a gradient elution is typically used to achieve good separation of this compound from its degradation products. The specific buffer and gradient will depend on the column used.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is often suitable for uronic acids.

  • Quantification: Create a calibration curve with known concentrations of a this compound standard. The concentration of this compound in the stability samples can be determined by comparing their peak areas to the calibration curve.

7. Data Analysis:

  • For each condition (pH and temperature), plot the concentration of this compound as a function of time.

  • Determine the degradation rate constant from the slope of the line (for first-order kinetics, plot ln(concentration) vs. time).

By following these guidelines and protocols, researchers can better control and understand the stability of their this compound solutions, leading to more reliable and reproducible experimental results.

References

addressing low yield in the chemical synthesis of digalacturonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chemical synthesis of digalacturonic acid, with a focus on overcoming low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, providing targeted solutions to streamline your experimental workflow.

Q1: My glycosylation reaction to form the this compound backbone is resulting in a very low yield. What are the primary reasons for this?

A1: Low yields in the glycosylation step are the most common challenge in this compound synthesis. The primary reason is the decreased reactivity of the galacturonic acid donor at the anomeric position (C-1). This is due to the electron-withdrawing nature of the carboxylic acid (or its ester) at the C-5 position.[1] Several factors can exacerbate this issue:

  • Unfavorable Donor/Acceptor Reactivity: The choice of protecting groups on both the glycosyl donor and acceptor significantly impacts their reactivity. Using an "armed" donor with electron-donating protecting groups can enhance reactivity, while a "disarmed" donor with electron-withdrawing groups will be less reactive.[2][3][4]

  • Suboptimal Promoter/Catalyst: The selection and concentration of the promoter (e.g., a Lewis acid like TMSOTf) are critical for activating the glycosyl donor. An inappropriate promoter or concentration can lead to an incomplete reaction or the formation of side products.

  • Presence of Moisture: Glycosylation reactions are highly sensitive to moisture, which can hydrolyze the activated glycosyl donor, rendering it inactive.[2]

  • Steric Hindrance: Bulky protecting groups on either the donor or acceptor can sterically hinder the approach of the reactants, slowing down or preventing the desired reaction.

Q2: I am observing significant formation of side products. What are the likely culprits and how can I minimize them?

A2: Side product formation is a common cause of low yields. Key side reactions to consider are:

  • Orthoester Formation: This is a frequent side product, especially when using participating protecting groups (like acyl groups) at the C-2 position of the glycosyl donor.[5] While these groups can be beneficial for achieving 1,2-trans stereoselectivity, they can also lead to the formation of stable orthoester byproducts. To minimize this, you can try using a non-participating protecting group at C-2 (e.g., a benzyl (B1604629) ether) if the desired stereochemistry allows.

  • Glycal Formation: Elimination reactions can lead to the formation of glycals, particularly under harsh reaction conditions. This can be mitigated by using lower temperatures and carefully controlling the addition of the promoter.

  • Donor Self-Condensation: A highly reactive glycosyl donor may react with another molecule of itself, especially if the acceptor is not sufficiently reactive or if the reaction conditions are too forcing.[2]

  • Epimerization: During the final deprotection step (saponification of methyl esters), epimerization at C-5 of the galacturonic acid residue can occur, leading to the formation of L-altruronic acid residues.[6] Using milder deprotection conditions can help to avoid this.

Q3: My reaction is not stereoselective, and I am getting a mixture of α and β anomers. How can I improve the stereoselectivity?

A3: Achieving high stereoselectivity is crucial. The anomeric outcome of a glycosylation reaction is influenced by several factors:

  • Protecting Groups: The choice of protecting group at the C-2 position of the glycosyl donor is a key determinant of stereoselectivity.

    • For 1,2-trans glycosides (β-linkage for galactose): Use a "participating" group like an acetyl or benzoyl group. The neighboring group participation of the ester carbonyl oxygen blocks the α-face of the oxocarbenium ion intermediate, directing the acceptor to attack from the β-face.

    • For 1,2-cis glycosides (α-linkage for galactose): Use a "non-participating" group like a benzyl ether. In the absence of a participating group, other factors like the anomeric effect and solvent effects play a more significant role. The use of ether solvents can often favor the formation of the α-anomer.

  • Solvent: The polarity and coordinating ability of the solvent can influence the stability of the reaction intermediates and the stereochemical outcome.

  • Temperature: Lowering the reaction temperature can often improve stereoselectivity by favoring the kinetically controlled product.

Q4: What is the difference between the "direct glycosylation" and "late-stage oxidation" strategies for synthesizing this compound?

A4: These are two primary strategies to overcome the challenges of working with uronic acids:

  • Direct Glycosylation: In this approach, suitably protected galacturonic acid derivatives are used directly as the glycosyl donor and acceptor. The main challenge here is the lower reactivity of these building blocks.

  • Late-Stage Oxidation: This strategy involves performing the glycosylation with more reactive galactose derivatives (which have a primary alcohol at C-6 instead of a carboxylic acid). The desired disaccharide is formed first, and then the primary alcohol groups are selectively oxidized to carboxylic acids in a later step. This approach often leads to higher yields in the glycosylation step.

Quantitative Data Summary

The yield of the glycosylation reaction to form a digalacturonate is highly dependent on the choice of donor, acceptor, and promoter. Below is a summary of representative yields from the literature for the synthesis of an α-(1→4) linked this compound derivative.

Glycosyl DonorGlycosyl AcceptorPromoter SystemYield (%)Reference
Methyl (phenyl 2,3-di-O-benzoyl-1-thio-α-D-galactopyranosid)uronateMethyl (2,3-di-O-benzoyl-α-D-galactopyranosid)uronateN-Iodosuccinimide / Trifluoromethanesulfonic acid85Magaud et al.
Methyl (2,3-di-O-benzoyl-4-O-acetyl-α-D-galactopyranosyl bromide)uronateMethyl (2,3,6-tri-O-benzoyl-α-D-galactopyranosid)uronateSilver triflate75F. M. Unger et al.

Experimental Protocols

Protocol 1: Stereoselective α-(1→4) Glycosylation for this compound Synthesis

This protocol is adapted from the work of Magaud et al. and describes the coupling of a thioglycoside donor with a glycosyl acceptor to form the protected digalacturonate.

Materials:

  • Glycosyl donor: Methyl (phenyl 2,3-di-O-benzoyl-1-thio-α-D-galactopyranosid)uronate

  • Glycosyl acceptor: Methyl (2,3-di-O-benzoyl-α-D-galactopyranosid)uronate with a free 4-OH group

  • Promoter: N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH)

  • Solvent: Anhydrous dichloromethane (B109758) (DCM)

  • Activated 4Å molecular sieves

Procedure:

  • To a solution of the glycosyl donor and glycosyl acceptor in anhydrous DCM under an inert atmosphere (e.g., argon), add freshly activated 4Å molecular sieves.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to -60°C.

  • Add NIS to the cooled mixture, followed by the catalytic addition of TfOH.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding triethylamine.

  • Allow the mixture to warm to room temperature, dilute with DCM, and filter through celite.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: Saponification for Deprotection of this compound Methyl Esters

This protocol describes the final deprotection step to obtain the free this compound.

Materials:

  • Protected digalacturonate (with methyl esters and acyl protecting groups)

  • Sodium hydroxide (B78521) (NaOH) or Lithium hydroxide (LiOH)

  • Solvent: Methanol (MeOH) or a mixture of Tetrahydrofuran (THF) and water

  • Acid for neutralization (e.g., HCl or an acidic ion-exchange resin)

Procedure:

  • Dissolve the protected digalacturonate in the chosen solvent system (e.g., MeOH/water).

  • Add a solution of NaOH or LiOH in water.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is fully consumed.

  • Carefully neutralize the reaction mixture with an acid. Using an acidic ion-exchange resin is often preferred to avoid the addition of excess mineral acid.

  • Filter off the resin (if used).

  • Concentrate the solution under reduced pressure.

  • The resulting crude this compound can be further purified by size-exclusion chromatography or preparative HPLC.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification_deprotection Purification & Deprotection Donor_Prep Donor Preparation Glycosylation Glycosylation Reaction Donor_Prep->Glycosylation Acceptor_Prep Acceptor Preparation Acceptor_Prep->Glycosylation Purification Column Chromatography Glycosylation->Purification Deprotection Saponification Purification->Deprotection Final_Purification Final Purification (HPLC/SEC) Deprotection->Final_Purification Final_Product Final_Product Final_Purification->Final_Product This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_reactivity_solutions Reactivity Solutions cluster_conditions_solutions Conditions Solutions cluster_side_products_solutions Side Product Solutions Start Low Yield in Glycosylation Check_Reactivity Evaluate Donor/Acceptor Reactivity Start->Check_Reactivity Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Side_Products Analyze for Side Products Start->Check_Side_Products Use_Armed_Donor Use 'Armed' Donor (Electron-donating groups) Check_Reactivity->Use_Armed_Donor Change_Protecting_Groups Change Sterically Bulky Protecting Groups Check_Reactivity->Change_Protecting_Groups Optimize_Promoter Optimize Promoter/Concentration Check_Conditions->Optimize_Promoter Ensure_Anhydrous Ensure Anhydrous Conditions Check_Conditions->Ensure_Anhydrous Adjust_Temperature Adjust Temperature Check_Conditions->Adjust_Temperature Change_C2_Protecting_Group Change C-2 Protecting Group (Non-participating) Check_Side_Products->Change_C2_Protecting_Group Milder_Conditions Use Milder Conditions Check_Side_Products->Milder_Conditions

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

resolving co-elution issues in the chromatographic separation of uronic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution and other issues during the chromatographic separation of uronic acids.

Troubleshooting Guides & FAQs

This section addresses common problems in a question-and-answer format, offering direct solutions to specific experimental challenges.

Q1: I am seeing poor resolution between glucuronic acid and galacturonic acid. How can I improve their separation?

A1: Co-elution of glucuronic acid and galacturonic acid is a common challenge due to their structural similarity as epimers. Here are several strategies to improve their resolution:

  • Optimize the Mobile Phase pH: The pKa values of uronic acids are typically in the range of 3-4. Operating the mobile phase pH close to the pKa can significantly alter the ionization state of the uronic acids and thus their interaction with the stationary phase. For anion-exchange chromatography, a high pH (above 11) is often used to ensure full ionization and facilitate separation. In reversed-phase chromatography (after derivatization), careful control of the mobile phase pH is crucial. It is recommended to maintain the mobile phase pH at least 1.5 units away from the pKa of the analytes for robust retention.[1]

  • Employ High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a powerful technique for the direct analysis of underivatized carbohydrates, including uronic acids. The high pH conditions used in HPAEC enhance the anionic character of uronic acids, allowing for excellent separation on specialized anion-exchange columns like the Dionex CarboPac™ series.[2][3]

  • Consider a Different Stationary Phase: If you are using a standard C18 column with derivatized uronic acids, switching to a column with a different selectivity can resolve co-elution. Options include:

    • Amide Columns: These are well-suited for polar compounds and can offer different selectivity compared to C18.

    • Phenyl-Hexyl Columns: These provide alternative selectivity through pi-pi interactions.

  • Derivatization: Pre-column derivatization can enhance the chromatographic properties of uronic acids, often improving resolution and detection sensitivity. 1-phenyl-3-methyl-5-pyrazolone (PMP) is a common derivatizing agent.[4]

Q2: My uronic acid peaks are tailing. What are the likely causes and solutions?

A2: Peak tailing can be caused by several factors, from instrumental issues to chemical interactions within the column.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with the polar functional groups of uronic acids, causing peak tailing.

    • Solution: Lower the mobile phase pH to protonate the silanol groups, reducing these secondary interactions. Using a highly end-capped column or a polymer-based column can also minimize this effect.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Try diluting your sample and injecting a smaller volume.

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak shape issues.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Q3: I'm having trouble with the PMP derivatization of my uronic acid samples. What could be going wrong?

A3: Issues with 1-phenyl-3-methyl-5-pyrazolone (PMP) derivatization can often be traced back to the reaction conditions.

  • Incomplete Reaction: The derivatization reaction requires an alkaline environment to proceed efficiently.

    • Solution: Ensure the pH of the reaction mixture is sufficiently high. While sodium hydroxide (B78521) is traditionally used, triethylamine (B128534) (TEA) can be an effective alternative catalyst that simplifies sample cleanup as it is volatile.[5][6]

  • Formation of Lactone Byproducts: Uronic acids can form lactones, which may not derivatize properly.

    • Solution: Optimizing the reaction conditions, such as temperature and time, can help to minimize the formation of byproducts. A novel approach using TEA as a catalyst instead of NaOH has been shown to eliminate lactone byproducts and avoid a desalting step.[5][6]

  • Excess Reagent Interference: A large excess of PMP is required for the reaction, and the unreacted reagent can interfere with the chromatography.

    • Solution: Perform a liquid-liquid extraction with chloroform (B151607) or a similar organic solvent to remove excess PMP after the reaction is complete.

Q4: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and how can it be used for uronic acid separation?

A4: HILIC is a chromatographic technique that uses a polar stationary phase (like silica (B1680970) or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. It is particularly well-suited for the separation of highly polar compounds like uronic acids that are poorly retained in reversed-phase chromatography.[7]

In HILIC, a water-rich layer is formed on the surface of the polar stationary phase. Polar analytes, such as uronic acids, partition into this layer and are retained. The elution order is generally the opposite of that in reversed-phase chromatography, with more polar compounds being more strongly retained. The high organic content of the mobile phase also offers the advantage of enhanced sensitivity when using mass spectrometry (MS) detection due to more efficient desolvation.[7]

Data Presentation

The following tables summarize quantitative data from various studies on uronic acid separation.

Table 1: HPAEC-PAD Retention Times of Monosaccharides and Uronic Acids

CompoundRetention Time (min)
Arabinose3.8
Galactose4.5
Glucose5.0
Xylose5.8
Galacturonic acid15.5
Glucuronic acid16.2

Conditions: Dionex CarboPac™ PA-10 column (2 x 250 mm) with a gradient elution of NaOH and NaOAc at 30°C. Data adapted from a study on corn stover prehydrolysates.[2]

Table 2: Method Validation for PMP-Derivatized Uronic Acids by HPLC-ESI-MS/MS

CompoundLinearity Range (µmol/L)Correlation Coefficient (r)Detection Limit (pmol)
Glucuronic Acid0.025 - 1.60> 0.9990.09
Galacturonic Acid0.025 - 1.60> 0.9990.08
Mannose0.025 - 1.60> 0.9990.02
Glucose0.025 - 1.60> 0.9990.01

This method utilized triethylamine as a catalyst for the PMP derivatization, which eliminated the need for a desalting step.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: HPAEC-PAD for the Simultaneous Separation of Neutral Sugars and Uronic Acids

This protocol is adapted from a method for the analysis of corn stover prehydrolysates.[2]

  • Instrumentation:

    • High-Performance Anion-Exchange Chromatography system with Pulsed Amperometric Detection (HPAEC-PAD).

    • Dionex CarboPac™ PA-10 guard column (2 x 50 mm).

    • Dionex CarboPac™ PA-10 analytical column (2 x 250 mm).

  • Mobile Phase:

  • Gradient Program:

    • A multi-step gradient is employed to first elute the neutral monosaccharides with NaOH, followed by a sodium acetate gradient to elute the more strongly retained uronic acids.

  • Column Temperature: 30°C

  • Flow Rate: 0.25 mL/min

  • Injection Volume: 10 µL

  • Detection: Pulsed Amperometry with a gold working electrode.

Protocol 2: Pre-column Derivatization of Uronic Acids with PMP for HPLC-ESI-MS/MS

This protocol utilizes triethylamine as a catalyst, simplifying the procedure.[5][6]

  • Sample Preparation:

    • Hydrolyze the polysaccharide sample to release the constituent monosaccharides and uronic acids.

    • Dry the hydrolysate under a stream of nitrogen.

  • Derivatization Reaction:

    • To the dried sample, add 50 µL of 0.5 M 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol (B129727) and 50 µL of triethylamine (TEA).

    • Vortex the mixture and incubate at 70°C for 60 minutes.

    • After incubation, cool the reaction mixture to room temperature.

    • Neutralize with 50 µL of 0.1 M HCl.

    • Evaporate the solvent to dryness.

  • Sample Clean-up:

    • Redissolve the residue in 200 µL of water.

    • Extract three times with 200 µL of chloroform to remove excess PMP.

    • The aqueous layer containing the PMP-derivatized sugars is then ready for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Ammonium acetate buffer (e.g., 100 mM, pH 6.7).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient from a low to high percentage of acetonitrile.

    • Detection: ESI-MS/MS.

Visualizations

The following diagrams illustrate key workflows and relationships in troubleshooting co-elution issues.

Troubleshooting_Workflow start Co-elution Observed check_peak_shape Assess Peak Shape (Symmetry, Tailing) start->check_peak_shape adjust_mobile_phase Modify Mobile Phase - Adjust pH - Change Organic Solvent Ratio - Alter Buffer Concentration check_peak_shape->adjust_mobile_phase Symmetrical peaks check_peak_shape->adjust_mobile_phase Tailing/Fronting peaks change_stationary_phase Change Stationary Phase - Different Column Chemistry (e.g., Amide, Phenyl) - Different Particle Size adjust_mobile_phase->change_stationary_phase No Improvement resolution_achieved Resolution Achieved adjust_mobile_phase->resolution_achieved Success optimize_temp Optimize Temperature change_stationary_phase->optimize_temp No Improvement change_stationary_phase->resolution_achieved Success consider_derivatization Consider Derivatization optimize_temp->consider_derivatization No Improvement optimize_temp->resolution_achieved Success consider_derivatization->resolution_achieved Success

Caption: A logical workflow for troubleshooting co-elution issues.

Method_Development_Logic Analyte Analyte Properties Polarity pKa UV Absorbance Technique Chromatographic Technique HPAEC-PAD RP-HPLC (with Derivatization) HILIC Analyte->Technique Stationary_Phase Stationary Phase Anion-Exchange C18 Amide Technique->Stationary_Phase Mobile_Phase Mobile Phase pH Organic Solvent Buffer Stationary_Phase->Mobile_Phase Optimization Optimization Gradient Temperature Flow Rate Mobile_Phase->Optimization

Caption: Key factors influencing method development for uronic acid separation.

References

Technical Support Center: Enhancing the Enzymatic Release of Digalacturonic Acid from Pectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the enzymatic hydrolysis of pectin (B1162225) to yield digalacturonic acid. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to improve the efficiency of your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the enzymatic release of this compound from pectin, offering direct solutions to specific problems.

Issue Potential Cause Recommended Solution
Low or No Yield of this compound Suboptimal Enzyme Activity: Incorrect pH, temperature, or buffer composition.Verify the optimal conditions for the specific pectinase (B1165727) being used. Most fungal polygalacturonases exhibit optimal activity at acidic pH (4.0-5.5) and temperatures between 40-60°C.[1][2][3]
Enzyme Inactivation: Improper storage or handling of the enzyme.Store enzymes according to the manufacturer's instructions, typically at 4°C for short-term and -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Presence of Inhibitors: Pectin source may contain natural inhibitors like tannins or phenolic compounds.[4]Pretreat the pectin solution with activated charcoal or a specific resin to remove inhibitors before adding the enzyme.
Incomplete Hydrolysis: Insufficient enzyme concentration or reaction time.Increase the enzyme-to-substrate ratio or extend the incubation period. Monitor the reaction progress over time to determine the optimal hydrolysis duration.
Inconsistent Results Batch-to-Batch Variability in Pectin Source: Pectin from different sources or even different batches of the same source can have varying degrees of esterification and purity.Characterize each new batch of pectin for its galacturonic acid content and degree of esterification. Adjust experimental parameters accordingly.
Inaccurate Quantification: Issues with the analytical method used to measure this compound.Calibrate your HPLC or spectrophotometric assay with a standard curve of pure this compound before each experiment. Ensure proper sample preparation and dilution.
Presence of Monogalacturonic Acid Instead of this compound Use of Exo-polygalacturonase: This type of enzyme cleaves single galacturonic acid units from the non-reducing end of the pectin chain.Utilize an endo-polygalacturonase, which randomly cleaves internal glycosidic bonds, to generate a mixture of oligogalacturonides, including this compound.
Enzyme Precipitation During Reaction Unfavorable Buffer Conditions: The buffer composition may be causing the enzyme to become insoluble.Ensure the buffer has the correct ionic strength and composition for the enzyme being used. Consult the enzyme's technical data sheet for recommended buffers.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes for releasing this compound from pectin?

A1: The primary enzymes used are polygalacturonases (PGs), which hydrolyze the α-1,4-glycosidic bonds in the polygalacturonic acid backbone of pectin.[1] Endo-PGs are particularly useful for producing oligogalacturonides like this compound. Pectin methylesterases (PMEs) are often used as a pretreatment to demethylate pectin, making it a better substrate for PGs.

Q2: How does the degree of pectin esterification affect enzymatic hydrolysis?

A2: The degree of esterification (DE) significantly impacts the efficiency of polygalacturonases. Most PGs prefer pectin with a low DE. Therefore, a pre-treatment with pectin methylesterase (PME) to reduce the DE can enhance the yield of this compound.

Q3: What are the optimal conditions for enzymatic hydrolysis of pectin?

A3: Optimal conditions vary depending on the specific enzyme. However, for many commercially available fungal polygalacturonases, the optimal pH is typically between 4.0 and 5.5, and the optimal temperature is between 40°C and 60°C.

Q4: How can I quantify the yield of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., anion-exchange or reverse-phase) and detector (e.g., pulsed amperometric detection or UV) is a common and accurate method for quantifying this compound. Spectrophotometric methods using reagents like dinitrosalicylic acid (DNS) can also be used to measure the reducing sugars produced.

Q5: What are common inhibitors of pectinolytic enzymes?

A5: Natural inhibitors present in plant-derived pectin preparations can include tannins and other phenolic compounds. Certain metal ions, such as Zn²⁺, Mn²⁺, and Hg²⁺, have also been shown to inhibit polygalacturonase activity.

Data Presentation

Table 1: Optimal Conditions for Fungal Polygalacturonases

Fungal Source Optimal pH Optimal Temperature (°C) Reference
Thermoascus aurantiacus4.5 - 5.560 - 65
Aspergillus niger5.055
Penicillium oxalicum5.050
Bacillus licheniformis7.065
Aspergillus niger4.0 - 5.030

Table 2: Optimal Conditions for Pectin Methylesterases (PMEs)

Source Optimal pH Optimal Temperature (°C) Reference
Commercial Pectinase (Aspergillus niger)4.0 - 4.545
Tomato (Solanum lycopersicum)8.860
Apricot (Prunus armeniaca)7.560
Kiwifruit (Actinidia deliciosa)7.530

Table 3: Yield of Galacturonic Acid from Different Pectin Sources via Enzymatic Hydrolysis

Pectin Source Enzyme(s) Used Yield of Galacturonic Acid Reference
Pomelo PeelRecombinant Trichoderma reesei expressing exo-polygalacturonase151.1 mg/g
Commercial Citrus PectinPectinase93.0% (reducing compounds)
PectinPectinase96.9% degradation

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Pectin

  • Substrate Preparation: Prepare a 1% (w/v) solution of pectin in a suitable buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 4.5). Stir until the pectin is fully dissolved. Heating may be required for some pectins.

  • Enzyme Addition: Add the pectinase enzyme to the pectin solution at a predetermined enzyme-to-substrate ratio (e.g., 10 U/g of pectin).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) with constant agitation for a specified duration (e.g., 2-24 hours).

  • Reaction Termination: Stop the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.

  • Clarification: Centrifuge the reaction mixture to remove any insoluble material.

  • Sample Preparation for Analysis: Filter the supernatant through a 0.22 µm syringe filter before analysis.

Protocol 2: Quantification of this compound by HPLC

  • Instrumentation: Use an HPLC system equipped with a suitable column (e.g., Newcrom R1) and a detector (e.g., UV-Vis or MS).

  • Mobile Phase: A typical mobile phase for reverse-phase HPLC consists of acetonitrile (B52724) and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).

  • Standard Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards to generate a calibration curve.

  • Sample Analysis: Inject the filtered hydrolysate from Protocol 1 into the HPLC system.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Enzymatic_Pectin_Breakdown Pectin Pectin (High Methylation) PME Pectin Methylesterase (PME) Pectin->PME Demethylation Demethylated_Pectin Demethylated Pectin (Pectic Acid) Endo_PG Endo-Polygalacturonase (Endo-PG) Demethylated_Pectin->Endo_PG Random Hydrolysis Exo_PG Exo-Polygalacturonase (Exo-PG) Demethylated_Pectin->Exo_PG Terminal Hydrolysis Oligogalacturonides Oligogalacturonides Digalacturonic_Acid This compound Oligogalacturonides->Digalacturonic_Acid Monogalacturonic_Acid Monogalacturonic Acid PME->Demethylated_Pectin Endo_PG->Oligogalacturonides Exo_PG->Monogalacturonic_Acid

Caption: Enzymatic breakdown of pectin to this compound.

Experimental_Workflow cluster_preparation Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_analysis Analysis Pectin_Source Pectin Source Selection Pectin_Solution Prepare Pectin Solution Pectin_Source->Pectin_Solution Enzyme_Addition Add Pectinase(s) Pectin_Solution->Enzyme_Addition Incubation Incubate at Optimal Temperature and pH Enzyme_Addition->Incubation Termination Terminate Reaction (Heat Inactivation) Incubation->Termination Clarification Centrifuge and Filter Termination->Clarification Quantification Quantify this compound (e.g., HPLC) Clarification->Quantification Data_Analysis Data Analysis and Yield Calculation Quantification->Data_Analysis

Caption: General experimental workflow for this compound production.

Troubleshooting_Tree Start Low Yield of This compound Check_Conditions Check Reaction Conditions (pH, Temp, Time) Start->Check_Conditions Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Check_Enzyme Check Enzyme Activity (Storage, Age) Enzyme_OK Enzyme Active? Check_Enzyme->Enzyme_OK Check_Inhibitors Check for Inhibitors Inhibitors_Present Inhibitors Present? Check_Inhibitors->Inhibitors_Present Optimize_Conditions Optimize Conditions New_Enzyme Use Fresh Enzyme Pretreat_Pectin Pretreat Pectin Conditions_OK->Check_Enzyme Yes Conditions_OK->Optimize_Conditions No Enzyme_OK->Check_Inhibitors Yes Enzyme_OK->New_Enzyme No Inhibitors_Present->Optimize_Conditions No Inhibitors_Present->Pretreat_Pectin Yes

Caption: Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: Optimization of Fermentation for Digalacturonic Acid Consumption

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of fermentation parameters for digalacturonic acid consumption. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for optimizing the consumption of this compound in fermentation?

A1: The most critical parameters are pH, temperature, aeration, and the composition of the fermentation medium, particularly the choice of co-substrate and nitrogen source.[1][2] Each of these factors significantly impacts microbial growth, the activity of enzymes involved in galacturonic acid metabolism, and the overall efficiency of substrate consumption.[1]

Q2: Which microorganisms are suitable for fermenting this compound?

A2: While many microorganisms are being explored, common choices include fungi like Aspergillus niger and Trichoderma reesei, and yeasts such as Rhodosporidium toruloides.[3][4] Strains of Saccharomyces cerevisiae are often genetically engineered for this purpose, as wild-type strains typically cannot metabolize D-galacturonic acid, the monomer of this compound.[5][6] The initial step in this compound metabolism is its hydrolysis into D-galacturonic acid monomers.

Q3: What are the primary challenges when using pectin-rich hydrolysates as a source of this compound?

A3: A key challenge is the potential for inhibition of the fermenting microorganism by D-galacturonic acid, especially at low pH values.[1][7] Pectin-rich hydrolysates may also contain other compounds that can inhibit microbial growth.[1][5] Furthermore, the metabolism of D-galacturonic acid is not redox-neutral and requires more NADPH cofactor molecules compared to glucose metabolism, which can create a redox imbalance in the cell.[8]

Q4: Why is a co-substrate often required for efficient galacturonic acid consumption?

A4: D-galacturonic acid is a more oxidized sugar acid compared to neutral hexoses like glucose.[8] Its metabolism requires significant reducing power in the form of NADPH or NADH.[3] A readily fermentable co-substrate, such as glucose, fructose, or glycerol, provides the necessary energy and reducing cofactors to drive the catabolism of galacturonic acid.[3][9]

Troubleshooting Guides
Issue 1: Low or No Consumption of this compound
Possible Cause Suggested Solution Verification Step
Sub-optimal pH The optimal pH for D-galacturonic acid uptake and metabolism varies by organism but is often between 4.0 and 5.0.[4][9] Low pH (<3.5) can be inhibitory.[7] Adjust and maintain the pH using a buffer or automated controller.Monitor pH throughout the fermentation. Test a range of pH values in small-scale experiments.
Lack of Co-substrate The fermentation requires a co-substrate to provide reducing power (NADPH/NADH).[3][9] Ensure a suitable co-substrate (e.g., glucose, fructose, glycerol) is present in the medium.Analyze substrate concentrations via HPLC to confirm the presence and consumption of the co-substrate.
Inefficient Substrate Uptake The microorganism may lack an efficient transporter for D-galacturonic acid. This is common in wild-type S. cerevisiae.[5][9]Use an engineered strain expressing a known galacturonic acid transporter, such as Gat1 from Neurospora crassa.[9][10]
Presence of Inhibitors Pectin hydrolysates can contain inhibitory compounds.[1][5]Consider a detoxification step for the hydrolysate (e.g., overliming, activated charcoal treatment) before fermentation.
Issue 2: Slow Fermentation Rate
Possible Cause Suggested Solution Verification Step
Sub-optimal Temperature The optimal temperature is strain-dependent. For example, Trichoderma reesei shows good production at 35°C.[4]Run small-scale fermentations at a range of temperatures (e.g., 28°C, 30°C, 35°C) to determine the optimum for your strain.
Nutrient Limitation Nitrogen or other essential nutrients may be depleted. Yeast extract is often a beneficial nitrogen source.[4][9]Supplement the medium with additional nitrogen (e.g., yeast extract, ammonium (B1175870) sulfate) or a complete nutrient mix. Analyze nutrient levels if possible.
Poor Aeration/Mixing Inadequate oxygen transfer (for aerobic/microaerobic processes) or poor mixing can limit metabolic activity.Increase agitation speed or aeration rate. Monitor dissolved oxygen (DO) levels to ensure they remain within the optimal range for the organism.
Redox Imbalance Insufficient regeneration of NADPH/NADH can stall the reductive pathway of D-galacturonic acid.[8]Ensure a steady supply of a co-substrate. Consider metabolic engineering strategies to enhance cofactor regeneration.
Issue 3: Inconsistent Batch-to-Batch Results
Possible Cause Suggested Solution Verification Step
Variability in Raw Materials The composition of natural substrates like sugar beet pulp or citrus peel can vary significantly.[1]Analyze the composition (sugar and inhibitor profile) of each new batch of hydrolysate.
Inconsistent Inoculum The age, density, or viability of the seed culture can affect fermentation performance.Standardize the inoculum preparation protocol, including growth medium, incubation time, and final cell density.[1]
Fluctuations in Process Parameters Small deviations in pH, temperature, or feeding rates can lead to different outcomes.[1]Implement strict monitoring and automated control of all critical fermentation parameters.[1]
Data Presentation

Table 1: Recommended Fermentation Parameters for D-Galacturonic Acid (GalA) Metabolism

Microorganism Parameter Optimal Range/Value Notes
Saccharomyces cerevisiae (engineered)pH3.5 - 5.0Lower pH can enhance uptake but may also cause inhibition.[7][9]
Temperature30 - 35°CStandard yeast fermentation temperature.
Co-substrateGlucose, Fructose, Xylose, GlycerolEssential for providing reducing equivalents.[9][11]
Trichoderma reeseipH4.0Optimal for galactaric acid production from D-galacturonate.[4]
Temperature35°CHigher temperatures were found to be beneficial.[4]
Co-substrateLactoseUsed as a co-substrate in fed-batch strategies.[4]
Rhodosporidium toruloidespH~5.0General growth condition for this yeast.
Temperature28 - 30°CGeneral growth condition for this yeast.
Co-substrateNot strictly requiredThis yeast shows efficient native metabolism of D-galacturonic acid.[3]

Table 2: Fermentation Performance of Engineered S. cerevisiae with D-Galacturonic Acid and Various Co-substrates

Data derived from experiments with engineered S. cerevisiae strain YE9 under oxygen-limited conditions.[11]

Co-substrate (40 g/L) GalA Consumption Rate (g/L/h) at 24h Ethanol Yield (g/g substrates) Glycerol Yield (g/g substrates)
D-Glucose0.230.440.05
D-Fructose0.220.440.04
D-Xylose0.190.350.11
L-Arabinose0.140.320.09
Experimental Protocols & Visualizations
Protocol 1: Quantification of Galacturonic Acid using Colorimetric Assay

This protocol is based on the Blumenkrantz method for uronic acid determination.[12]

  • Sample Preparation:

    • Harvest 1 mL of fermentation broth.

    • Centrifuge at 14,000 x g for 10 minutes to pellet cells.

    • Collect the supernatant. If necessary, dilute the supernatant with ultrapure water to ensure the concentration falls within the range of the standard curve.[12]

  • Standard Curve Preparation:

    • Prepare a series of D-galacturonic acid standard solutions with known concentrations (e.g., 0, 20, 40, 60, 80, 100 mg/L) in ultrapure water.

  • Colorimetric Reaction:

    • Add 200 µL of sample or standard to a glass test tube.

    • Add 1.2 mL of concentrated sulfuric acid containing 0.0125 M sodium tetraborate.

    • Vortex immediately and place in a boiling water bath for 5 minutes.

    • Cool the tubes in an ice bath.

    • Add 20 µL of 0.15% m-hydroxydiphenyl in 0.5% NaOH.

    • Vortex well to mix.

  • Measurement:

    • Measure the absorbance at 520 nm using a spectrophotometer.[1]

    • To correct for interference from neutral sugars, prepare a parallel set of tubes where the m-hydroxydiphenyl reagent is replaced with 0.5% NaOH solution and subtract this background absorbance.[1]

  • Calculation:

    • Plot the absorbance of the standards against their concentrations to create a standard curve.

    • Use the equation of the line to calculate the concentration of galacturonic acid in the samples, accounting for any dilution factors.

Protocol 2: General Fermentation Setup in a 1-L Bioreactor
  • Medium Preparation: Prepare the fermentation medium containing the this compound source, a co-substrate, nitrogen sources (e.g., yeast extract, peptone), and necessary salts. Sterilize by autoclaving.

  • Inoculum Preparation: Inoculate a seed culture of the production strain in a suitable medium. Incubate under optimal conditions (e.g., 30°C, 200 rpm) until it reaches the mid-to-late exponential growth phase.[1]

  • Bioreactor Setup: Aseptically transfer the sterile medium to the 1-L bioreactor. Calibrate and sterilize the pH and dissolved oxygen (DO) probes according to the manufacturer's instructions.[1]

  • Inoculation: Aseptically transfer the seed culture to the bioreactor to achieve the desired starting optical density (OD).

  • Fermentation Control:

    • Temperature: Set the controller to the optimal temperature (e.g., 30°C or 35°C).

    • pH: Control the pH at the desired setpoint (e.g., 4.5) by automated addition of an acid (e.g., 2M HCl) and a base (e.g., 2M NaOH).

    • Agitation & Aeration: Set the agitation and aeration rates to maintain desired DO levels (e.g., microaerobic conditions).

  • Sampling and Monitoring: Aseptically draw samples at regular intervals to monitor cell growth (OD), substrate consumption, and product formation using analytical methods like HPLC or colorimetric assays.[1][13]

Diagrams

Experimental_Workflow Experimental Workflow for this compound Fermentation cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Pectin Pectin-Rich Biomass Hydrolysis Enzymatic or Acid Hydrolysis Pectin->Hydrolysis Hydrolysate Substrate Hydrolysate Hydrolysis->Hydrolysate Bioreactor Bioreactor (pH, Temp, DO Control) Hydrolysate->Bioreactor Inoculum Inoculum Preparation Inoculum->Bioreactor Sampling Aseptic Sampling Bioreactor->Sampling Analysis Analytical Quantification (HPLC, Colorimetry) Sampling->Analysis Data Data Analysis & Optimization Analysis->Data

Caption: General workflow from biomass hydrolysis to fermentation and analysis.

Caption: The fungal pathway for D-galacturonic acid catabolism.[3][10]

Caption: A logical flowchart for diagnosing common fermentation issues.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Digalacturonic Acid and Galacturonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of digalacturonic acid and its monomeric counterpart, galacturonic acid. While research on galacturonic acid is more extensive, emerging evidence on oligo-galacturonic acids, including this compound, suggests differential and potentially enhanced biological effects. This document summarizes the current understanding of their antioxidant, anti-inflammatory, and prebiotic properties, supported by experimental data and detailed protocols.

Overview of Biological Activities

Galacturonic acid, the principal component of pectin (B1162225), has demonstrated various biological activities, including anti-inflammatory, antioxidant, and prebiotic effects[1][2]. Research into the biological functions of its oligomeric forms, such as this compound, is expanding, with studies indicating that the degree of polymerization can influence bioactivity. Notably, unsaturated oligo-galacturonic acids, which include unsaturated this compound, have been shown to possess significantly higher antioxidant and anticancer properties compared to both pectin and mono-galacturonic acid[3][4].

Comparative Data on Biological Activities

The following tables summarize the available quantitative data comparing the biological activities of galacturonic acid and its oligomeric forms. It is important to note that direct comparative data for saturated this compound is limited, and much of the current knowledge is derived from studies on mixtures of pectic oligosaccharides (POS).

Table 1: Antioxidant Activity
Compound/MixtureAssayConcentrationRadical Scavenging Activity (%)Source
Unsaturated Oligo-galacturonic acids (containing di-galacturonic acid)DPPH20 mg/mL~93%[3]
PectinDPPH20 mg/mL<50%[3]
Mono-galacturonic acidDPPH20 mg/mLNot specified, but significantly lower than POS[3]
Unsaturated Oligo-galacturonic acids from A. faecalisDPPH40 mg/mL74%[4]
Unsaturated Oligo-galacturonic acids from P. polymyxaDPPH40 mg/mL69%[4]
Table 2: Anticancer Activity (Cell Viability)
Compound/MixtureCell LineConcentrationCell Viability Reduction (%)Source
Unsaturated Oligo-galacturonic acids (containing di-galacturonic acid)MCF-76 mg/mL32%[3]
Unsaturated Oligo-galacturonic acids (containing di-galacturonic acid)MCF-720 mg/mL92%[3]
Mono-galacturonic acidMCF-720 mg/mLSignificantly lower than POS[3]
PectinMCF-720 mg/mLSignificantly lower than POS[3]
Unsaturated Oligo-galacturonic acids from A. faecalisMCF-740 mg/mL (48h)93%[4]
Unsaturated Oligo-galacturonic acids from P. polymyxaMCF-740 mg/mL (48h)91%[4]

Signaling Pathways and Mechanisms of Action

Galacturonic acid has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. A primary mechanism involves the competitive inhibition of the Toll-like receptor 4 (TLR4)/NF-κB pathway, which is crucial in the inflammatory response to lipopolysaccharide (LPS)[5]. While galacturonic acid itself can mildly activate immune responses, it effectively mitigates LPS-induced inflammation[5].

Oligomers of galacturonic acid are also believed to interact with cell surface receptors to modulate immune responses. The chain length of these oligomers appears to be a critical factor in their biological activity. For instance, in the context of hyaluronic acid, another glycosaminoglycan, disaccharides have been shown to competitively block TLR4-dependent inflammation, whereas larger oligosaccharides can be pro-inflammatory. This suggests a similar structure-activity relationship may exist for galacturonic acid oligomers.

signaling_pathway cluster_lps LPS-Induced Inflammation cluster_ga Galacturonic Acid Modulation cluster_dga Hypothesized this compound Action LPS LPS CD14 CD14 LPS->CD14 Binds TLR4 TLR4 CD14->TLR4 Activates NFkB NF-κB Activation TLR4->NFkB NFkB_inhibition NF-κB Inhibition TLR4->NFkB_inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates GA Galacturonic Acid GA->GA_inhibits_CD14 Competitively Inhibits Cytokine_inhibition Reduced Pro-inflammatory Cytokines NFkB_inhibition->Cytokine_inhibition DGA This compound (Oligomers) TLR4_DGA TLR4 DGA->TLR4_DGA Interacts with (size-dependent) Enhanced_Modulation Potentially Enhanced Modulation of Inflammatory Pathways TLR4_DGA->Enhanced_Modulation

Figure 1: Galacturonic Acid's Anti-inflammatory Mechanism and Hypothesized Oligomer Action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological activities of galacturonic acid and its derivatives.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol. Store in a dark, airtight container.

  • Sample Preparation:

    • Dissolve this compound and galacturonic acid in a suitable solvent (e.g., water or buffer) to create a series of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the sample solution to each well.

    • Add an equal volume of the DPPH working solution to each well.

    • Include a control well with the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

dpph_workflow start Start reagent_prep Prepare DPPH Solution (0.1 mM in Methanol) start->reagent_prep sample_prep Prepare Serial Dilutions of Galacturonic & this compound start->sample_prep mixing Mix Sample and DPPH Solution in 96-well plate reagent_prep->mixing sample_prep->mixing incubation Incubate in Dark (30 min, RT) mixing->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Radical Scavenging Activity measurement->calculation end End calculation->end anti_inflammatory_workflow start Start culture Culture RAW 264.7 Macrophages start->culture seed Seed Cells in 96-well Plate culture->seed pretreat Pre-treat with Test Compounds (Galacturonic/Digalacturonic Acid) seed->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24h pretreat->stimulate collect_supernatant Collect Culture Supernatant stimulate->collect_supernatant no_assay Nitric Oxide Assay (Griess Reagent) collect_supernatant->no_assay elisa_assay Cytokine ELISA (TNF-α, IL-6) collect_supernatant->elisa_assay measure_no Measure Absorbance at 540 nm no_assay->measure_no measure_elisa Measure Absorbance (kit specific) elisa_assay->measure_elisa analyze_no Quantify NO (Nitrite Standard Curve) measure_no->analyze_no analyze_elisa Quantify Cytokines (Standard Curve) measure_elisa->analyze_elisa end End analyze_no->end analyze_elisa->end

References

A Comparative Guide to Digalacturonic Acid and Other Pectic Oligosaccharides in Promoting Gut Health

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pectic oligosaccharides (POS), derived from the complex plant polysaccharide pectin (B1162225), are emerging as a class of prebiotics with significant potential for modulating gut health. Their structural diversity, including variations in the degree of polymerization (DP) and monosaccharide composition, leads to differential effects on the gut microbiota and host physiology. This guide provides a detailed comparison of digalacturonic acid (a POS with a DP of 2) and other pectic oligosaccharides, focusing on their impact on gut microbiota composition, short-chain fatty acid (SCFA) production, and underlying molecular mechanisms. Experimental data from various in vitro studies are presented to offer a quantitative basis for comparison.

Data Presentation

Table 1: Comparative Effects on Gut Microbiota Composition
FeatureThis compoundOther Pectic Oligosaccharides (Higher DP)References
Selective Stimulation of Beneficial Bacteria Stimulates the growth of Lactobacillus reuteri and Streptococcus thermophilus.[1]Higher DP (e.g., DP 7-10) POS demonstrate a stronger bifidogenic effect, promoting the growth of Bifidobacterium species.[2]
Growth of Specific Probiotic Strains (log CFU/mL) Lactobacillus reuteri: 9.58Streptococcus thermophilus: 8.63Data for specific higher DP POS and their direct comparison with this compound under identical conditions is limited. However, studies show that oligosaccharides with higher molecular weights (MW 3-10 kDa and MW 10-30 kDa) increase the bifidogenic effect.[1][3]
Inhibition of Pathogenic Bacteria Inhibits the growth of Listeria monocytogenes and Staphylococcus aureus.[1]Preparations with MW 3-10 kDa and MW 10-30 kDa have been observed to inhibit Escherichia coli, Salmonella enterica serovar Typhimurium, and Listeria monocytogenes.
Adhesion to Intestinal Cells Data not available.Pectic oligosaccharides with MW 3-10 kDa and MW 10-30 kDa have been shown to support the adhesion of beneficial microorganisms to mucin and collagen surfaces.
Table 2: Comparative Effects on Short-Chain Fatty Acid (SCFA) Production
FeatureThis compoundOther Pectic Oligosaccharides (Pectin Fermentation)References
Major SCFAs Produced Primarily fermented to acetate (B1210297).Fermentation of pectin (a complex mixture of POS) produces acetate, propionate, and butyrate.
Temporal Production Profile (in vitro pectin fermentation) Data not available.Acetate: Rapid increase after 6 hours, peaking around 18 hours.Propionate: Increase observed after 48 hours.Butyrate: Gradual increase, reaching approximately 28% of total SCFAs by 48 hours.
SCFA Yield Near-equimolar amounts of acetate and lactate (B86563) were produced during fermentation by Lactobacillus suebicus.The overall yield and ratio of SCFAs are dependent on the specific structure of the pectic oligosaccharide and the composition of the gut microbiota.

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

In Vitro Fermentation Model

A common method to assess the prebiotic potential of oligosaccharides involves in vitro fermentation using fecal inocula from healthy donors.

1. Basal Medium Preparation: A basal fermentation medium is prepared to support the growth of gut bacteria. A typical composition includes (per liter):

  • Peptone: 2 g

  • Yeast extract: 2 g

  • NaCl: 0.1 g

  • K₂HPO₄: 0.04 g

  • KH₂PO₄: 0.04 g

  • MgSO₄·7H₂O: 0.01 g

  • CaCl₂·6H₂O: 0.01 g

  • NaHCO₃: 2 g

  • Cysteine hydrochloride: 0.5 g

  • Bile salts: 0.5 g

  • Hemin: 10 mg

  • Vitamin K1: 10 µL

  • Tween 80: 2 mL

  • Resazurin (anaerobic indicator): 1 mg

The medium is autoclaved and then deoxygenated by sparging with an anaerobic gas mixture (e.g., 80% N₂, 10% CO₂, 10% H₂).

2. Fecal Slurry Preparation: Fresh fecal samples are collected from healthy donors who have not taken antibiotics for at least three months. A 10% (w/v) fecal slurry is prepared by homogenizing the feces in an anaerobic phosphate-buffered saline (PBS) solution.

3. Fermentation:

  • Sterile fermentation vessels are filled with the basal medium.

  • The oligosaccharide substrate (e.g., this compound or other POS) is added to the desired concentration (e.g., 1% w/v).

  • The vessels are inoculated with the fecal slurry (e.g., 10% v/v).

  • The cultures are incubated under anaerobic conditions at 37°C for a specified period (e.g., 24-48 hours).

  • Samples are collected at different time points for analysis of bacterial populations (e.g., by qPCR or 16S rRNA gene sequencing) and SCFA concentrations (e.g., by gas chromatography).

Bacterial Adhesion to Intestinal Cells Assay

This assay evaluates the ability of probiotic bacteria, potentially promoted by prebiotics, to adhere to the intestinal epithelium.

1. Cell Culture: Human intestinal epithelial cell lines, such as Caco-2 or HT-29, are cultured to form a confluent monolayer in multi-well plates.

2. Bacterial Preparation: Probiotic bacterial strains are cultured in appropriate growth media. The bacterial cells are harvested, washed, and resuspended in a suitable buffer.

3. Adhesion Assay:

  • The cultured intestinal cell monolayers are washed to remove the culture medium.

  • The bacterial suspension is added to the wells containing the intestinal cells.

  • The plates are incubated for a specific period (e.g., 1-2 hours) to allow for bacterial adhesion.

  • Non-adherent bacteria are removed by washing the wells with PBS.

  • The number of adherent bacteria is quantified. This can be done by lysing the intestinal cells and plating the lysate to determine colony-forming units (CFU), or by using fluorescently labeled bacteria and measuring the fluorescence intensity.

Signaling Pathways and Experimental Workflows

TLR4/NF-κB Signaling Pathway in Intestinal Inflammation

D-galacturonic acid has been shown to exert anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a key regulator of the inflammatory response in the gut.

TLR4_NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits LPS LPS LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF-κB NF-κB (p50/p65) IκBα->NF-κB Inhibits NF-κB_nuc NF-κB (p50/p65) NF-κB->NF-κB_nuc Translocation Pro-inflammatory Genes Pro-inflammatory Gene Transcription NF-κB_nuc->Pro-inflammatory Genes Activates Cytokines Pro-inflammatory Cytokines Pro-inflammatory Genes->Cytokines experimental_workflow cluster_preparation Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis fecal_sample Fecal Sample Collection inoculation Inoculation of Fermentation Vessels fecal_sample->inoculation media_prep Basal Medium Preparation media_prep->inoculation oligo_prep Oligosaccharide Substrate Preparation oligo_prep->inoculation incubation Anaerobic Incubation (37°C, 24-48h) inoculation->incubation sampling Sample Collection (0, 12, 24, 48h) incubation->sampling microbiota_analysis Microbiota Analysis (qPCR, 16S rRNA sequencing) sampling->microbiota_analysis scfa_analysis SCFA Analysis (Gas Chromatography) sampling->scfa_analysis data_analysis Data Analysis & Interpretation microbiota_analysis->data_analysis scfa_analysis->data_analysis

References

comparative analysis of enzymatic versus acid hydrolysis for digalacturonic acid production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of digalacturonic acid, a valuable disaccharide with applications in pharmaceuticals and biotechnology, is primarily achieved through the hydrolysis of pectin (B1162225), a complex polysaccharide found in plant cell walls. The two principal methods for this process are enzymatic hydrolysis and acid hydrolysis. This guide provides a detailed comparative analysis of these two techniques, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.

At a Glance: Enzymatic vs. Acid Hydrolysis

FeatureEnzymatic HydrolysisAcid Hydrolysis
Specificity High: Primarily yields oligo-galacturonic acids, including this compound, with minimal side products.Low: Produces a mixture of mono-, di-, and oligo-galacturonic acids, as well as degradation byproducts.
Yield of this compound Potentially higher due to specificity, though precise comparative data is limited.Variable, often lower for specific oligomers due to non-specific cleavage and degradation.
Reaction Conditions Mild (e.g., pH 4.0-6.0, 40-60°C).Harsh (e.g., high acid concentration, temperatures up to 100°C or higher).
Byproducts Minimal; mainly other oligo-galacturonic acids.Can include furfural (B47365) and other degradation products from sugars.[1]
Cost Enzymes can be a significant cost factor.Reagents (acids) are generally less expensive.
Environmental Impact More environmentally friendly due to milder conditions and biodegradable catalysts.Can generate corrosive and hazardous waste.
Process Control Easier to control and optimize for specific product profiles.Can be difficult to control, leading to variability in product composition.

In-Depth Comparison

Enzymatic hydrolysis offers a significant advantage in terms of specificity. The use of endo-polygalacturonases allows for the targeted cleavage of the internal α-1,4-glycosidic bonds of the polygalacturonic acid backbone of pectin, leading to the production of oligogalacturonides, including this compound.[2][3] Research has shown that at the early stages of enzymatic hydrolysis, digalacturonic and trigalacturonic acids are among the primary products.[2] One study indicated that after 5 hours of hydrolysis with a novel endo-polygalacturonase, the main products were di- and tri-galacturonic acid.[2] This specificity results in a cleaner product stream with fewer byproducts, simplifying downstream purification processes.

Acid hydrolysis, in contrast, is a less selective method. While it can effectively depolymerize pectin, the harsh conditions, including high temperatures and strong acids (e.g., sulfuric acid, hydrochloric acid, or citric acid), can lead to the formation of a broader range of products, including the monomer galacturonic acid and various oligosaccharides. Furthermore, these conditions can cause the degradation of the liberated sugars into undesirable byproducts such as furfural. This lack of specificity can make the isolation of pure this compound more challenging and may result in lower overall yields of the desired product.

While direct comparative data on the yield of this compound is scarce, studies on the overall yield of reducing compounds from pectin hydrolysis suggest a higher efficiency for the enzymatic method. For instance, one comparative study reported a 93.0% yield of reducing compounds through enzymatic hydrolysis, compared to 60.0% with acid hydrolysis. Although this data does not specifically quantify this compound, it highlights the greater efficiency of enzymatic depolymerization under optimized conditions.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for both enzymatic and acid hydrolysis for the production of this compound from pectin.

Enzymatic_vs_Acid_Hydrolysis cluster_enzymatic Enzymatic Hydrolysis Workflow cluster_acid Acid Hydrolysis Workflow Pectin_E Pectin Substrate Hydrolysis_E Enzymatic Hydrolysis (pH 4.5, 50°C, 5h) Pectin_E->Hydrolysis_E Enzyme_Prep Endo-polygalacturonase (e.g., from Aspergillus niger) Enzyme_Prep->Hydrolysis_E Inactivation_E Enzyme Inactivation (Heat Treatment) Hydrolysis_E->Inactivation_E Purification_E Purification (e.g., Chromatography) Inactivation_E->Purification_E DiGA_E This compound Purification_E->DiGA_E Pectin_A Pectin Substrate Hydrolysis_A Acid Hydrolysis (100°C, 4h) Pectin_A->Hydrolysis_A Acid_Prep Acid Solution (e.g., 1% H2SO4) Acid_Prep->Hydrolysis_A Neutralization_A Neutralization (e.g., with NaOH) Hydrolysis_A->Neutralization_A Purification_A Purification (e.g., Chromatography) Neutralization_A->Purification_A DiGA_A This compound + Byproducts Purification_A->DiGA_A

Caption: Comparative workflow for this compound production.

Detailed Experimental Protocols

The following are generalized protocols for the laboratory-scale production of this compound. Researchers should optimize these conditions based on their specific pectin source and desired product purity.

Protocol 1: Enzymatic Hydrolysis of Pectin

This protocol is adapted from methodologies for the enzymatic hydrolysis of pectin using endo-polygalacturonase.

  • Substrate Preparation:

    • Prepare a 1% (w/v) solution of citrus pectin in a 100 mM sodium acetate (B1210297) buffer (pH 4.5).

    • Stir the solution at room temperature until the pectin is fully dissolved.

  • Enzymatic Hydrolysis:

    • Pre-heat the pectin solution to 50°C in a temperature-controlled water bath with constant stirring.

    • Add endo-polygalacturonase (e.g., from Aspergillus niger) to the pectin solution. The optimal enzyme concentration should be determined empirically, but a starting point of 10-20 units per gram of pectin is recommended.

    • Incubate the reaction mixture at 50°C with continuous agitation for 5 hours. Samples can be taken at different time points to monitor the progress of the hydrolysis.

  • Enzyme Inactivation:

    • After the desired incubation time, stop the reaction by heating the mixture in a boiling water bath for 10 minutes to denature the enzyme.

  • Product Analysis and Purification:

    • Cool the reaction mixture to room temperature and centrifuge to remove any insoluble material.

    • The supernatant, containing a mixture of oligo-galacturonic acids, can be analyzed by techniques such as High-Performance Anion-Exchange Chromatography (HPAEC) or Thin-Layer Chromatography (TLC) to identify and quantify this compound.

    • For purification of this compound, chromatographic techniques such as size-exclusion or ion-exchange chromatography can be employed.

Protocol 2: Acid Hydrolysis of Pectin

This protocol is based on general methods for the acid hydrolysis of pectin.

  • Substrate Preparation:

    • Prepare a 1% (w/v) suspension of citrus pectin in deionized water.

  • Acid Hydrolysis:

    • While stirring, slowly add a concentrated acid, such as sulfuric acid, to the pectin suspension to achieve a final concentration of 1% (v/v).

    • Heat the mixture to 100°C under reflux with constant stirring for 4 hours.

  • Neutralization:

    • After hydrolysis, cool the reaction mixture to room temperature in an ice bath.

    • Carefully neutralize the solution to pH 7.0 by the slow addition of a sodium hydroxide (B78521) solution.

  • Product Analysis and Purification:

    • Centrifuge the neutralized solution to remove any precipitate.

    • The supernatant will contain a mixture of galacturonic acid, this compound, other oligosaccharides, and potential degradation byproducts.

    • Analyze the composition of the hydrolysate using HPAEC or TLC.

    • Purification of this compound from the complex mixture will require chromatographic separation.

Conclusion

The choice between enzymatic and acid hydrolysis for the production of this compound depends on the specific requirements of the research or application. Enzymatic hydrolysis, with its high specificity and mild reaction conditions, is the preferred method for obtaining a high yield of this compound with minimal byproducts. This method is particularly advantageous when product purity is a primary concern. While the initial cost of enzymes may be higher, the reduced need for extensive purification can offset this expense.

Acid hydrolysis offers a lower-cost alternative in terms of reagents but suffers from a lack of specificity, leading to a more complex product mixture and the potential for product degradation. This method may be suitable for applications where a mixture of pectic oligosaccharides is acceptable or when cost is the primary limiting factor. For the targeted production of high-purity this compound, the advantages of enzymatic hydrolysis are clear.

References

Comparative Guide to Antibody Cross-Reactivity with Digalacturonic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profiles of monoclonal antibodies against digalacturonic acid and its analogs. The data presented is intended to aid researchers in selecting the most appropriate antibodies for their specific applications, whether in basic research, diagnostics, or therapeutic development. All quantitative data is summarized in clear, structured tables, and detailed experimental protocols are provided for key methodologies.

Executive Summary

The specificity of monoclonal antibodies to pectic oligosaccharides, including this compound, is highly dependent on the degree of polymerization (DP) and the degree and pattern of methyl-esterification of the galacturonic acid backbone. This guide focuses on the well-characterized monoclonal antibodies JIM5 and JIM7, among others, to illustrate these binding specificities. Through competitive inhibition ELISA, the cross-reactivity of these antibodies with a range of oligogalacturonide analogs has been quantified, providing valuable insights into their epitope recognition.

Antibody Cross-Reactivity Data

The following table summarizes the cross-reactivity of various monoclonal antibodies with a series of oligogalacturonic acid analogs. The data is presented as the concentration of the analog required for 50% inhibition (IC50) of the antibody's binding to its target antigen. A lower IC50 value indicates a higher binding affinity and therefore greater cross-reactivity.

Monoclonal AntibodyTarget EpitopeAnalog (Oligogalacturonide)Degree of Polymerization (DP)Degree of Methyl-esterification (%)IC50 (µg/mL)
JIM5 Partially methyl-esterified homogalacturonanUnesterified oligogalacturonides2-100>1000
Partially methyl-esterified oligogalacturonides9~3510
Partially methyl-esterified oligogalacturonides6~35100
Highly methyl-esterified oligogalacturonides9~80>1000
JIM7 Highly methyl-esterified homogalacturonanUnesterified oligogalacturonides2-100>1000
Partially methyl-esterified oligogalacturonides9~35100
Highly methyl-esterified oligogalacturonides9~801
Highly methyl-esterified oligogalacturonides6~8010
LM19 Unesterified homogalacturonanUnesterified oligogalacturonides≥ 60High Affinity
LM20 Highly methyl-esterified homogalacturonanHighly methyl-esterified homogalacturonan-HighHigh Affinity

Note: The data for JIM5 and JIM7 is adapted from Willats, W. G., et al. (2000). Carbohydrate Research, 327(3), 309-320. Data for LM19 and LM20 is based on information from the Paul Knox Cell Wall Lab. "High Affinity" indicates strong binding, though specific IC50 values were not provided in the source.

Experimental Protocols

A detailed protocol for determining antibody cross-reactivity using a competitive inhibition enzyme-linked immunosorbent assay (ELISA) is provided below. This is a widely used and robust method for quantifying the binding specificity of antibodies.

Competitive Inhibition ELISA Protocol

1. Materials:

  • Microtiter plates (96-well, high protein-binding capacity)

  • Target antigen (e.g., polygalacturonic acid)

  • Monoclonal antibody of interest

  • This compound and its analogs (inhibitors)

  • Enzyme-conjugated secondary antibody (e.g., goat anti-rat IgG-HRP)

  • Substrate for the enzyme (e.g., TMB)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS)

  • Stop solution (e.g., 2M H₂SO₄)

  • Plate reader

2. Procedure:

  • Antigen Coating:

    • Dilute the target antigen to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the diluted antigen to each well of a microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with washing buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with washing buffer.

  • Competitive Inhibition:

    • Prepare a series of dilutions of the this compound analogs (inhibitors) in a suitable buffer.

    • In a separate plate or tubes, pre-incubate a fixed, subsaturating concentration of the primary monoclonal antibody with each dilution of the inhibitor for 1-2 hours at room temperature.

    • Transfer 100 µL of the antibody-inhibitor mixtures to the corresponding wells of the antigen-coated plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with washing buffer.

  • Detection:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with washing buffer.

  • Signal Development:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for an appropriate time (e.g., 15-30 minutes) until color develops.

    • Add 50 µL of stop solution to each well to stop the reaction.

  • Data Analysis:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).

    • Plot the absorbance against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the maximum absorbance.

Visualizations

Experimental Workflow for Competitive Inhibition ELISA

ELISA_Workflow cluster_preparation Plate Preparation cluster_inhibition Inhibition Step cluster_binding_detection Binding and Detection A Coat Plate with Target Antigen B Block Non-specific Binding Sites A->B Wash E Add Antibody-Analog Mixture to Coated Plate B->E C Prepare Serial Dilutions of Analogs (Inhibitors) D Pre-incubate Primary Antibody with Analogs C->D D->E F Add Enzyme-conjugated Secondary Antibody E->F Wash G Add Substrate F->G Wash H Read Absorbance G->H Stop Reaction

Caption: Workflow of a competitive inhibition ELISA.

Logical Relationship of Antibody Specificity

Antibody_Specificity cluster_antibody Monoclonal Antibody cluster_factors Factors Influencing Binding cluster_outcome Binding Outcome Ab Antibody (e.g., JIM5, JIM7) Binding Binding Affinity (Cross-reactivity) Ab->Binding recognizes epitope on DP Degree of Polymerization DP->Binding DM Degree of Methyl-esterification DM->Binding Pattern Pattern of Methyl-esterification Pattern->Binding

Caption: Factors influencing antibody binding specificity.

A Researcher's Guide to Assessing the Purity of Digalacturonic Acid Standards for Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of analytical standards is paramount for accurate chromatographic analysis. This guide provides a comparative overview of commercially available digalacturonic acid standards, detailing methods for their purity assessment and offering insights into alternative standards.

This compound, a key disaccharide component of pectin, plays a significant role in various research areas, including food science, biofuel development, and pharmaceutical research. Accurate quantification and characterization of pectic oligosaccharides by chromatography rely on high-purity standards. This guide delves into the critical aspects of assessing the purity of this compound standards to ensure the reliability and reproducibility of experimental results.

Comparison of Commercial this compound Standards

The purity of commercially available this compound standards can vary between suppliers. While some vendors provide detailed Certificates of Analysis (CoA) with specific purity values, others may offer more general specifications. It is crucial for researchers to carefully evaluate the documentation provided by the supplier.

SupplierProduct CodeStated PurityMethod of Purity DeterminationAdditional Information
MegazymeO-GALA2> 95%[1]HPLC Peak Area[2]Prepared by controlled enzymatic hydrolysis of polygalacturonic acid.[2]
BiosynthOD0165792% min (Specification), 80% (Result on CoA)[3]HPLC[3]Identity confirmed by NMR.[3]

Note: The purity stated by Megazyme is based on the relative HPLC peak area, which may not always directly correspond to a weight/weight percentage.[2] The Certificate of Analysis from Biosynth for a specific lot showed a purity value lower than the minimum specification, highlighting the importance of reviewing lot-specific documentation.[3]

Alternative Standards for Chromatographic Analysis

In addition to this compound, other related compounds can serve as standards in chromatographic analyses of pectic oligosaccharides. The choice of standard will depend on the specific application and the nature of the sample being analyzed.

  • D-(+)-Galacturonic Acid Monohydrate: The monomeric unit of pectic polysaccharides, widely available as a high-purity analytical standard from various suppliers like Sigma-Aldrich.

  • Trigalacturonic Acid and Tetragalacturonic Acid: Longer oligomers of galacturonic acid, available from suppliers like Megazyme, which can be useful for calibrating chromatographic separations of larger oligosaccharides.[4]

  • Polygalacturonic Acid: A polymeric standard that can be used in methods involving enzymatic digestion to generate oligosaccharide standards in-house.[5]

Experimental Protocols for Purity Assessment

Accurate determination of this compound purity requires robust analytical methods. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Quantitative Nuclear Magnetic Resonance (qNMR) are powerful techniques for this purpose.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive method for the direct analysis of carbohydrates without the need for derivatization.

Experimental Protocol:

  • Column: A high-pH anion-exchange column, such as a Dionex CarboPac™ PA100 or a similar column, is suitable for the separation of uronic acids and oligosaccharides.

  • Mobile Phase: A gradient elution using sodium hydroxide (B78521) and sodium acetate (B1210297) is typically employed. A representative gradient could be:

    • Initial conditions: 100 mM NaOH

    • Linear gradient to 100 mM NaOH, 1 M NaCl over 30 minutes.

  • Flow Rate: A flow rate of 1.0 mL/min is commonly used.

  • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode. The waveform should be optimized for carbohydrate detection.

  • Standard Preparation: Prepare a stock solution of the this compound standard in high-purity water. A series of dilutions are then made to generate a calibration curve.

HPAEC_PAD_Workflow cluster_prep Sample Preparation cluster_analysis HPAEC-PAD Analysis cluster_data Data Processing Standard This compound Standard Dissolve Dissolve in High-Purity Water Standard->Dissolve Dilute Prepare Calibration Series Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate Anion-Exchange Separation Inject->Separate Detect Pulsed Amperometric Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Determine Purity Calibrate->Quantify

HPAEC-PAD workflow for purity assessment.
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, provided a certified internal standard is used.

Experimental Protocol:

  • Internal Standard: Select a certified reference material with a known purity that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte signals. Maleic acid or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) are common choices.

  • Sample Preparation: Accurately weigh the this compound standard and the internal standard into an NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O).

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • Experiment: A standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest is crucial for accurate quantification.

    • Processing: The spectrum should be carefully phased and baseline corrected.

  • Purity Calculation: The purity of the this compound is calculated by comparing the integral of a well-resolved analyte signal to the integral of the internal standard signal, taking into account the number of protons giving rise to each signal, their molecular weights, and the weighed masses.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Purity Calculation Weigh_Sample Accurately Weigh this compound Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_IS Accurately Weigh Internal Standard Weigh_IS->Dissolve Acquire Acquire 1H NMR Spectrum Dissolve->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Analyte and IS Signals Process->Integrate Calculate Calculate Purity Based on Integral Ratios Integrate->Calculate

qNMR workflow for purity assessment.

Logical Framework for Purity Assessment

The selection of a suitable this compound standard and the appropriate analytical method for purity verification is a critical step in ensuring the quality of chromatographic data. The following diagram illustrates the decision-making process.

Purity_Assessment_Logic Start Start: Need for this compound Standard Identify_Suppliers Identify Potential Suppliers Start->Identify_Suppliers Request_CoA Request and Review CoA/Product Specifications Identify_Suppliers->Request_CoA Purity_Acceptable Is Stated Purity Sufficient? Request_CoA->Purity_Acceptable Select_Method Select Purity Verification Method Purity_Acceptable->Select_Method Yes Consider_Alternative Consider Alternative Standard or Supplier Purity_Acceptable->Consider_Alternative No HPAEC_PAD HPAEC-PAD Select_Method->HPAEC_PAD qNMR qNMR Select_Method->qNMR Perform_Analysis Perform In-house Analysis HPAEC_PAD->Perform_Analysis qNMR->Perform_Analysis Purity_Confirmed Is Purity Confirmed? Perform_Analysis->Purity_Confirmed Use_Standard Use Standard in Chromatographic Assays Purity_Confirmed->Use_Standard Yes Contact_Supplier Contact Supplier for Clarification/Return Purity_Confirmed->Contact_Supplier No Contact_Supplier->Consider_Alternative Consider_Alternative->Identify_Suppliers

Decision-making process for standard selection and purity verification.

References

A Comparative Analysis of Digalacturonic Acid Metabolism in Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of bacterial metabolism is paramount. This guide provides a comparative study of digalacturonic acid metabolism across different bacterial strains, offering insights into their catabolic strategies. The information presented is supported by experimental data and detailed methodologies to aid in research and development.

This compound, a disaccharide derived from the breakdown of pectin (B1162225), is a significant carbon source for various bacteria. The metabolic pathways for its utilization differ among bacterial species, reflecting their ecological niches and enzymatic machinery. This comparison focuses on key bacterial strains known for their pectinolytic activity: the phytopathogen Erwinia chrysanthemi, the soil saprophyte Pseudomonas putida, and the gut commensals Bacteroides thetaiotaomicron and Escherichia coli.

Comparative Data on this compound Metabolism

The following table summarizes key quantitative parameters of this compound metabolism in the selected bacterial strains. These values are compiled from various studies and represent the current understanding of their metabolic capabilities.

ParameterErwinia chrysanthemiPseudomonas putidaBacteroides thetaiotaomicronEscherichia coli
Primary Metabolic Pathway Isomerase PathwayOxidative PathwayIsomerase PathwayIsomerase Pathway (Ashwell Pathway)
Key Transport Protein(s) ExuT (for galacturonate)D-galactonate catabolism operon (dgo)Putative oligo-GalA transportersExuT (for galacturonate)
Key Catabolic Enzyme(s) Uronate isomerase, UxuA, UxuB, KdgK, KdgAD-galactonate dehydratasePectate lyases, oligo-α-1,4-galacturonide lyaseUxaC, UxaB, UxaA
End Products of Fermentation Pyruvate (B1213749), glyceraldehyde-3-phosphateα-ketoglutarateShort-chain fatty acids (acetate, propionate, butyrate)Pyruvate, glyceraldehyde-3-phosphate
Regulation Negatively regulated by ExuR and KdgR repressors.[1]Likely regulated by the presence of D-galactonate.Substrate-inducible expression of pectinolytic enzymes.Regulated by the ExuR transcriptional regulator.[2]
Metabolic Efficiency (Qualitative) High (efficiently utilizes pectin degradation products for pathogenesis)Moderate to High (rhizosphere populations show higher oxidation rates)[3]High (major degrader of dietary pectin in the gut)Moderate (utilization confers a growth advantage in the gut)[2]

Metabolic Pathways and Regulation

The metabolic strategies for this compound utilization diverge primarily into two main routes: the isomerase pathway and the oxidative pathway.

Isomerase Pathway: This pathway, employed by Erwinia chrysanthemi, Bacteroides thetaiotaomicron, and Escherichia coli, involves the isomerization of uronic acids. In E. chrysanthemi, galacturonate and its oligomers are transported into the cell and catabolized through a series of enzymatic steps to 2-keto-3-deoxygluconate (B102576) (KDG), which is then cleaved into pyruvate and glyceraldehyde-3-phosphate.[1] This pathway is tightly regulated by the repressors ExuR and KdgR, ensuring the expression of catabolic genes only in the presence of their substrates.[1] Similarly, E. coli utilizes the Ashwell pathway, a variant of the isomerase pathway, for galacturonic acid metabolism, which is controlled by the ExuR transcriptional regulator.[2] In the gut symbiont Bacteroides thetaiotaomicron, the degradation of pectin, including this compound, leads to the production of short-chain fatty acids (SCFAs), which are important metabolites for host health.[4]

Oxidative Pathway: Pseudomonas putida, particularly strains isolated from the rhizosphere, demonstrates a preference for the oxidative pathway. This pathway involves the oxidation of D-galacturonic acid. Studies have shown that rhizosphere populations of P. putida have a significantly higher capacity for D-galactonic/D-galacturonic acid oxidation compared to bulk soil populations, suggesting an adaptation to the plant root environment where pectin is abundant.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key metabolic pathways and a general experimental workflow for studying this compound metabolism.

Digalacturonic_Acid_Metabolism_Pathway cluster_extracellular Extracellular cluster_bacterial_cell Bacterial Cell cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm cluster_isomerase Isomerase Pathway (E. chrysanthemi, B. thetaiotaomicron, E. coli) cluster_oxidative Oxidative Pathway (P. putida) Pectin Pectin Digalacturonic_Acid This compound Pectin->Digalacturonic_Acid Pectinases DGA_periplasm This compound Digalacturonic_Acid->DGA_periplasm Transport DGA_isomerase This compound DGA_periplasm->DGA_isomerase Transport DGA_oxidative This compound DGA_periplasm->DGA_oxidative Transport Galacturonate_iso Galacturonate DGA_isomerase->Galacturonate_iso Oligogalacturonide lyase KDG 2-keto-3-deoxygluconate Galacturonate_iso->KDG Isomerase enzymes Pyruvate_G3P Pyruvate + Glyceraldehyde-3-P KDG->Pyruvate_G3P SCFAs Short-Chain Fatty Acids (B. thetaiotaomicron) Pyruvate_G3P->SCFAs Galacturonate_ox Galacturonate DGA_oxidative->Galacturonate_ox Galactonate D-Galactonate Galacturonate_ox->Galactonate Uronate dehydrogenase Alpha_KG α-ketoglutarate Galactonate->Alpha_KG Dehydratase

Caption: Generalized metabolic pathways for this compound in bacteria.

Experimental_Workflow cluster_preparation 1. Preparation cluster_experiment 2. Experiment cluster_analysis 3. Analysis Strain_Selection Select Bacterial Strains Media_Preparation Prepare Minimal Media with This compound as Sole Carbon Source Strain_Selection->Media_Preparation Inoculation Inoculate Media with Bacterial Strains Incubation Incubate under Controlled Conditions (Temperature, Aeration, Time) Inoculation->Incubation Sampling Collect Samples at Different Time Points Incubation->Sampling Growth_Measurement Measure Bacterial Growth (OD600) Sampling->Growth_Measurement Metabolite_Analysis Analyze Metabolites by HPLC/LC-MS (this compound, Organic Acids, etc.) Sampling->Metabolite_Analysis Enzyme_Assay Perform Enzyme Assays (e.g., Lyase, Dehydrogenase activity) Sampling->Enzyme_Assay Data_Analysis Data Analysis and Comparison Growth_Measurement->Data_Analysis Metabolite_Analysis->Data_Analysis Enzyme_Assay->Data_Analysis

Caption: A typical experimental workflow for comparative metabolic studies.

Experimental Protocols

Bacterial Growth on this compound

This protocol outlines the general procedure for assessing the growth of different bacterial strains on this compound as a sole carbon source.

1. Media Preparation:

  • Prepare a minimal medium (e.g., M9 minimal salts) appropriate for the bacterial strains being tested.

  • Sterilize the medium by autoclaving.

  • Prepare a sterile stock solution of this compound (e.g., 10% w/v).

  • Aseptically add the this compound stock solution to the cooled minimal medium to a final concentration of 0.2-0.5% (w/v).

2. Inoculation and Growth:

  • Grow overnight cultures of the bacterial strains in a rich medium (e.g., LB broth).

  • Wash the cells twice with sterile phosphate-buffered saline (PBS) to remove residual rich medium.

  • Inoculate the minimal medium containing this compound with the washed bacterial cells to an initial optical density at 600 nm (OD600) of approximately 0.05.

  • Incubate the cultures under appropriate conditions (e.g., 37°C with shaking for E. coli and B. thetaiotaomicron, 30°C for P. putida and E. chrysanthemi).

  • Monitor bacterial growth by measuring the OD600 at regular intervals.

Analysis of this compound and its Metabolites by HPLC

This protocol provides a method for quantifying the consumption of this compound and the production of metabolic end products using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation:

  • At various time points during bacterial growth, collect culture samples.

  • Centrifuge the samples to pellet the bacterial cells.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

  • Store the filtered supernatant at -20°C until analysis.

2. HPLC Analysis:

  • Instrumentation: An HPLC system equipped with a suitable column for organic acid analysis (e.g., a C18 or an ion-exchange column) and a UV or refractive index (RI) detector.

  • Mobile Phase: A common mobile phase for organic acid analysis is a dilute solution of sulfuric acid (e.g., 5 mM H₂SO₄) in ultrapure water.

  • Standard Preparation: Prepare standard solutions of this compound and expected metabolic end products (e.g., acetate, propionate, butyrate, pyruvate, α-ketoglutarate) of known concentrations.

  • Injection and Analysis: Inject the prepared samples and standards onto the HPLC column. The concentration of each compound is determined by comparing the peak area in the sample chromatogram to the calibration curve generated from the standards.[5][6]

Measurement of this compound Uptake using Radiolabeled Substrates

This protocol describes a method to measure the rate of this compound uptake by bacterial cells using a radiolabeled substrate.

1. Preparation of Cells:

  • Grow bacterial cells in a medium containing an inducer of the this compound transport system (e.g., galacturonic acid) to mid-log phase.

  • Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., PBS).

  • Resuspend the cells in the same buffer to a specific cell density.

2. Uptake Assay:

  • Pre-warm the cell suspension to the desired temperature.

  • Initiate the uptake reaction by adding a known concentration of radiolabeled this compound (e.g., [¹⁴C]-digalacturonic acid).

  • At specific time intervals, take aliquots of the cell suspension and immediately filter them through a membrane filter (e.g., 0.45 µm nitrocellulose) to separate the cells from the medium.

  • Wash the filter rapidly with ice-cold buffer to remove any non-specifically bound radiolabel.

3. Quantification:

  • Place the filter in a scintillation vial with a suitable scintillation cocktail.

  • Measure the radioactivity associated with the cells using a scintillation counter.

  • The rate of uptake can be calculated from the amount of radioactivity incorporated into the cells over time.[7][8]

References

Navigating the Matrix: A Comparative Guide to the Colorimetric Assay of Digalacturonic Acid in the Presence of Neutral Sugars

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of uronic acids, such as digalacturonic acid, is crucial in various fields, including plant biology, food science, and biofuel development. However, the presence of neutral sugars often poses a significant challenge, leading to interference and overestimation in traditional colorimetric assays. This guide provides a comprehensive comparison of colorimetric methods, focusing on the validation of an assay for this compound in complex carbohydrate mixtures.

The accurate determination of uronic acids is frequently hampered by the co-existence of neutral sugars (e.g., glucose, galactose, xylose). Under the strong acidic and high-temperature conditions of many colorimetric assays, neutral sugars dehydrate to form furfural (B47365) derivatives, which then react with the colorimetric reagents, producing a background color that inflates the uronic acid measurement. This interference is a critical issue that necessitates careful selection and validation of the analytical method.

Comparison of Colorimetric Assays for Uronic Acids

The two most prominent colorimetric methods for uronic acid quantification are the carbazole (B46965) assay and the m-hydroxydiphenyl assay. While both are based on the reaction of a reagent with the furfural derivatives of uronic acids in a concentrated acid, their susceptibility to neutral sugar interference differs significantly.

The traditional carbazole assay is highly prone to interference from neutral sugars.[1][2] A major part of the color development from neutral sugars in this assay happens during a second heating step after the addition of the carbazole reagent.[1]

The m-hydroxydiphenyl method, developed by Blumenkrantz and Asboe-Hansen, offers a significant improvement.[3][4][5][6] This method is generally less susceptible to neutral sugar interference because the reaction with the m-hydroxydiphenyl reagent occurs at room temperature, thereby avoiding the second heating step that contributes to the interference.[1] For this reason, the m-hydroxydiphenyl assay is often recommended for its lower background readings in the presence of large quantities of neutral sugars.[7]

To further enhance the specificity of the m-hydroxydiphenyl assay, a modification involving the addition of sulfamate (B1201201) has been proposed.[8] Sulfamate effectively suppresses the color formation from neutral sugars by minimizing the browning that occurs during the initial heating in concentrated sulfuric acid.[1][8]

Below is a summary of the performance of these methods:

Assay MethodPrincipleSusceptibility to Neutral Sugar InterferenceKey AdvantagesKey Disadvantages
Carbazole Assay Reaction of carbazole with furfural derivatives of uronic acids in hot, concentrated sulfuric acid.HighEstablished method.Significant interference from neutral sugars, leading to overestimation.[1][2]
m-Hydroxydiphenyl Assay Reaction of m-hydroxydiphenyl with furfural derivatives of uronic acids in concentrated sulfuric acid at room temperature.ModerateLess interference from neutral sugars compared to the carbazole method.[1] Quicker and more sensitive.[3]Still susceptible to some interference, especially with high concentrations of neutral sugars.[8]
Modified m-Hydroxydiphenyl Assay (with Sulfamate) Addition of sulfamate to the m-hydroxydiphenyl assay to suppress browning from neutral sugars.LowSignificantly reduced interference from neutral sugars, allowing for more accurate quantification in complex mixtures.[8]Requires an additional reagent and careful optimization of sulfamate concentration.

Experimental Protocols

Modified m-Hydroxydiphenyl Assay for this compound

This protocol is adapted from the method of Filisetti-Cozzi and Carpita (1991), which is a modification of the Blumenkrantz and Asboe-Hansen (1973) method to minimize neutral sugar interference.

Reagents:

  • Sulfuric Acid/Tetraborate (B1243019) Solution: 0.0125 M sodium tetraborate in concentrated sulfuric acid.

  • m-Hydroxydiphenyl Reagent: 0.15% (w/v) m-hydroxydiphenyl in 0.5% (w/v) NaOH. Prepare fresh.

  • Sulfamic Acid/Potassium Sulfamate Solution: 4 M sulfamic acid/potassium sulfamate, pH 1.6.

  • This compound Standard: Prepare a stock solution and a series of dilutions for the standard curve.

Procedure:

  • Sample Preparation: Prepare samples and standards in water to a final volume of 0.4 mL in glass test tubes.

  • Sulfamate Addition: Add 40 µL of the 4 M sulfamic acid/potassium sulfamate solution to each tube and vortex.

  • Acid Hydrolysis: Carefully add 2.4 mL of the ice-cold sulfuric acid/tetraborate solution to each tube. Vortex immediately and thoroughly.

  • Heating: Place the tubes in a boiling water bath for 5 minutes.

  • Cooling: Cool the tubes to room temperature in a water bath.

  • Color Development: Add 80 µL of the m-hydroxydiphenyl reagent and vortex immediately.

  • Incubation: Allow the color to develop for at least 10 minutes at room temperature.

  • Measurement: Measure the absorbance at 525 nm using a spectrophotometer.

  • Quantification: Determine the concentration of this compound in the samples by comparing their absorbance to the standard curve.

Workflow for Assay Validation

The following diagram illustrates the logical workflow for validating a colorimetric assay for this compound in the presence of neutral sugars.

AssayValidationWorkflow cluster_prep 1. Preparation cluster_assay 2. Assay Procedure cluster_data 3. Data Analysis cluster_validation 4. Validation Parameters A Prepare Digalacturonic Acid Standards D Perform Modified m-Hydroxydiphenyl Assay on all samples A->D B Prepare Neutral Sugar Solutions (e.g., Glucose, Galactose) C Prepare Mixed Samples: Known concentrations of This compound + Varying concentrations of Neutral Sugars B->C C->D E Generate Standard Curve (Absorbance vs. Concentration) D->E F Determine this compound Concentration in Mixed Samples D->F E->F H Linearity & Range E->H G Calculate Recovery (%) and Assess Interference F->G I Accuracy & Precision F->I J Specificity (Effect of Neutral Sugars) G->J K Limit of Detection (LOD) & Limit of Quantitation (LOQ) G->K

Workflow for the validation of a colorimetric assay for this compound.

Conclusion

The accurate quantification of this compound in the presence of neutral sugars is achievable with the appropriate selection and validation of a colorimetric assay. The modified m-hydroxydiphenyl method, incorporating sulfamate to suppress interference, stands out as a robust and reliable choice. By following a systematic validation workflow, researchers can ensure the accuracy and specificity of their results, leading to more reliable data in their scientific endeavors. For highly complex matrices or when absolute specificity is required, chromatographic methods such as HPLC can be considered as an orthogonal approach for validation.[9][10][11]

References

A Comparative Analysis of the Prebiotic Efficacy of Digalacturonic Acid and Commercial Prebiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the prebiotic effects of digalacturonic acid against commercially available prebiotics, namely Fructo-oligosaccharides (FOS), Galacto-oligosaccharides (GOS), and Inulin (B196767). The following sections present a comprehensive overview of their performance based on available experimental data, detailed methodologies of key experiments, and visualizations of relevant biological pathways.

Quantitative Data Comparison

The prebiotic potential of these compounds is evaluated based on their ability to selectively stimulate the growth of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, and the subsequent production of short-chain fatty acids (SCFAs), which are crucial for gut health. The data presented below is a synthesis of findings from various in vitro fermentation studies. It is important to note that direct comparative studies on purified this compound are limited; therefore, data from pectin-derived oligosaccharides (POS), which are rich in galacturonic acid units, are used as a proxy.

Prebiotic SubstratePredominantly Stimulated BacteriaTotal SCFA Production (in vitro)Acetate (%)Propionate (%)Butyrate (B1204436) (%)Reference
This compound (from POS) Bifidobacterium spp., Lactobacillus spp., Faecalibacterium prausnitziiHigh~50-60%~15-25%~15-25%[1]
Fructo-oligosaccharides (FOS) Bifidobacterium spp., Lactobacillus spp.High~50-65%~10-20%~15-25%[2][3]
Galacto-oligosaccharides (GOS) Bifidobacterium spp., Lactobacillus spp.High~45-60%~15-25%~10-20%[1][4]
Inulin Bifidobacterium spp., Faecalibacterium prausnitziiModerate to High~60-70%~10-20%~10-20%

Note: The percentage distribution of SCFAs can vary depending on the specific bacterial strains present in the gut microbiota, the degree of polymerization of the prebiotic, and the experimental conditions.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro batch culture fermentation experiments. These models are designed to simulate the conditions of the human colon and assess the fermentability of substrates by fecal microbiota.

In Vitro Fecal Batch Culture Fermentation

This method is widely used to assess the prebiotic potential of various substrates.

1. Fecal Slurry Preparation:

  • Fresh fecal samples are collected from healthy human donors who have not consumed antibiotics for at least three months.

  • A 10% (w/v) fecal slurry is prepared by homogenizing the feces in an anaerobic phosphate-buffered saline (PBS) solution containing a reducing agent (e.g., L-cysteine HCl).

2. Fermentation Medium:

  • A basal medium mimicking the nutrient environment of the human colon is prepared. This medium typically contains peptone, yeast extract, salts, and a reducing agent.

  • The prebiotic substrate (this compound, FOS, GOS, or Inulin) is added to the medium at a specific concentration (e.g., 1% w/v).

3. Fermentation Process:

  • The fecal slurry is inoculated into the fermentation medium containing the prebiotic substrate.

  • The cultures are incubated anaerobically at 37°C for a defined period (e.g., 24-48 hours).

4. Sample Analysis:

  • At various time points, samples are collected to measure:

    • Bacterial Population: Changes in the populations of specific bacterial groups (e.g., Bifidobacterium, Lactobacillus) are quantified using techniques like fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR).

    • Short-Chain Fatty Acid (SCFA) Production: The concentrations of acetate, propionate, and butyrate are determined using gas chromatography (GC).

    • pH: The pH of the fermentation medium is monitored as an indicator of acid production.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the key metabolic pathways involved in the prebiotic activity of these compounds.

Experimental_Workflow cluster_preparation Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis cluster_results Results fecal_sample Fecal Sample Collection fecal_slurry Fecal Slurry Preparation (10% w/v) fecal_sample->fecal_slurry inoculation Inoculation of Fecal Slurry fecal_slurry->inoculation basal_medium Basal Medium Preparation basal_medium->inoculation prebiotics Prebiotic Substrates (this compound, FOS, GOS, Inulin) prebiotics->inoculation incubation Anaerobic Incubation (37°C, 24-48h) inoculation->incubation sampling Sample Collection (0, 24, 48h) incubation->sampling bacterial_analysis Bacterial Population Analysis (FISH/qPCR) sampling->bacterial_analysis scfa_analysis SCFA Analysis (Gas Chromatography) sampling->scfa_analysis ph_measurement pH Measurement sampling->ph_measurement data_interpretation Data Interpretation and Comparison bacterial_analysis->data_interpretation scfa_analysis->data_interpretation ph_measurement->data_interpretation

Caption: Experimental workflow for in vitro fecal batch culture fermentation.

Prebiotic_Metabolism_Pathway cluster_substrates Prebiotic Substrates cluster_bacteria Gut Microbiota cluster_metabolites Metabolites cluster_effects Host Effects DGA This compound Bifido Bifidobacterium DGA->Bifido Lacto Lactobacillus DGA->Lacto Faecali Faecalibacterium DGA->Faecali FOS FOS / Inulin FOS->Bifido FOS->Faecali GOS GOS GOS->Bifido GOS->Lacto Acetate Acetate Bifido->Acetate Propionate Propionate Bifido->Propionate Lacto->Acetate Butyrate Butyrate Faecali->Butyrate Gut_Barrier Strengthens Gut Barrier Acetate->Gut_Barrier Pathogen_Inhibition Inhibition of Pathogens Acetate->Pathogen_Inhibition Immune_Modulation Immune Modulation Propionate->Immune_Modulation Butyrate->Gut_Barrier Butyrate->Immune_Modulation

References

A Comparative Guide to LC-MS and HPLC-UV Methods for Digalacturonic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of pectin-derived oligosaccharides, the accurate quantification of digalacturonic acid is of paramount importance. This guide provides an objective comparison of two common analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The information presented is based on established experimental data to assist in selecting the most suitable method for specific research needs.

Methodology Overview

Both LC-MS and HPLC-UV are powerful chromatographic techniques used to separate and quantify components within a mixture. The choice between them often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

HPLC-UV is a robust and widely accessible technique. It relies on the principle that molecules absorb light at specific wavelengths. For this compound, which lacks a strong chromophore, detection is typically performed at low ultraviolet wavelengths (around 210 nm)[1][2].

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique offers higher sensitivity and selectivity, allowing for the identification and quantification of analytes based on their mass-to-charge ratio, which is particularly advantageous for complex biological samples[3][4].

Experimental Protocols

Detailed methodologies for both analytical techniques are provided below. These protocols are synthesized from various published methods to represent a standard approach for this compound analysis.

HPLC-UV Method Protocol

A common approach for analyzing this compound using HPLC-UV involves the following steps:

  • Sample Preparation: Pectin-containing samples are typically subjected to enzymatic or acid hydrolysis to release this compound. The resulting hydrolysate is then filtered through a 0.22 µm or 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) or a specialized column like Newcrom R1 is often used[5].

    • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous acidic solution (e.g., 0.01 N phosphoric acid or formic acid in water) and an organic solvent like acetonitrile (B52724) is employed. For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with a volatile acid like formic acid.

    • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducibility.

  • Detection:

    • Detector: UV-Vis Diode Array Detector (DAD) or a variable wavelength detector.

    • Wavelength: Detection is set at a low wavelength, typically between 210 nm and 230 nm.

LC-MS Method Protocol

The LC-MS method provides more specific detection and is suitable for trace-level analysis.

  • Sample Preparation: Similar to the HPLC-UV method, samples undergo hydrolysis and filtration. For LC-MS, it is crucial to use MS-compatible solvents and additives (e.g., formic acid instead of phosphoric acid).

  • Chromatographic Conditions:

    • Column: A high-resolution column, such as a C18 or a HILIC column, is used to achieve good separation.

    • Mobile Phase: A gradient elution is commonly used, with mobile phase A consisting of water with a small amount of formic acid (e.g., 0.1%) and mobile phase B consisting of acetonitrile with formic acid.

    • Flow Rate: Typically in the range of 0.2 to 0.5 mL/min for analytical LC-MS.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI) is commonly used, often in negative ion mode for acidic compounds like this compound.

    • Mass Analyzer: A variety of mass analyzers can be used, including Quadrupole, Time-of-Flight (TOF), or Ion Trap.

    • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for targeted quantification to enhance sensitivity and selectivity. The deprotonated molecule [M-H]⁻ for this compound would be monitored at m/z 369.

Performance Comparison

The performance of each method is evaluated based on several key validation parameters. The following tables summarize the typical performance characteristics for the analysis of uronic acids, including this compound, by HPLC-UV and LC-MS.

Table 1: Comparison of HPLC-UV and LC-MS Method Validation Parameters for Uronic Acid Analysis

ParameterHPLC-UVLC-MS
Linearity (r²) > 0.999> 0.99
Limit of Detection (LOD) ~1-10 mg/L~0.004 mg/L
Limit of Quantification (LOQ) ~5-30 mg/L~0.01 mg/L
Precision (RSD%) < 5%< 15%
Accuracy (Recovery %) 95-105%90-110%
Specificity Moderate; susceptible to interference from other co-eluting compounds that absorb at the same wavelength.High; based on specific mass-to-charge ratio, minimizing interferences.

Experimental Workflows

To visualize the analytical processes, the following diagrams illustrate the experimental workflows for both the HPLC-UV and LC-MS methods.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis PectinSample Pectin Sample Hydrolysis Enzymatic/Acid Hydrolysis PectinSample->Hydrolysis Filtration Filtration (0.45 µm) Hydrolysis->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Data Data Acquisition & Quantification Detection->Data

Caption: Experimental workflow for this compound analysis by HPLC-UV.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis PectinSample Pectin Sample Hydrolysis Enzymatic/Acid Hydrolysis (MS-compatible reagents) PectinSample->Hydrolysis Filtration Filtration (0.22 µm) Hydrolysis->Filtration Injection LC Injection Filtration->Injection Separation UPLC/HPLC Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MassAnalysis Mass Analysis (e.g., Q-TOF) Ionization->MassAnalysis Data Data Acquisition & Quantification MassAnalysis->Data

Caption: Experimental workflow for this compound analysis by LC-MS.

Conclusion

The choice between HPLC-UV and LC-MS for the analysis of this compound depends on the specific requirements of the study.

  • HPLC-UV is a cost-effective, robust, and reliable method suitable for routine quality control and quantification where high sensitivity is not the primary concern and the sample matrix is relatively clean.

  • LC-MS offers superior sensitivity and selectivity, making it the method of choice for complex samples, trace-level quantification, and confirmatory analysis. The ability to provide molecular weight information adds a layer of confidence to the identification of the analyte.

For researchers in drug development and those working with complex biological matrices, the enhanced specificity and sensitivity of LC-MS often justify the higher operational cost. Conversely, for high-throughput screening or in laboratories where cost and ease of use are major considerations, HPLC-UV remains a very viable and effective option.

References

Safety Operating Guide

Proper Disposal of Digalacturonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of digalacturonic acid is crucial for maintaining laboratory safety and ensuring environmental compliance. While Safety Data Sheets (SDS) for this compound and its common forms (monohydrate, sodium salt) often indicate that it is not classified as a hazardous substance under GHS and OSHA standards, it is paramount to handle it with care and follow institutional and local regulations for chemical waste.[1][2] The toxicological properties of this material have not been fully investigated, warranting a cautious approach.[3][4]

Immediate Safety and Handling

Before handling this compound, ensure that you are familiar with standard laboratory safety practices. Although not classified as acutely toxic or a skin/eye irritant in several SDSs, it is prudent to minimize exposure.

  • Engineering Controls: Use with adequate ventilation, such as in a fume hood or with local exhaust ventilation, to control airborne levels, especially when handling the powder form to avoid dust formation.

  • Hygiene Measures: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking. Remove any contaminated clothing and wash it before reuse.

  • Storage: Store in a cool, dry place in a tightly closed container when not in use.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound to prevent contact.

PPE TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles (compliant with EN 166 or OSHA 29 CFR 1910.133).To prevent eye contact with dust or splashes.
Hand Protection Chemically resistant, protective gloves (e.g., nitrile).To prevent skin contact.
Skin and Body Standard laboratory coat. Long-sleeved clothing is recommended.To minimize skin exposure.
Respiratory Generally not required under normal use with adequate ventilation. For large spills or poor ventilation, use a NIOSH/MSHA-approved respirator.To avoid inhalation of dust particles.

Step-by-Step Disposal Procedure

All laboratory chemical waste should be treated as hazardous unless confirmed to be non-hazardous by the institution's Environmental Health and Safety (EH&S) or equivalent office. Never pour this compound down the drain.

  • Designate as Waste: A chemical is considered waste when you no longer intend to use it.

  • Containerize Waste:

    • Place solid this compound waste or solutions into a chemically compatible, leak-proof container with a secure lid. Plastic containers are often preferred.

    • Whenever possible, use the original container. Do not mix with other waste types to avoid unintended reactions.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

    • Include the date when the waste was first added to the container.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated SAA, which must be at or near the point of generation.

    • Ensure the SAA is inspected weekly for any leaks or container degradation.

    • Keep the waste container closed at all times except when adding waste.

  • Arrange for Disposal:

    • Contact your institution's EH&S office to schedule a pickup for the hazardous waste.

    • Follow their specific procedures for waste collection and disposal, which will be in accordance with licensed collectors and local, state, and federal regulations.

Spill Response

In the event of a spill:

  • Ventilate: Immediately ensure the area is well-ventilated.

  • Contain: Prevent the powder or solution from entering drains.

  • Clean-up:

    • Wearing appropriate PPE, sweep up the solid material.

    • Place the spilled material and any contaminated cleaning supplies (e.g., paper towels) into a designated hazardous waste container.

    • Clean the affected area thoroughly.

G This compound Disposal Workflow start This compound Waste (Solid or Aqueous) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Place in a Labeled, Compatible Waste Container ppe->container labeling Label: 'Hazardous Waste' + Chemical Name + Date container->labeling saa Store Sealed Container in Satellite Accumulation Area (SAA) labeling->saa pickup Contact EH&S for Waste Pickup saa->pickup end Proper Disposal by Licensed Facility pickup->end

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

References

Essential Safety and Operational Guide for Handling Digalacturonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical procedures for the handling and disposal of Digalacturonic acid in a laboratory setting. The following information is intended for researchers, scientists, and professionals in drug development to ensure safe and efficient use of this compound.

While some safety data sheets (SDS) classify D-galacturonic acid monohydrate as non-hazardous, others indicate potential for irritation to the eyes, skin, and respiratory tract.[1][2] Given the incomplete toxicological data, it is imperative to handle this chemical with a comprehensive safety approach.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is essential to minimize exposure and ensure personal safety. This includes protection for the eyes, face, hands, and body.

Summary of Required Personal Protective Equipment

PPE CategoryItemMaterial/Standard SpecificationPurpose
Eye and Face Protection Chemical Safety GogglesConforming to OSHA 29 CFR 1910.133 or European Standard EN166Protects against dust particles and potential splashes.[1]
Face ShieldWorn over gogglesProvides a secondary layer of protection for the entire face from splashes.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile or Butyl RubberPrevents direct skin contact with the chemical.[4]
Body Protection Laboratory Coat or Chemical-Resistant ApronStandard laboratory useProtects against minor spills and contamination of personal clothing.
Respiratory Protection N95 Respirator or equivalentNIOSH-approvedRecommended when handling the powder outside of a ventilated enclosure to prevent inhalation of dust particles.[4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for minimizing risk and ensuring the integrity of experimental procedures.

1. Engineering Controls and Preparation:

  • Ventilation: Always handle this compound powder within a certified chemical fume hood or a glove box to control airborne levels.[1]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.

  • Spill Kit: Have a spill kit specifically for acidic powders readily available. This should include a neutralizer.

2. Handling the Compound:

  • Donning PPE: Before handling the chemical, put on all required PPE as detailed in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transferring of the solid material within the ventilated enclosure.

    • Use spatulas and other non-reactive tools for transfer.

    • Avoid creating dust clouds. If dust is generated, allow it to settle before proceeding.

  • In Solution:

    • When dissolving the acid, add it slowly to the solvent to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work surface and any equipment used with a suitable decontaminating solution.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by face shield, goggles, and then the lab coat.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.[1][5]

Experimental Workflow for Handling this compound

G Figure 1. Procedural Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep1 Verify Fume Hood Operation prep2 Locate Emergency Equipment prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Weigh and Transfer in Hood prep3->handle1 handle2 Prepare Solution handle1->handle2 post1 Decontaminate Work Area handle2->post1 post2 Doff PPE Correctly post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: Procedural Workflow for Handling this compound.

Disposal Plan: Waste Management Protocol

Proper disposal of chemical waste and contaminated materials is crucial for laboratory safety and environmental compliance.

1. Waste Segregation:

  • Solid Waste:

    • Unused or excess this compound should be collected in a clearly labeled, sealed container for hazardous waste.

    • Contaminated consumables such as weigh boats, pipette tips, and paper towels should be placed in a separate, labeled solid waste container.

  • Liquid Waste:

    • Aqueous solutions of this compound should be collected in a designated, labeled liquid waste container. Do not pour down the drain.[5]

2. Contaminated PPE Disposal:

  • Gloves: Dispose of used gloves in the designated solid chemical waste container immediately after use.

  • Other PPE: Lab coats and other reusable PPE should be decontaminated according to institutional guidelines if significant contamination occurs.

3. Final Disposal:

  • All waste containers must be sealed and stored in a designated satellite accumulation area.

  • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations.

Logical Relationship for this compound Disposal

G Figure 2. Disposal Logic for this compound Waste cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal waste_source Handling of This compound solid_waste Solid Waste (Excess chemical, contaminated items) waste_source->solid_waste liquid_waste Liquid Waste (Aqueous solutions) waste_source->liquid_waste ppe_waste Contaminated PPE (Gloves, etc.) waste_source->ppe_waste collect_solid Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Labeled Liquid Waste Container liquid_waste->collect_liquid ppe_waste->collect_solid storage Store in Satellite Accumulation Area collect_solid->storage collect_liquid->storage ehs_pickup EHS Pickup and Disposal storage->ehs_pickup

Caption: Disposal Logic for this compound Waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.